molecular formula C10H18O B105262 3,5-Octadien-2-ol, 2,6-dimethyl-, (5Z)- CAS No. 18675-16-6

3,5-Octadien-2-ol, 2,6-dimethyl-, (5Z)-

Cat. No.: B105262
CAS No.: 18675-16-6
M. Wt: 154.25 g/mol
InChI Key: BOGURUDKGWMRHN-FFELTBSMSA-N
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Description

3,5-Octadien-2-ol, 2,6-dimethyl-, (5Z)- is a useful research compound. Its molecular formula is C10H18O and its molecular weight is 154.25 g/mol. The purity is usually 95%.
BenchChem offers high-quality 3,5-Octadien-2-ol, 2,6-dimethyl-, (5Z)- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3,5-Octadien-2-ol, 2,6-dimethyl-, (5Z)- including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

18675-16-6

Molecular Formula

C10H18O

Molecular Weight

154.25 g/mol

IUPAC Name

(5Z)-2,6-dimethylocta-3,5-dien-2-ol

InChI

InChI=1S/C10H18O/c1-5-9(2)7-6-8-10(3,4)11/h6-8,11H,5H2,1-4H3/b8-6?,9-7-

InChI Key

BOGURUDKGWMRHN-FFELTBSMSA-N

SMILES

CCC(=CC=CC(C)(C)O)C

Isomeric SMILES

CC/C(=C\C=C\C(C)(C)O)/C

Canonical SMILES

CCC(=CC=CC(C)(C)O)C

Other CAS No.

18675-16-6
18675-17-7

Origin of Product

United States

Foundational & Exploratory

(5Z)-2,6-Dimethyl-3,5-octadien-2-ol chemical and physical properties

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(5Z)-2,6-Dimethyl-3,5-octadien-2-ol, also known as cis-ocimenol, is a naturally occurring acyclic monoterpenoid. It is a volatile organic compound found in a variety of plants and is recognized for its characteristic aroma, contributing to the scent of many essential oils. Beyond its olfactory properties, there is growing interest in the potential biological activities of this and related terpenoid compounds. This technical guide provides a comprehensive overview of the known chemical and physical properties of (5Z)-2,6-Dimethyl-3,5-octadien-2-ol, alongside available information on its biological effects and potential mechanisms of action. This document is intended to serve as a valuable resource for researchers and professionals in the fields of chemistry, pharmacology, and drug development.

Chemical and Physical Properties

A thorough compilation of the chemical and physical properties of (5Z)-2,6-Dimethyl-3,5-octadien-2-ol is essential for its accurate identification, handling, and application in research and development. The available data is summarized in the tables below. It is important to note that while some properties have been experimentally determined, others are based on estimations and should be used with caution.

Table 1: General Chemical Properties

PropertyValueSource
Chemical Name (5Z)-2,6-Dimethyl-3,5-octadien-2-olIUPAC
Synonyms cis-OcimenolCommon
CAS Number 18675-16-6
Molecular Formula C₁₀H₁₈O
Molecular Weight 154.25 g/mol

Table 2: Physical Properties

PropertyValueNotes
Appearance Colorless oily liquidEstimated
Boiling Point 224.7 °C at 760 mmHg
Melting Point Not available
Density 0.865 g/cm³
Refractive Index 1.471
Vapor Pressure 0.018 mmHg at 25°C
Solubility Almost insoluble in water; soluble in alcohol and oils.[1]
LogP 2.811Estimated

Spectroscopic Data:

Experimental Protocols

Detailed, peer-reviewed experimental protocols for the stereoselective synthesis and purification of (5Z)-2,6-Dimethyl-3,5-octadien-2-ol are not extensively documented in readily accessible literature. However, general methods for the synthesis and purification of terpene isomers can be adapted.

Synthesis:

The synthesis of the (Z)-isomer of alkenols often requires stereoselective methods to control the geometry of the double bond. Common strategies include:

  • Wittig Reaction and its Modifications: The Wittig reaction is a widely used method for alkene synthesis. To favor the formation of the Z-isomer, unstabilized ylides are typically employed under salt-free conditions.

  • Alkyne Semi-hydrogenation: The partial hydrogenation of an alkyne precursor using a poisoned catalyst, such as Lindlar's catalyst, can yield the corresponding cis-alkene.

  • Stereoselective Reduction of α,β-unsaturated Ketones: The reduction of a suitable α,β-unsaturated ketone precursor with specific reducing agents can lead to the desired allylic alcohol with Z-configuration.

A logical workflow for a potential synthetic approach is outlined below:

Synthesis_Workflow Start Starting Materials (e.g., appropriate ketone and phosphonium ylide) Reaction Stereoselective Reaction (e.g., Wittig Reaction) Start->Reaction Workup Aqueous Workup and Extraction Reaction->Workup Purification Purification (e.g., Column Chromatography) Workup->Purification Analysis Characterization (NMR, MS, IR) Purification->Analysis Final_Product (5Z)-2,6-Dimethyl-3,5-octadien-2-ol Analysis->Final_Product

Caption: A generalized workflow for the synthesis and characterization of (5Z)-2,6-Dimethyl-3,5-octadien-2-ol.

Purification:

The purification of the (5Z)-isomer from a reaction mixture or a natural extract containing other isomers and impurities typically involves chromatographic techniques.

  • Column Chromatography: Silica gel column chromatography is a standard method for separating terpene isomers based on their polarity. A non-polar eluent system, such as a hexane/ethyl acetate gradient, is commonly used.

  • Preparative High-Performance Liquid Chromatography (HPLC): For higher purity, preparative HPLC with a suitable stationary phase (e.g., silica or a bonded phase) and a carefully optimized mobile phase can be employed.

Biological Activity and Signaling Pathways

While direct studies on the biological activity of (5Z)-2,6-Dimethyl-3,5-octadien-2-ol are limited, research on the related monoterpene β-ocimene and other essential oil constituents provides valuable insights into its potential pharmacological effects.

Potential Biological Activities:

  • Cytotoxic and Antileishmanial Effects: Studies on β-ocimene have demonstrated its potential to induce cell death in Leishmania amazonensis promastigotes. The proposed mechanism involves the disruption of the parasite's plasma membrane integrity.

  • Immunomodulatory Effects: Terpenoids are known to possess immunomodulatory properties. Research on β-ocimene suggests it may modulate the immune response by affecting the production of cytokines such as TNF-α, IL-10, and IL-6, and by influencing the generation of nitric oxide and reactive oxygen species.

Potential Signaling Pathways:

Based on the activities of related compounds, (5Z)-2,6-Dimethyl-3,5-octadien-2-ol could potentially interact with key signaling pathways involved in inflammation and apoptosis. Further research is needed to confirm these interactions.

Potential_Signaling_Pathways cluster_inflammation Inflammatory Response cluster_apoptosis Apoptosis NFkB NF-κB Pathway MAPK MAPK Pathway Caspase Caspase Cascade Bcl2 Bcl-2 Family Proteins Ocimenol (5Z)-2,6-Dimethyl-3,5-octadien-2-ol Ocimenol->NFkB Modulation? Ocimenol->MAPK Modulation? Ocimenol->Caspase Induction? Ocimenol->Bcl2 Regulation?

Caption: Hypothetical signaling pathways potentially modulated by (5Z)-2,6-Dimethyl-3,5-octadien-2-ol.

Conclusion

(5Z)-2,6-Dimethyl-3,5-octadien-2-ol is a monoterpenoid with defined chemical and physical properties, though some data, particularly comprehensive spectroscopic and a definitive melting point, require further experimental validation. While direct biological studies are scarce, research on related compounds suggests potential for this molecule in the areas of anti-parasitic and immunomodulatory applications. The elucidation of its precise mechanisms of action and its effects on specific signaling pathways represents a promising area for future research. This guide provides a foundational resource to aid in the design of such investigations.

References

Technical Guide: Structural Elucidation and Characterization of (5Z)-2,6-Dimethyl-3,5-octadien-2-ol (CAS Number 18675-16-6)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

This technical guide provides a comprehensive overview of the structural elucidation and characterization of the chemical compound associated with CAS number 18675-16-6. The identified molecule is (5Z)-2,6-Dimethyl-3,5-octadien-2-ol, a member of the terpene alcohol class of organic compounds. Terpene alcohols are of significant interest in various fields, including fragrance, food science, and pharmaceuticals, due to their diverse biological activities. This document outlines the general methodologies employed for the structural determination and characterization of such compounds, presents available physicochemical data, and provides visualizations of typical experimental workflows.

Compound Identification

The compound assigned to CAS number 18675-16-6 is systematically named (5Z)-2,6-Dimethyl-3,5-octadien-2-ol. Its molecular formula is C₁₀H₁₈O, and it has a molecular weight of approximately 154.25 g/mol .[1] The structure features a ten-carbon backbone with two double bonds and a hydroxyl group, classifying it as a dienol. The "(5Z)" designation specifies the stereochemistry of the double bond between carbons 5 and 6.

Table 1: Physicochemical Properties of (5Z)-2,6-Dimethyl-3,5-octadien-2-ol

PropertyValueSource
CAS Number 18675-16-6Internal
Molecular Formula C₁₀H₁₈O[1]
Molecular Weight 154.25 g/mol [1]
IUPAC Name (5Z)-2,6-Dimethyl-3,5-octadien-2-olInternal
Class Terpene AlcoholInternal

Structural Elucidation and Characterization: Experimental Protocols

Spectroscopic Analysis

Spectroscopic methods are fundamental to determining the chemical structure of organic molecules.

  • ¹H NMR (Proton NMR): This technique provides information about the number of different types of protons, their chemical environments, and their proximity to other protons. For (5Z)-2,6-Dimethyl-3,5-octadien-2-ol, one would expect to observe signals corresponding to the methyl protons, methylene protons, vinyl protons, and the hydroxyl proton. The coupling patterns (splitting) of these signals would help to establish the connectivity of the carbon skeleton.

  • ¹³C NMR (Carbon NMR): This method reveals the number of different types of carbon atoms in the molecule. The chemical shifts of the carbon signals would indicate the presence of sp³, sp², and sp-hybridized carbons, including those bonded to the hydroxyl group.

  • 2D NMR Techniques (COSY, HSQC, HMBC): Two-dimensional NMR experiments are crucial for assembling the complete molecular structure.

    • COSY (Correlation Spectroscopy): Identifies proton-proton couplings, helping to trace out the spin systems within the molecule.

    • HSQC (Heteronuclear Single Quantum Coherence): Correlates proton signals with the signals of the carbon atoms to which they are directly attached.

    • HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are two or three bonds away, which is essential for connecting the different fragments of the molecule.

Mass spectrometry is used to determine the molecular weight of a compound and to gain insights into its structure through fragmentation patterns.

  • Electron Ionization (EI-MS): This is a hard ionization technique that leads to extensive fragmentation. The resulting mass spectrum would show a molecular ion peak (M⁺) corresponding to the molecular weight of the compound, along with a series of fragment ions that are characteristic of the molecule's structure.

  • High-Resolution Mass Spectrometry (HRMS): Provides a very accurate measurement of the molecular weight, which can be used to determine the elemental composition of the molecule.

IR spectroscopy is used to identify the functional groups present in a molecule. For (5Z)-2,6-Dimethyl-3,5-octadien-2-ol, the IR spectrum would be expected to show a broad absorption band in the region of 3200-3600 cm⁻¹ due to the O-H stretching of the alcohol group, as well as C-H stretching and bending vibrations and C=C stretching absorptions.

Chromatographic Analysis

Chromatographic techniques are essential for the separation and purification of the compound of interest from a mixture, as well as for determining its purity.

  • Gas Chromatography (GC): GC is well-suited for the analysis of volatile compounds like terpene alcohols. When coupled with a mass spectrometer (GC-MS), it is a powerful tool for separating and identifying the components of a mixture. The retention time of the compound is a characteristic property under specific GC conditions.

  • High-Performance Liquid Chromatography (HPLC): HPLC can also be used for the purification and analysis of terpene alcohols, particularly for less volatile or thermally sensitive compounds.

Visualization of Methodologies

The following diagrams illustrate the general workflows and conceptual pathways relevant to the study of (5Z)-2,6-Dimethyl-3,5-octadien-2-ol.

experimental_workflow cluster_synthesis Synthesis & Purification cluster_characterization Structural Characterization cluster_elucidation Structural Elucidation synthesis Chemical Synthesis or Natural Product Extraction purification Chromatographic Purification (GC, HPLC) synthesis->purification nmr NMR Spectroscopy (1H, 13C, COSY, HSQC, HMBC) purification->nmr ms Mass Spectrometry (EI-MS, HRMS) purification->ms ir Infrared Spectroscopy purification->ir elucidation Data Analysis and Structure Determination nmr->elucidation ms->elucidation ir->elucidation final_structure final_structure elucidation->final_structure Final Structure of (5Z)-2,6-Dimethyl-3,5-octadien-2-ol

Figure 1: General experimental workflow for the structural elucidation of a natural product.

signaling_pathway cluster_biosynthesis Hypothetical Biosynthetic Origin gpp Geranyl Pyrophosphate (GPP) cyclase Terpene Synthase / Cyclase gpp->cyclase intermediate Carbocation Intermediate cyclase->intermediate hydratase Hydratase intermediate->hydratase product (5Z)-2,6-Dimethyl-3,5-octadien-2-ol hydratase->product

Figure 2: A hypothetical biosynthetic pathway for a monoterpene alcohol.

Conclusion

The compound with CAS number 18675-16-6 has been identified as (5Z)-2,6-Dimethyl-3,5-octadien-2-ol. While specific, publicly available experimental data for this particular stereoisomer is limited, this guide provides a comprehensive overview of the standard and robust methodologies that are employed for the structural elucidation and characterization of such terpene alcohols. The combination of advanced spectroscopic and chromatographic techniques allows for the unambiguous determination of the molecular structure and purity of these valuable natural products. Further research to acquire and publish the specific analytical data for (5Z)-2,6-Dimethyl-3,5-octadien-2-ol would be a valuable contribution to the chemical and pharmaceutical sciences.

References

The Elusive Presence of 3,5-Octadien-2-ol, 2,6-dimethyl- Isomers in the Plant Kingdom: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide delves into the current scientific understanding of the natural occurrence of 3,5-Octadien-2-ol, 2,6-dimethyl- isomers in plants. While direct evidence for the presence of this specific irregular monoterpenol remains elusive in publicly available literature, this document provides a comprehensive overview of closely related compounds, their quantification in plant matrices, and plausible biosynthetic pathways. The identification of the structurally analogous ketone, 3,5-octadien-2-one, in oolong tea suggests a potential metabolic relationship and serves as a significant lead for future research. This guide synthesizes available data on related compounds found in various plant species, details relevant experimental protocols for the analysis of volatile organic compounds, and proposes a hypothetical biosynthetic route to stimulate further investigation into this class of molecules.

Introduction

Volatile organic compounds (VOCs) in plants play crucial roles in defense, pollination, and communication. Among these, monoterpenes and their derivatives represent a vast and structurally diverse class of natural products with significant commercial applications in the flavor, fragrance, and pharmaceutical industries. Irregular monoterpenes, characterized by a non-head-to-tail linkage of isoprene units, are a less common but equally intriguing subgroup. This guide focuses on the isomers of 3,5-Octadien-2-ol, 2,6-dimethyl-, a C10 irregular monoterpenol. Despite its potential as a flavor and fragrance component, its natural occurrence in plants has not been definitively established. This document aims to provide a thorough technical overview of the current knowledge landscape, focusing on related compounds to inform and guide future research endeavors.

Natural Occurrence of Structurally Related Compounds

While direct identification of 3,5-Octadien-2-ol, 2,6-dimethyl- isomers is not documented in the reviewed literature, several structurally similar compounds have been reported in various plant species. These findings provide valuable clues about the potential for its existence and the types of plant families in which it might be found.

3,5-Octadien-2-one in Oolong Tea

A significant finding is the identification of 3,5-octadien-2-one as a key aroma compound in Dong Ding oolong tea[1]. This ketone shares the same carbon skeleton as the target alcohol, differing only in the functional group at the C2 position. The presence of this dienone strongly suggests the possibility of its enzymatic reduction to the corresponding alcohol, 3,5-octadien-2-ol, within the plant's metabolic machinery. Plant alcohol dehydrogenases (ADHs) are known to catalyze the reduction of aldehydes and ketones, supporting this hypothesis[2][3][4].

Other Related 2,6-Dimethyloctane Derivatives in Plants

Several other irregular monoterpenes with a 2,6-dimethyloctane backbone have been identified in various plant species, highlighting the existence of the necessary biosynthetic precursors and enzymatic machinery in the plant kingdom.

  • Achillea millefolium (Yarrow): The essential oil of various subspecies of Achillea millefolium has been extensively studied. While not containing the target compound, these studies have identified a rich array of other monoterpenes and sesquiterpenes[1][3][4][5][6]. The presence of a diverse terpenoid profile suggests a complex enzymatic system that could potentially produce other minor, yet undiscovered, irregular monoterpenes.

  • Dianthus Species (Carnations): Volatile analyses of different Dianthus species, such as Dianthus superbus, have revealed a variety of volatile compounds[5]. While the specific isomers of 3,5-Octadien-2-ol, 2,6-dimethyl- have not been reported, the genus is known for its production of aromatic compounds, making it a candidate for further investigation.

Quantitative Data

To date, no quantitative data for 3,5-Octadien-2-ol, 2,6-dimethyl- in plants has been published. However, quantitative analysis of the related ketone, 3,5-octadien-2-one, in Tieguanyin oolong tea provides a valuable reference point.

Table 1: Quantitative Data for 3,5-Octadien-2-one in Tieguanyin Oolong Tea [7]

Semi-fermentation Time (h)Concentration (μg/L)
40.72a
80.56ab
120.61ab
160.65ab
200.41b
240.46b
Values with different letters are significantly different.

Experimental Protocols

The identification and quantification of volatile compounds like 3,5-Octadien-2-ol, 2,6-dimethyl- isomers from plant matrices require sensitive and specific analytical techniques. The following protocols are based on methods successfully employed for the analysis of structurally related compounds in plant essential oils and infusions.

Extraction of Volatile Compounds: Headspace Solid-Phase Microextraction (HS-SPME)

HS-SPME is a solvent-free, sensitive, and widely used technique for the extraction of volatile and semi-volatile compounds from various matrices, including plant materials.

  • Sample Preparation: 3 grams of the plant material (e.g., tea leaves) are placed in a 20 mL headspace vial.

  • Infusion: 150 mL of freshly boiled, purified water is added to the vial. The infusion is allowed to stand for a specified time (e.g., 6 minutes for tea).

  • Extraction: A conditioned SPME fiber (e.g., 50/30 µm DVB/CAR/PDMS) is exposed to the headspace above the sample for a defined period (e.g., 30 minutes) at a controlled temperature (e.g., 60°C) with constant agitation.

Analysis of Volatile Compounds: Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is the gold standard for the separation, identification, and quantification of volatile compounds.

  • Gas Chromatograph (GC) Conditions:

    • Column: A non-polar or medium-polar capillary column is typically used (e.g., DB-5MS, 60 m × 0.25 mm × 0.32 µm).

    • Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

    • Oven Temperature Program: A programmed temperature gradient is employed to separate compounds with different boiling points. A typical program might be: initial temperature of 50°C held for 5 minutes, ramped to 180°C at 3°C/min, held for 2 minutes, then ramped to 250°C at 10°C/min, and held for 3 minutes[7].

    • Injector: Splitless mode at a temperature of 250°C.

  • Mass Spectrometer (MS) Conditions:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Ion Source Temperature: 230°C.

    • Mass Scan Range: m/z 35-400.

  • Compound Identification: Identification is based on the comparison of the obtained mass spectra with those in commercial libraries (e.g., NIST, Wiley) and by comparing the retention indices (RI) with those of authentic standards or literature values.

  • Quantification: For quantitative analysis, an internal standard (e.g., 2-octanol) is added to the sample before extraction. The concentration of the target analyte is calculated by comparing its peak area to that of the internal standard.

Signaling Pathways and Biosynthesis

The biosynthesis of irregular monoterpenes, such as the 2,6-dimethyloctane skeleton, deviates from the typical head-to-tail condensation of isoprene units.

Proposed Biosynthetic Pathway for the 2,6-Dimethyloctane Skeleton

The biosynthesis of the 2,6-dimethyloctane carbon skeleton likely proceeds through a pathway similar to that of other irregular monoterpenes, such as lavandulol, found in plants like Lavandula species. This pathway involves the head-to-middle condensation of two dimethylallyl diphosphate (DMAPP) molecules.

The key steps are proposed as follows:

  • IPP and DMAPP Synthesis: The universal C5 precursors, isopentenyl diphosphate (IPP) and dimethylallyl diphosphate (DMAPP), are synthesized via the methylerythritol phosphate (MEP) pathway in the plastids.

  • Formation of Lavandulyl Diphosphate (LPP): A specialized prenyltransferase, such as a lavandulyl diphosphate synthase (LPPS), catalyzes the unconventional head-to-middle condensation of two DMAPP molecules to form lavandulyl diphosphate (LPP)[7].

  • Formation of the 2,6-Dimethyloctadienyl Cation: The diphosphate group of LPP is cleaved, leading to the formation of a lavandulyl cation. This cation can then undergo rearrangements.

  • Hydration and Isomerization: The cation can be quenched by water, leading to the formation of various hydroxylated isomers. Subsequent enzymatic or non-enzymatic isomerization reactions could lead to the formation of the 3,5-octadien-2-ol skeleton.

  • Reduction to 3,5-Octadien-2-ol: If 3,5-octadien-2-one is an intermediate, a plant alcohol dehydrogenase (ADH) could catalyze its reduction to 3,5-Octadien-2-ol using NADH or NADPH as a cofactor.

Visualizations

Experimental_Workflow Plant_Material Plant Material (e.g., Oolong Tea Leaves) HS_SPME Headspace Solid-Phase Microextraction (HS-SPME) Plant_Material->HS_SPME Extraction of Volatiles GC_MS Gas Chromatography- Mass Spectrometry (GC-MS) HS_SPME->GC_MS Analysis of Volatiles Data_Analysis Data Analysis (Identification & Quantification) GC_MS->Data_Analysis Data Processing

Caption: Experimental workflow for the analysis of volatile compounds.

Biosynthetic_Pathway cluster_MEP MEP Pathway cluster_Irregular_Monoterpene_Synth Irregular Monoterpene Synthesis Pyruvate Pyruvate + G3P IPP Isopentenyl Diphosphate (IPP) Pyruvate->IPP DMAPP Dimethylallyl Diphosphate (DMAPP) IPP->DMAPP Isomerase DMAPP2 2x DMAPP LPP Lavandulyl Diphosphate (LPP) DMAPP2->LPP LPPS (Head-to-middle condensation) Cation 2,6-Dimethyloctadienyl Cation LPP->Cation Terpene Synthase Dienone 3,5-Octadien-2-one Cation->Dienone Hydration & Isomerization Dienol 3,5-Octadien-2-ol, 2,6-dimethyl- Dienone->Dienol Alcohol Dehydrogenase (ADH) (Reduction)

References

The Untapped Potential of Unsaturated Tertiary Octadienols: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

[City, State] – [Date] – While the quest for novel bioactive compounds continues to be a primary driver in pharmaceutical research and development, the specific class of unsaturated tertiary octadienols remains a largely unexplored frontier. This in-depth technical guide synthesizes the currently available information on these compounds and, by examining structurally related molecules, outlines their potential biological activities for researchers, scientists, and drug development professionals. A significant knowledge gap exists in the scientific literature regarding the specific biological functions of unsaturated tertiary octadienols, presenting a unique opportunity for novel research and discovery.

Introduction to Unsaturated Tertiary Octadienols

Unsaturated tertiary octadienols are organic molecules characterized by an eight-carbon chain containing two double bonds, a tertiary alcohol group, and an additional hydroxyl group. A representative compound of this class is 2,6-dimethyl-1,7-octadiene-3,6-diol. Despite its identification in various natural sources, including fruits like papaya, alcoholic beverages, and as a metabolite in brewer's yeast (Saccharomyces cerevisiae), there is a notable scarcity of published research on its biological effects.[1][2] Chemical and metabolome databases confirm its structure and basic physicochemical properties but offer no data on its bioactivity.[2][3][4][5][6]

Inferred Potential Biological Activities

In the absence of direct studies on unsaturated tertiary octadienols, we can infer potential biological activities by examining structurally analogous compounds, such as other unsaturated alcohols and diols found in nature.

Antimicrobial and Anti-inflammatory Properties

Unsaturated fatty acids and various components of essential oils, which often contain unsaturated alcohol moieties, have demonstrated notable antimicrobial and anti-inflammatory activities. For instance, certain fatty acids exhibit antimicrobial effects against oral pathogens.[7] Additionally, essential oils containing unsaturated aldehydes have been shown to possess anti-inflammatory properties by inhibiting enzymes like 5-lipoxygenase, which is involved in the leukotriene inflammatory pathway.[8] The presence of unsaturation and hydroxyl groups in tertiary octadienols suggests they could potentially interact with microbial membranes or inflammatory pathway proteins, warranting investigation into their antimicrobial and anti-inflammatory efficacy.

Cytotoxic Activity against Cancer Cell Lines

The potential for novel compounds to exhibit cytotoxicity against cancer cells is a cornerstone of oncological research. While no data exists for unsaturated tertiary octadienols, other unsaturated compounds and natural extracts containing them have been evaluated for their anti-cancer properties. The specific structural features of unsaturated tertiary octadienols may present unique interactions with cancer cell-specific targets, making this a promising, yet entirely unexplored, area of investigation.

Proposed Experimental Workflow for Bioactivity Screening

Given the lack of existing data, a systematic approach to screening the biological activity of unsaturated tertiary octadienols is required. The following workflow is proposed as a starting point for researchers.

G cluster_0 Compound Acquisition & Characterization cluster_1 In Vitro Bioactivity Screening cluster_2 Mechanism of Action & Signaling Pathways Synthesis Synthesis of Isomers Purification Purification & QC (NMR, MS) Synthesis->Purification Antimicrobial Antimicrobial Assays (MIC, MBC) Purification->Antimicrobial AntiInflammatory Anti-inflammatory Assays (e.g., 5-LOX, COX inhibition) Purification->AntiInflammatory Cytotoxicity Cytotoxicity Screening (Cancer Cell Lines, IC50) Purification->Cytotoxicity Pathway Signaling Pathway Analysis (Western Blot, qPCR) AntiInflammatory->Pathway Cytotoxicity->Pathway Target Target Identification Pathway->Target

Caption: Proposed workflow for the synthesis and biological evaluation of unsaturated tertiary octadienols.

Future Directions and Conclusion

The field of pharmacology is in constant need of novel chemical scaffolds to address unmet medical needs. Unsaturated tertiary octadienols represent a class of molecules with intriguing structural features that are present in nature but have been overlooked in biological research. The lack of data presents a clear opportunity for significant discoveries.

Future research should focus on the following:

  • Synthesis of Stereoisomers: Chemical synthesis of the different possible stereoisomers of unsaturated tertiary octadienols is a critical first step to enable biological testing.

  • Broad Biological Screening: A comprehensive screening of these compounds against a wide range of biological targets, including microbial strains, cancer cell lines, and key enzymes in inflammatory pathways, is necessary.

  • Structure-Activity Relationship (SAR) Studies: Once initial bioactivities are identified, SAR studies can be conducted to understand the relationship between the molecule's structure and its biological function, guiding the design of more potent and selective derivatives.

References

The Olfactory Landscape of 2,6-dimethyl-3,5-octadien-2-ol: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the olfactory profile and sensory analysis of the terpene alcohol 2,6-dimethyl-3,5-octadien-2-ol. While detailed quantitative sensory data for this specific molecule is not extensively available in public literature, this document compiles the existing qualitative descriptions and provides a framework for its sensory evaluation based on established methodologies for similar fragrance compounds. This guide also includes data on structurally related and well-characterized terpene alcohols, linalool and geraniol, to serve as a valuable reference point.

Olfactory Profile of 2,6-dimethyl-3,5-octadien-2-ol

2,6-dimethyl-3,5-octadien-2-ol is a fragrance ingredient utilized in various perfume compositions. Its scent is characterized by a pleasant and complex profile.

Table 1: Summary of Olfactory Descriptors for 2,6-dimethyl-3,5-octadien-2-ol

DescriptorDescription
Primary Sweet, Floral, Fresh, Lily, Citrus
Secondary Animalic, Leathery, Fruity, Technical (in complex mixtures)

Sensory Analysis Data (Reference Compounds)

Due to the limited availability of specific quantitative sensory data for 2,6-dimethyl-3,5-octadien-2-ol, this section presents data for the structurally related and extensively studied monoterpene alcohols, linalool and geraniol. This information provides a valuable benchmark for understanding the potential sensory properties of 2,6-dimethyl-3,5-octadien-2-ol.

Table 2: Quantitative Sensory Data for Linalool and Geraniol

CompoundIsomerOdor ProfileOdor Threshold (in air)Odor Threshold (in water)
Linalool (S)-(+)-LinaloolSweet, floral, petitgrain-like[1]7.4 ppb[1]15-50 µg/L[2]
(R)-(-)-LinaloolWoody, lavender-like[1]0.8 ppb[1]-
Geraniol (Z)-GeraniolCitrus-like, floral[3][4]14 ng/L[3][4]4-75 ppb (detection)[5]
(E)-NerolFresher, floral, citrus-like[6]60 ng/L[3][4]-

Experimental Protocols for Sensory Analysis

The sensory analysis of fragrance compounds like 2,6-dimethyl-3,5-octadien-2-ol is typically conducted using Gas Chromatography-Olfactometry (GC-O), a technique that combines instrumental separation with human sensory detection.

Gas Chromatography-Olfactometry (GC-O)

Objective: To separate the volatile compounds in a sample and identify which of them are odor-active.

Methodology:

  • Sample Preparation: The fragrance material is diluted in an appropriate solvent (e.g., ethanol) to a suitable concentration. For headspace analysis, a small amount of the sample is placed in a sealed vial and heated to allow the volatile compounds to enter the gas phase.

  • Gas Chromatographic Separation: An aliquot of the prepared sample is injected into a gas chromatograph (GC). The GC is equipped with a capillary column coated with a stationary phase selected based on the polarity of the analytes. The oven temperature is programmed to ramp up, allowing for the separation of compounds based on their boiling points and chemical properties.

  • Effluent Splitting: At the end of the GC column, the effluent is split into two streams. One stream is directed to a conventional detector, such as a Flame Ionization Detector (FID) or a Mass Spectrometer (MS), for chemical identification and quantification. The other stream is directed to an olfactory detection port (ODP).

  • Olfactory Detection: A trained sensory panelist or a group of panelists sniffs the effluent from the ODP. The panelist records the retention time, duration, intensity, and a qualitative description of any detected odor.

  • Data Analysis: The data from the chemical detector (FID or MS) is correlated with the sensory data from the olfactometry. This allows for the identification of the specific chemical compounds responsible for the different aroma notes in the sample.

Below is a diagram illustrating a typical GC-O experimental workflow.

GCO_Workflow cluster_sample_prep Sample Preparation cluster_gc Gas Chromatography cluster_detection Detection cluster_data Data Analysis Sample Fragrance Sample Dilution Dilution in Solvent Sample->Dilution Headspace Headspace Vial Sample->Headspace Injector Injector Dilution->Injector Headspace->Injector GC_Column Capillary Column Injector->GC_Column Splitter Effluent Splitter GC_Column->Splitter FID_MS FID / MS Detector Splitter->FID_MS ODP Olfactory Detection Port Splitter->ODP Chemical_Data Chemical Data FID_MS->Chemical_Data Sensory_Data Sensory Data ODP->Sensory_Data Correlation Data Correlation & Interpretation Chemical_Data->Correlation Sensory_Data->Correlation Olfactory_Signaling cluster_membrane Olfactory Neuron Membrane cluster_response Cellular Response Odorant Odorant Molecule (2,6-dimethyl-3,5-octadien-2-ol) OR Olfactory Receptor (GPCR) Odorant->OR Binding G_Protein G Protein (Gαolf) OR->G_Protein Activation AC Adenylyl Cyclase G_Protein->AC Activation cAMP cAMP AC->cAMP Conversion ATP ATP ATP->AC Ion_Channel Ion Channel cAMP->Ion_Channel Opening Depolarization Membrane Depolarization Ion_Channel->Depolarization Ca_Na Ca²⁺ / Na⁺ Ca_Na->Ion_Channel Influx Action_Potential Action Potential to Brain Depolarization->Action_Potential

References

Thermochemical data and stability of conjugated dienols

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide to the Thermochemical Data and Stability of Conjugated Dienols

For: Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the thermochemical properties and stability of conjugated dienols. It covers the theoretical basis for their stability, methodologies for experimental determination of thermochemical data, and the relevance of these compounds in broader chemical and pharmaceutical contexts.

Introduction to Conjugated Dienols

Conjugated dienols are a class of organic compounds characterized by a molecule containing two carbon-carbon double bonds separated by a single bond, and at least one hydroxyl (-OH) group. This structural arrangement—a conjugated system in proximity to a hydroxyl functional group—imparts unique chemical reactivity and stability. Understanding the thermochemical data associated with these molecules is crucial for predicting reaction outcomes, assessing molecular stability, and designing synthetic pathways, particularly in the field of medicinal chemistry where such moieties can influence a drug's metabolic profile and activity.

The Stability of Conjugated Systems

The enhanced stability of conjugated systems compared to their non-conjugated counterparts is a well-documented phenomenon. This stability arises primarily from two key factors: electron delocalization (resonance) and the hybridization of the carbon atoms involved.

  • Electron Delocalization: In a conjugated system, the p-orbitals of the sp²-hybridized carbon atoms overlap, creating a continuous π-system that extends over multiple atoms. This allows the π-electrons to be delocalized, meaning they are not confined to a single bond but are spread across the entire conjugated portion of the molecule. This delocalization lowers the overall energy of the molecule, thereby increasing its stability.

  • Hybridization: The carbon atoms in a conjugated system are sp² hybridized, which involves more s-character than in sp³ hybridized carbons. This leads to shorter and stronger single bonds within the conjugated system, further contributing to the overall stability.

This inherent stability can be quantified by measuring the heat of hydrogenation. Conjugated dienes release less heat upon hydrogenation compared to isomeric non-conjugated dienes, indicating they are in a lower energy state to begin with.

Below is a conceptual diagram illustrating the factors that contribute to the stability of a conjugated system.

StabilityFactors Logical Relationship of Stability Factors ConjugatedSystem Conjugated Dienol System P_Orbital Overlapping p-Orbitals ConjugatedSystem->P_Orbital SP2 sp² Hybridization ConjugatedSystem->SP2 Delocalization π-Electron Delocalization (Resonance) P_Orbital->Delocalization BondStrength Shorter & Stronger C-C Single Bonds SP2->BondStrength Stability Enhanced Thermochemical Stability Delocalization->Stability BondStrength->Stability

Caption: Factors contributing to the enhanced stability of conjugated dienols.

Thermochemical Data

Quantitative thermochemical data for conjugated dienols are not extensively tabulated in the literature. This is in contrast to simpler alcohols or common hydrocarbons. The data for a specific dienol must often be determined experimentally or through computational methods.

For context, the following table presents standard enthalpy of combustion (ΔH°c) values for related, simpler molecules to illustrate the relative energy contents.

Compound NameChemical FormulaStructureStateΔH°c (kJ/mol)
EthanolC₂H₅OHSaturated AlcoholLiquid-1367
1-PropanolC₃H₇OHSaturated AlcoholLiquid-2021
Allyl AlcoholC₃H₅OHUnsaturated AlcoholLiquid-1865
1,3-ButadieneC₄H₆Conjugated DieneGas-2541

Note: Data is compiled from various sources. Values can vary slightly based on experimental conditions.

The standard Gibbs free energy of a reaction (ΔG°) is a critical predictor of its spontaneity and is defined by the equation ΔG° = ΔH° - TΔS°, where ΔH° is the change in enthalpy, T is the temperature in Kelvin, and ΔS° is the change in entropy.[1][2] For isomerization reactions, such as the conversion of borneol to isoborneol, the standard reaction Gibbs energy can be experimentally determined.[3]

Experimental Determination of Thermochemical Data

The primary method for experimentally determining the heat of combustion of a compound like a conjugated dienol is bomb calorimetry . The procedure measures the heat released when a substance is completely burned in a constant-volume container.

Detailed Protocol for Bomb Calorimetry

This protocol outlines the steps to determine the enthalpy of combustion for a liquid dienol sample.

Materials and Apparatus:

  • Oxygen bomb calorimeter

  • High-pressure oxygen source

  • Digital thermometer with high precision (±0.001 °C)

  • Analytical balance (±0.0001 g)

  • Sample crucible (e.g., silica or platinum)

  • Benzoic acid (for calibration)

  • Ignition wire (e.g., nickel-chromium or platinum)

  • Deionized water

  • Liquid dienol sample

Procedure:

  • Calibration of the Calorimeter:

    • Accurately weigh approximately 1 g of benzoic acid pellet and place it in the crucible.

    • Cut a 10 cm piece of ignition wire, weigh it, and connect it to the bomb electrodes, ensuring it touches the benzoic acid pellet.

    • Add 1 mL of deionized water to the bomb to saturate the internal atmosphere with water vapor.

    • Seal the bomb, purge it of air, and pressurize it with pure oxygen to approximately 30 atm.

    • Place the bomb into the calorimeter bucket containing a known mass of water.

    • Allow the system to reach thermal equilibrium and record the initial temperature for several minutes.

    • Ignite the sample and record the temperature at regular intervals until a maximum temperature is reached and it begins to cool.

    • Calculate the heat capacity (C) of the calorimeter using the known heat of combustion of benzoic acid (-26.43 kJ/g).[4]

  • Combustion of the Dienol Sample:

    • Accurately weigh the liquid dienol sample (0.7-1.0 g) in the crucible.

    • Repeat the setup procedure from calibration (steps 1b-1f) using the dienol sample.

    • Ignite the sample and record the temperature changes as done during calibration.

  • Data Analysis:

    • Calculate the corrected temperature rise (ΔT), accounting for heat exchange with the surroundings.

    • Calculate the total heat released (q_total) using the formula: q_total = C * ΔT.

    • Correct for the heat released by the combustion of the ignition wire.

    • Calculate the heat of combustion of the sample (q_sample) by subtracting any correction factors from q_total.

    • Determine the molar enthalpy of combustion (ΔH°c) by dividing q_sample by the number of moles of the dienol burned.[5]

The following diagram illustrates the general workflow for this experimental procedure.

CalorimetryWorkflow Experimental Workflow for Bomb Calorimetry start Start calibrate 1. Calibrate Calorimeter (with Benzoic Acid) start->calibrate prep_sample 2. Prepare Dienol Sample (Weigh sample & ignition wire) calibrate->prep_sample assemble 3. Assemble Bomb (Seal and pressurize with O₂) prep_sample->assemble equilibrate 4. Equilibrate System (Record initial temperature) assemble->equilibrate ignite 5. Ignite Sample (Record temperature vs. time) equilibrate->ignite analyze 6. Analyze Data (Calculate corrected ΔT) ignite->analyze calculate 7. Calculate ΔH°c (Adjust for corrections) analyze->calculate end_node End calculate->end_node

Caption: Workflow for determining the enthalpy of combustion via bomb calorimetry.

Computational Thermochemistry

In the absence of experimental data, computational methods provide a powerful alternative for estimating thermochemical properties.[6] Methods like Density Functional Theory (DFT) or high-accuracy composite wave function theories (e.g., W4 theory) can be used to calculate enthalpies of formation and Gibbs free energies.[6] These frameworks involve:

  • Conformational Search: Identifying the lowest energy conformers of the flexible dienol molecule.

  • DFT Calculations: Performing geometry optimization and frequency calculations.

  • Thermochemical Corrections: Applying corrections to obtain accurate enthalpy and entropy values.

  • Boltzmann Statistics: Averaging the properties of different conformers based on their population at a given temperature.[6]

Relevance in Drug Development

While the conjugated dienol moiety is not as common as other functional groups in pharmaceuticals, its properties can be relevant in several contexts:

  • Metabolic Stability: The stability of a molecule can influence its metabolic fate. Aromatic hydroxy groups, which are arenolic in nature, are common products of drug metabolism.[7] The presence of a conjugated system can affect the rate and pathway of metabolic reactions like oxidation or glucuronidation.

  • Pharmacophore Design: The rigid, planar structure of a conjugated system can serve as a scaffold in drug design, holding other functional groups in a specific orientation for optimal interaction with a biological target. The hydroxyl group provides a key hydrogen bonding site.

  • Chemical Conjugation: In the development of complex therapeutics like antibody-drug conjugates (ADCs), linker molecules are used to attach a cytotoxic drug to an antibody.[8] The principles of reactivity and stability are paramount in designing linkers that are stable in circulation but release the drug at the target site. While not directly dienols, understanding the stability of various functional groups, including unsaturated systems, is critical.

  • Natural Products: Many biologically active natural products contain conjugated systems and hydroxyl groups. The study of their thermochemical properties can provide insight into their biosynthesis and biological activity. For example, various isomers of conjugated linoleic acid (CLA) exhibit a range of biological effects, from anti-adipogenic to anti-carcinogenic properties.[9][10]

References

Biosynthetic pathways leading to the formation of dimethyl-octadien-2-ols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide elucidates the biosynthetic pathways leading to the formation of dimethyl-octadien-ols, a class of acyclic monoterpenoid alcohols. While the direct biosynthesis of 2-ol isomers is not extensively documented, this guide focuses on the well-established pathways for the structurally related and commercially significant isomers, linalool (3,7-dimethyl-1,6-octadien-3-ol) and geraniol (3,7-dimethyl-2,6-octadien-1-ol). Furthermore, it explores the potential for post-biosynthetic modifications, primarily through cytochrome P450 monooxygenases, which may lead to the formation of various hydroxylated derivatives, including the titular 2-ols.

Precursor Biosynthesis: The MVA and MEP Pathways

All terpenoids, including the dimethyl-octadien-ols, are derived from the universal five-carbon precursors, isopentenyl diphosphate (IPP) and its isomer, dimethylallyl diphosphate (DMAPP).[1] Plants and microorganisms utilize two distinct pathways for the synthesis of IPP and DMAPP, which are compartmentalized within the cell.

  • The Mevalonate (MVA) Pathway: Occurring in the cytosol, the MVA pathway begins with the condensation of three acetyl-CoA molecules to form 3-hydroxy-3-methylglutaryl-CoA (HMG-CoA). This is then reduced to mevalonic acid by the rate-limiting enzyme HMG-CoA reductase (HMGR). Subsequent phosphorylation and decarboxylation steps yield IPP.

  • The 2-C-Methyl-D-Erythritol-4-Phosphate (MEP) Pathway: Localized in the plastids, the MEP pathway starts with the condensation of pyruvate and glyceraldehyde-3-phosphate. The first committed step is catalyzed by 1-deoxy-D-xylulose-5-phosphate synthase (DXS), and a series of reactions then leads to the formation of both IPP and DMAPP.

MVA_Pathway AcetylCoA 3x Acetyl-CoA AcetoacetylCoA Acetoacetyl-CoA AcetylCoA->AcetoacetylCoA ACAT HMG_CoA HMG-CoA AcetoacetylCoA->HMG_CoA HMGS Mevalonate Mevalonate HMG_CoA->Mevalonate HMGR (Rate-limiting) Mevalonate_P Mevalonate-5-P Mevalonate->Mevalonate_P MK Mevalonate_PP Mevalonate-5-PP Mevalonate_P->Mevalonate_PP PMK IPP IPP Mevalonate_PP->IPP MVD MEP_Pathway Pyruvate_G3P Pyruvate + G3P DXP DXP Pyruvate_G3P->DXP DXS MEP MEP DXP->MEP DXR CDP_ME CDP-ME MEP->CDP_ME MCT CDP_MEP CDP-ME2P CDP_ME->CDP_MEP CMK MEcPP MEcPP CDP_MEP->MEcPP MCS HMBPP HMBPP MEcPP->HMBPP HDS IPP_DMAPP IPP + DMAPP HMBPP->IPP_DMAPP HDR GPP_Formation cluster_condensation GPPS IPP Isopentenyl Diphosphate (IPP) DMAPP Dimethylallyl Diphosphate (DMAPP) IPP->DMAPP IDI GPP Geranyl Diphosphate (GPP) IPP->GPP DMAPP->GPP Monoterpenol_Formation GPP Geranyl Diphosphate (GPP) Linalool Linalool (3,7-dimethyl-1,6-octadien-3-ol) GPP->Linalool Linalool Synthase (LIS) + H₂O Geraniol Geraniol (3,7-dimethyl-2,6-octadien-1-ol) GPP->Geraniol Geraniol Synthase (GES) + H₂O P450_Modification Linalool Linalool / Geraniol Hydroxylated_Product Hydroxylated Derivatives (e.g., 8-hydroxylinalool) Linalool->Hydroxylated_Product Cytochrome P450 + O₂ + NADPH Hypothetical_2_ol Dimethyl-octadien-2-ol (Hypothetical) Linalool->Hypothetical_2_ol Putative Cytochrome P450 + O₂ + NADPH Experimental_Workflow cluster_molecular_biology Molecular Biology cluster_protein_expression Protein Expression & Purification cluster_characterization Enzyme Characterization Gene_Isolation 1. Isolate cDNA of TPS gene Vector_Construction 2. Clone into expression vector (e.g., pET vector with His-tag) Gene_Isolation->Vector_Construction Transformation 3. Transform E. coli (e.g., BL21(DE3)) Vector_Construction->Transformation Cell_Culture 4. Culture transformed E. coli Transformation->Cell_Culture Induction 5. Induce protein expression (e.g., with IPTG) Cell_Culture->Induction Cell_Lysis 6. Harvest and lyse cells Induction->Cell_Lysis Purification 7. Purify protein (e.g., Ni-NTA affinity chromatography) Cell_Lysis->Purification Enzyme_Assay 8. Perform enzyme assay with GPP Purification->Enzyme_Assay Product_Analysis 9. Analyze products by GC-MS Enzyme_Assay->Product_Analysis Kinetic_Analysis 10. Determine kinetic parameters Product_Analysis->Kinetic_Analysis

References

An Exploratory Technical Guide on the Potential Applications of (5Z)-2,6-dimethyl-3,5-octadien-2-ol

Author: BenchChem Technical Support Team. Date: November 2025

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

(5Z)-2,6-dimethyl-3,5-octadien-2-ol is a monoterpene alcohol with potential applications spanning the fragrance, agriculture, and pharmaceutical industries. As a member of the terpene alcohol class, it is anticipated to exhibit bioactive properties, including antimicrobial and anti-inflammatory effects. This technical guide provides a comprehensive overview of the known and potential applications of (5Z)-2,6-dimethyl-3,5-octadien-2-ol, its chemical characteristics, and detailed experimental protocols for future research. While direct biological data for this specific isomer is limited, this document extrapolates potential activities from closely related terpene alcohols and provides a framework for its systematic investigation.

Chemical and Physical Properties

(5Z)-2,6-dimethyl-3,5-octadien-2-ol is a C10H18O isomer with a molecular weight of approximately 154.25 g/mol . Its structure features a ten-carbon backbone with two double bonds and a hydroxyl group. The "(5Z)" designation indicates the stereochemistry of the double bond at the 5th position.

PropertyValueReference
Molecular Formula C10H18O[1]
Molecular Weight 154.25 g/mol [2]
CAS Number 18675-16-6
IUPAC Name (5Z)-2,6-dimethylocta-3,5-dien-2-ol
Synonyms (Z)-2,6-Dimethyl-3,5-octadien-2-ol
Vapor Pressure 0.018 mmHg at 25°C[2]
Monoisotopic Mass 154.135765193[2]

Known and Potential Applications

Fragrance and Flavor Industry

(5Z)-2,6-dimethyl-3,5-octadien-2-ol and its isomers are utilized in the fragrance industry for their characteristic scents. Terpene alcohols are common components of essential oils and are valued for their pleasant aromas. Furthermore, this compound serves as a key intermediate in the synthesis of other commercially important fragrance molecules, such as citronellal.

Agriculture - Pheromones

Derivatives of 2,6-dimethyl-octadien-2-ol have been identified as components of insect sex pheromones. This suggests a potential application in integrated pest management strategies, where synthetic pheromones can be used to trap or disrupt the mating of agricultural pests.

Potential Antimicrobial Applications

While direct studies on (5Z)-2,6-dimethyl-3,5-octadien-2-ol are lacking, the broader class of terpene alcohols has demonstrated significant antimicrobial activity against a range of bacteria and fungi. The primary proposed mechanism of action is the disruption of the microbial cell membrane integrity, leading to the leakage of essential intracellular components such as potassium ions.

Table 2: Minimum Inhibitory Concentrations (MIC) of Structurally Related Terpene Alcohols

CompoundOrganismMIC (mg/mL)Reference
GeraniolS. aureus6.82[3]
FarnesolS. aureus-[3]
LinaloolE. coli-[3]
TerpineolS. aureus-
1,8-cineoleS. aureus>23[4]
(+)-limoneneS. aureus3-27[4]
(-)-limoneneS. aureus2-27[4]

Note: The above data is for related compounds and should be used as a guide for designing experiments with (5Z)-2,6-dimethyl-3,5-octadien-2-ol.

Potential Anti-inflammatory Applications

Terpenes and terpenoids are known to possess anti-inflammatory properties. Their mechanism of action often involves the modulation of key inflammatory signaling pathways, such as the nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) pathways. This modulation can lead to a reduction in the production of pro-inflammatory cytokines like TNF-α, IL-1β, and IL-6.

Table 3: IC50 Values of Structurally Related Terpenes in Anti-inflammatory Assays

CompoundAssayIC50 (µM)Reference
CarvacrolCOX-2 Inhibition0.8[5]
DexamethasoneNO Production Inhibition4.33
ArtemorinNO Production Inhibition0.16
CostunolideNO Production Inhibition0.3
Zaluzanin CNO Production Inhibition6.54

Note: The provided IC50 values are for various terpenes and are intended to serve as a reference for potential anti-inflammatory studies of (5Z)-2,6-dimethyl-3,5-octadien-2-ol.

Experimental Protocols

Synthesis of (5Z)-2,6-dimethyl-3,5-octadien-2-ol

A potential synthetic route can be adapted from methods used for similar terpene alcohols. A common approach involves the Grignard reaction between an appropriate alkenyl halide and a ketone.

Workflow for a Hypothetical Synthesis:

G cluster_start Starting Materials cluster_reaction Reaction cluster_workup Work-up & Purification cluster_product Final Product start1 Alkenyl Halide grignard Grignard Reaction (Mg, Ether) start1->grignard start2 Ketone start2->grignard workup Aqueous Work-up grignard->workup purification Column Chromatography workup->purification product (5Z)-2,6-dimethyl-3,5-octadien-2-ol purification->product

Caption: Hypothetical synthesis workflow for (5Z)-2,6-dimethyl-3,5-octadien-2-ol.

Antimicrobial Activity Assessment: Potassium Ion Leakage Assay

This assay measures the integrity of the bacterial cell membrane by quantifying the leakage of intracellular potassium ions upon exposure to the test compound.

Experimental Workflow:

G prep Prepare Bacterial Suspension (e.g., S. aureus) wash Wash and Resuspend Cells prep->wash setup Set up Electrode System (K+ selective & reference electrodes) wash->setup add_compound Add (5Z)-2,6-dimethyl-3,5-octadien-2-ol setup->add_compound measure Measure K+ Concentration Over Time add_compound->measure analyze Analyze Data (Plot K+ efflux vs. time) measure->analyze

Caption: Workflow for the potassium ion leakage assay.

Detailed Protocol:

  • Culture the target bacterial strain (e.g., Staphylococcus aureus) to the mid-logarithmic phase.

  • Harvest the cells by centrifugation and wash them twice with a low-potassium buffer.

  • Resuspend the cells in the same buffer to a standardized optical density.

  • Place the cell suspension in a beaker with a magnetic stirrer and insert a potassium-ion selective electrode and a reference electrode.

  • Add a known concentration of (5Z)-2,6-dimethyl-3,5-octadien-2-ol to the suspension.

  • Record the potential difference (mV) at regular intervals, which corresponds to the extracellular potassium ion concentration.

  • Convert the mV readings to potassium concentration using a standard curve.

  • Plot the potassium concentration against time to determine the rate of ion leakage.

Anti-inflammatory Activity Assessment: NF-κB Activation Assay

This cell-based assay is used to determine if a compound can inhibit the activation of the NF-κB signaling pathway, a key regulator of inflammation.

Signaling Pathway Diagram:

G stimulus Inflammatory Stimulus (e.g., TNF-α) receptor Cell Surface Receptor stimulus->receptor IKK IKK Complex receptor->IKK activates IkB IκBα IKK->IkB phosphorylates NFkB_inactive NF-κB (p50/p65) (Inactive in Cytoplasm) IkB->NFkB_inactive releases NFkB_active NF-κB (p50/p65) (Active) NFkB_inactive->NFkB_active translocation Translocation NFkB_active->translocation nucleus Nucleus gene_expression Pro-inflammatory Gene Expression nucleus->gene_expression induces translocation->nucleus compound (5Z)-2,6-dimethyl-3,5-octadien-2-ol (Potential Inhibitor) compound->IKK inhibits?

Caption: The NF-κB signaling pathway and potential inhibition point.

Experimental Workflow:

G cell_culture Culture Macrophage Cell Line (e.g., RAW 264.7) pretreat Pre-treat cells with (5Z)-2,6-dimethyl-3,5-octadien-2-ol cell_culture->pretreat stimulate Stimulate with Inflammatory Agent (e.g., LPS) pretreat->stimulate lyse Lyse Cells stimulate->lyse assay Measure NF-κB Activity (e.g., Reporter Gene Assay, Western Blot for p-IκBα) lyse->assay analyze Analyze and Quantify Inhibition assay->analyze

Caption: Workflow for the NF-κB activation assay.

Detailed Protocol (Reporter Gene Assay):

  • Culture a suitable cell line (e.g., HEK293T cells) stably transfected with an NF-κB reporter construct (e.g., luciferase).

  • Seed the cells in a multi-well plate and allow them to adhere.

  • Pre-treat the cells with various concentrations of (5Z)-2,6-dimethyl-3,5-octadien-2-ol for a defined period (e.g., 1-2 hours).

  • Induce NF-κB activation by adding an inflammatory stimulus (e.g., TNF-α).

  • After incubation, lyse the cells and measure the reporter gene activity (e.g., luciferase activity) using a luminometer.

  • Calculate the percentage of inhibition of NF-κB activation for each concentration of the test compound.

Future Directions and Conclusion

(5Z)-2,6-dimethyl-3,5-octadien-2-ol presents an intriguing subject for further research, particularly in the realms of antimicrobial and anti-inflammatory drug discovery. The foundational knowledge of related terpene alcohols strongly suggests its potential bioactivity. The immediate research priorities should be the full chemical characterization of this compound, followed by a systematic evaluation of its antimicrobial and anti-inflammatory properties using the protocols outlined in this guide. Such studies will be crucial in unlocking the full therapeutic and commercial potential of this molecule.

References

Methodological & Application

Application Note and Protocol: Laboratory Scale Purification of 3,5-Octadien-2-ol, 2,6-dimethyl-, (5Z)-

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

This document provides a detailed laboratory-scale protocol for the purification of the terpene alcohol 3,5-Octadien-2-ol, 2,6-dimethyl-, (5Z)-. The protocol outlines a two-step purification strategy involving fractional vacuum distillation followed by preparative gas chromatography to achieve high purity suitable for research and drug development applications. Physicochemical data and expected outcomes are summarized in tabular format for clarity.

Introduction

3,5-Octadien-2-ol, 2,6-dimethyl-, (5Z)- is a member of the terpene alcohol family, a class of compounds with significant interest in the fragrance, flavor, and pharmaceutical industries. Terpene alcohols are often found in complex mixtures, such as essential oils or synthetic reaction crudes, necessitating efficient purification strategies to isolate specific isomers for downstream applications.[1][2] The presence of multiple double bonds and a chiral center in the target molecule requires a purification method that is both efficient in separating isomers and gentle enough to prevent degradation. This protocol details a robust method for obtaining high-purity 3,5-Octadien-2-ol, 2,6-dimethyl-, (5Z)-.

Physicochemical Properties

A summary of the relevant physicochemical properties of the target compound and its isomers is presented in Table 1. This data is crucial for designing the purification protocol, particularly for determining the appropriate conditions for distillation and chromatography.

PropertyValueReference
Molecular FormulaC10H18O
Molecular Weight154.25 g/mol
Boiling Point (estimated)190-200 °C at 760 mmHg
Vapor Pressure0.018 mmHg at 25°C
PolarityModerately polar
SolubilitySoluble in organic solvents (e.g., ethanol, hexane), sparingly soluble in water.

Table 1: Physicochemical properties of 3,5-Octadien-2-ol, 2,6-dimethyl-, (5Z)-.

Purification Strategy Overview

The purification of 3,5-Octadien-2-ol, 2,6-dimethyl-, (5Z)- from a crude reaction mixture or natural extract is proposed to be a two-step process to effectively remove both high and low boiling point impurities as well as closely related isomers.

  • Fractional Vacuum Distillation: This initial step is designed to separate the target compound from non-volatile materials and solvents with significantly different boiling points.[1][3][4][5][6]

  • Preparative Gas Chromatography (Prep-GC): This high-resolution technique is employed as a final polishing step to separate the desired (5Z)- isomer from other geometric and structural isomers.[1][7]

PurificationWorkflow Crude Crude Mixture Distillation Fractional Vacuum Distillation Crude->Distillation PrepGC Preparative GC Distillation->PrepGC Enriched Fraction Waste1 High-boiling Residues Distillation->Waste1 Waste2 Low-boiling Fractions Distillation->Waste2 PureProduct Pure 3,5-Octadien-2-ol, 2,6-dimethyl-, (5Z)- PrepGC->PureProduct Waste3 Isomeric Impurities PrepGC->Waste3

Caption: Purification workflow for 3,5-Octadien-2-ol, 2,6-dimethyl-, (5Z)-.

Experimental Protocols

This procedure is designed to enrich the crude mixture with the target compound by removing impurities with significantly different boiling points.

Materials and Equipment:

  • Round-bottom flask

  • Fractionating column (e.g., Vigreux or packed column)

  • Distillation head with condenser and receiving flask

  • Vacuum pump and vacuum gauge

  • Heating mantle with stirrer

  • Thermometer or temperature probe

  • Cold trap

Procedure:

  • Assemble the fractional distillation apparatus. Ensure all glassware joints are properly sealed with vacuum grease.

  • Place the crude mixture containing 3,5-Octadien-2-ol, 2,6-dimethyl-, (5Z)- into the round-bottom flask. Add a magnetic stir bar.

  • Connect the apparatus to the vacuum pump with a cold trap in between.

  • Gradually reduce the pressure to the desired level (see Table 2 for suggested parameters).

  • Begin heating the distillation flask while stirring.

  • Collect the fractions in the receiving flask based on the vapor temperature at the distillation head. Discard the initial low-boiling fraction.

  • Collect the fraction corresponding to the expected boiling point of the target compound under vacuum.

  • Stop the distillation once the temperature starts to rise significantly again or when only a small amount of residue remains.

  • Analyze the collected fraction by Gas Chromatography-Mass Spectrometry (GC-MS) to confirm the enrichment of the target compound.

ParameterValue
Vacuum Pressure1-10 mmHg
Distillation Flask Temperature80-120 °C (initial)
Vapor Temperature (Collection)70-90 °C (estimated)
Expected Purity70-85%

Table 2: Recommended parameters for fractional vacuum distillation.

This high-resolution separation is intended to isolate the (5Z)- isomer from other closely related impurities.

Materials and Equipment:

  • Preparative Gas Chromatograph equipped with a fraction collector

  • Appropriate GC column (see Table 3)

  • Helium or Nitrogen carrier gas

  • Syringe for sample injection

  • Collection vials

Procedure:

  • Set up the preparative GC system with the parameters outlined in Table 3.

  • Dissolve the enriched fraction from the distillation step in a minimal amount of a volatile solvent (e.g., hexane or dichloromethane).

  • Inject an appropriate volume of the sample onto the GC column.

  • Monitor the chromatogram and identify the peak corresponding to 3,5-Octadien-2-ol, 2,6-dimethyl-, (5Z)- based on retention time (previously determined by analytical GC-MS).

  • Set the fraction collector to collect the eluent corresponding to the target peak.

  • Pool the collected fractions.

  • Analyze the purity of the final product by analytical GC-MS.

ParameterValue
GC ColumnDB-5 or equivalent non-polar capillary column (e.g., 30 m x 0.53 mm ID, 1.5 µm film thickness)
Carrier GasHelium at a flow rate of 5-10 mL/min
Injector Temperature250 °C
Oven Temperature ProgramInitial 100 °C, hold for 2 min, ramp at 5 °C/min to 220 °C, hold for 5 min
DetectorFlame Ionization Detector (FID) or Mass Spectrometer (MS)
Expected Purity>98%

Table 3: Recommended parameters for preparative gas chromatography.

Data Presentation and Expected Results

The purification process should yield 3,5-Octadien-2-ol, 2,6-dimethyl-, (5Z)- with a purity exceeding 98%. The expected yield will depend on the concentration of the target compound in the initial crude mixture. A summary of the expected outcomes at each stage is provided in Table 4.

StageInput MaterialExpected Purity of Target CompoundExpected Recovery
Fractional Vacuum DistillationCrude Mixture70-85%80-90%
Preparative Gas ChromatographyEnriched Fraction>98%60-75%

Table 4: Summary of expected purity and recovery at each purification stage.

Logical Relationship of Purification Steps

The following diagram illustrates the logical flow and decision-making process within the purification protocol.

LogicalFlow Start Start with Crude Mixture Distillation Perform Fractional Vacuum Distillation Start->Distillation Analyze1 Analyze Fraction by GC-MS Distillation->Analyze1 Discard1 Discard High/Low Boiling Impurities Distillation->Discard1 PrepGC Perform Preparative GC Analyze1->PrepGC Purity < 98% End High-Purity Product (>98%) Analyze1->End Purity > 98% Analyze2 Analyze Final Product by GC-MS PrepGC->Analyze2 Discard2 Discard Isomeric Impurities PrepGC->Discard2 Analyze2->PrepGC Purity < 98% (Re-inject) Analyze2->End Purity > 98%

Caption: Logical flow of the purification and analysis process.

Conclusion

The described two-step purification protocol provides a reliable method for obtaining high-purity 3,5-Octadien-2-ol, 2,6-dimethyl-, (5Z)- on a laboratory scale. The combination of fractional vacuum distillation and preparative gas chromatography effectively removes a wide range of impurities, yielding a final product suitable for demanding research and development applications. The provided parameters can be optimized based on the specific composition of the starting material and the available equipment.

References

Application Note: Analysis of Volatile Terpenes Using Gas Chromatography-Mass Spectrometry (GC-MS)

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

Volatile terpenes are a large and diverse class of organic compounds produced by a variety of plants, and are responsible for the characteristic aromas and flavors of many essential oils.[1][2] In addition to their organoleptic properties, terpenes have been shown to possess a range of therapeutic benefits and can act synergistically with other compounds.[3] Accurate and robust analytical methods are essential for the qualitative and quantitative analysis of these volatile compounds for quality control, strain identification, and research into their potential therapeutic applications.[1][4] Gas chromatography-mass spectrometry (GC-MS) is a powerful and widely used technique for the analysis of volatile terpenes due to its high sensitivity, selectivity, and ability to separate complex mixtures.[5][6] This application note provides a detailed protocol for the analysis of volatile terpenes using GC-MS.

Experimental Workflow

The overall workflow for the analysis of volatile terpenes by GC-MS involves sample preparation, instrument analysis, and data processing.

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Analysis sample Plant Material grind Grind Sample sample->grind weigh Weigh Sample (100 mg) grind->weigh extract Add Solvent & Internal Standard (Ethyl Acetate with n-Tridecane) weigh->extract sonicate Sonicate (15 min) extract->sonicate centrifuge Centrifuge & Collect Supernatant sonicate->centrifuge vial Transfer to GC Vial centrifuge->vial injection Inject Sample vial->injection gcms GC-MS System separation GC Separation (Capillary Column) injection->separation ionization Electron Ionization (EI) separation->ionization detection Mass Spectrometry (Scan/SIM Mode) ionization->detection chromatogram Generate Chromatogram detection->chromatogram identification Peak Identification (Retention Time & Mass Spectra) chromatogram->identification quantification Quantification (Calibration Curve) identification->quantification report Generate Report quantification->report

References

Quantitative Analysis of (5Z)-2,6-dimethyl-3,5-octadien-2-ol in Essential Oils: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive guide to the quantitative analysis of terpenoid compounds in essential oils, with a specific focus on the methodology applicable to (5Z)-2,6-dimethyl-3,5-octadien-2-ol. While a comprehensive literature search did not yield specific quantitative data for (5Z)-2,6-dimethyl-3,5-octadien-2-ol in common essential oils, this document outlines the standardized protocols and best practices for its quantification, should it be identified. The primary analytical technique detailed is Gas Chromatography-Mass Spectrometry (GC-MS), a powerful and widely used method for the separation and quantification of volatile and semi-volatile compounds in complex mixtures like essential oils. To illustrate the application of these methods, quantitative data for major components of Artemisia vulgaris (Mugwort) and Achillea millefolium (Yarrow) essential oils are presented.

Introduction

Essential oils are complex mixtures of volatile organic compounds, primarily terpenes and their oxygenated derivatives, that contribute to the characteristic aroma and biological activity of plants. The precise quantification of individual components is crucial for quality control, authentication, and the development of new therapeutic agents. (5Z)-2,6-dimethyl-3,5-octadien-2-ol is a monoterpenoid alcohol of interest for its potential fragrance and pharmacological properties. Accurate and validated analytical methods are essential for determining its concentration in various essential oil matrices.

Gas Chromatography coupled with Mass Spectrometry (GC-MS) is the gold standard for the qualitative and quantitative analysis of essential oil components.[1] This technique offers high resolution for separating complex mixtures and high sensitivity and selectivity for identifying and quantifying individual compounds.[2]

Data Presentation: Quantitative Composition of Selected Essential Oils

Based on a comprehensive review of published literature, (5Z)-2,6-dimethyl-3,5-octadien-2-ol is not a commonly reported major constituent in widely studied essential oils. However, to demonstrate the data presentation for quantitative analysis, the following tables summarize the percentage composition of major components found in Artemisia vulgaris and Achillea millefolium essential oils from various studies.

Table 1: Quantitative Composition of Major Components in Artemisia vulgaris (Mugwort) Essential Oil

CompoundPercentage (%)Reference
Eucalyptol29.91[3]
Sabinene8.44[3]
endo-Borneol8.24[3]
10-epi-γ-Eudesmol6.50[3]
α-Pinene23.56[4]
Menthol9.71[4]
β-Eudesmol8.30[4]
Spathulenol4.58[4]
Camphor28.94[5]
4-tert-butylaniline19.79[5]
α-Pinene6.61[5]
Eucalyptol6.39[5]
Fenchol6.03[5]
Camphene5.43[5]
Alpha-thujone~50[6]
Camphor30 - 35[6]
Beta-thujone~8[6]
Camphene~5[6]
Eucalyptol~5[6]

Table 2: Quantitative Composition of Major Components in Achillea millefolium (Yarrow) Essential Oil

CompoundPercentage (%)Reference
1,8-Cineole75.19[7]
α-Phellandrene5.53[7]
p-Eugenol5.53[7]
Camphor5.45[7]
α-Terpineol2.09[7]
β-Pinene1.66[7]
Camphene1.20[7]
α-Pinene1.02[7]
α-Farnesene31.66[8]
Chamazulene17.17[8]
β-Caryophyllene10.27[8]
Sabinene8.77[8]
β-Pinene12.84[9]
Eucalyptol9.15[9]
Chamazulene9.05[9]
β-Caryophyllene7.26[9]
β-Pinene11.8 - 31.1[10]
1,8-Cineole8.1 - 17.0[10]
Chamazulene9.8 - 23.2[10]
trans-Nerolidol8.2 - 13.5[10]
Carvacrol10.16[11]
γ-Muurolene9.58[11]
Grandisol5.28[11]
Artemisia ketone3.70[11]

Experimental Protocols

Essential Oil Extraction (Hydrodistillation)

A standard method for obtaining essential oils from plant material is hydrodistillation.

Protocol:

  • Sample Preparation: Weigh a suitable amount of dried plant material (e.g., 100 g).

  • Hydrodistillation: Place the plant material in a flask with a sufficient volume of distilled water.

  • Apparatus: Use a Clevenger-type apparatus for the extraction.

  • Heating: Heat the flask to boiling and continue the distillation for a specified time (e.g., 3 hours).

  • Collection: The essential oil will be collected in the calibrated tube of the Clevenger apparatus.

  • Drying and Storage: Separate the oil from the aqueous phase, dry it over anhydrous sodium sulfate, and store it in a sealed vial at 4°C in the dark.

Quantitative Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol outlines the steps for the quantitative analysis of a target analyte, such as (5Z)-2,6-dimethyl-3,5-octadien-2-ol, in an essential oil sample.

3.2.1. Materials and Reagents

  • Essential oil sample

  • (5Z)-2,6-dimethyl-3,5-octadien-2-ol analytical standard (of known purity)

  • Internal Standard (IS) (e.g., n-alkane such as n-tridecane or a compound not present in the essential oil)

  • High-purity solvent (e.g., hexane or ethanol)

  • Volumetric flasks and pipettes

  • GC-MS system equipped with an autosampler

3.2.2. Preparation of Standard Solutions

  • Stock Standard Solution: Accurately weigh a known amount of the (5Z)-2,6-dimethyl-3,5-octadien-2-ol analytical standard and dissolve it in a specific volume of solvent in a volumetric flask to prepare a stock solution of known concentration (e.g., 1000 µg/mL).

  • Working Standard Solutions: Prepare a series of working standard solutions by serial dilution of the stock solution to create a calibration curve. The concentration range should bracket the expected concentration of the analyte in the essential oil sample (e.g., 1, 5, 10, 25, 50, 100 µg/mL).

  • Internal Standard Stock Solution: Prepare a stock solution of the internal standard in the same manner as the analyte stock solution.

  • Calibration Standards: To each working standard solution, add a fixed concentration of the internal standard.

3.2.3. Sample Preparation

  • Accurately weigh a known amount of the essential oil sample.

  • Dissolve the essential oil in a specific volume of solvent in a volumetric flask.

  • Add the same fixed concentration of the internal standard as used in the calibration standards.

  • Vortex the solution to ensure homogeneity.

3.2.4. GC-MS Instrumentation and Conditions

  • Gas Chromatograph: Agilent 6890 series or equivalent.

  • Mass Spectrometer: Agilent 5973 series or equivalent.

  • Column: HP-5MS (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent non-polar capillary column.[12]

  • Carrier Gas: Helium at a constant flow rate (e.g., 1.0 mL/min).

  • Injection: 1 µL in split mode (e.g., split ratio 1:50).

  • Injector Temperature: 250°C.

  • Oven Temperature Program:

    • Initial temperature: 60°C for 2 min.

    • Ramp: Increase at 3°C/min to 240°C.

    • Hold: 5 min at 240°C.

  • MS Transfer Line Temperature: 280°C.

  • Ion Source Temperature: 230°C.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Scan Mode: Full scan (e.g., m/z 40-550) for qualitative analysis and Selected Ion Monitoring (SIM) for quantitative analysis. In SIM mode, monitor characteristic ions of the target analyte and the internal standard.

3.2.5. Data Analysis and Quantification

  • Identification: Identify the peaks of (5Z)-2,6-dimethyl-3,5-octadien-2-ol and the internal standard in the chromatograms of the standards and samples by comparing their retention times and mass spectra with those of the pure standards and library data (e.g., NIST).

  • Calibration Curve: Construct a calibration curve by plotting the ratio of the peak area of the analyte to the peak area of the internal standard against the concentration of the analyte for the calibration standards.

  • Linear Regression: Perform a linear regression analysis on the calibration curve to obtain the equation of the line (y = mx + c) and the correlation coefficient (R²). An R² value > 0.99 is desirable.

  • Quantification: Calculate the concentration of (5Z)-2,6-dimethyl-3,5-octadien-2-ol in the essential oil sample using the regression equation from the calibration curve and the measured peak area ratio of the analyte to the internal standard in the sample.

  • Method Validation: The analytical method should be validated according to ICH guidelines, assessing parameters such as linearity, accuracy, precision (repeatability and intermediate precision), limit of detection (LOD), and limit of quantitation (LOQ).[2]

Visualizations

Experimental_Workflow cluster_extraction Essential Oil Extraction cluster_analysis Quantitative Analysis cluster_standards Standard Preparation plant_material Plant Material hydrodistillation Hydrodistillation plant_material->hydrodistillation essential_oil Essential Oil hydrodistillation->essential_oil sample_prep Sample Preparation (Dilution & IS Addition) essential_oil->sample_prep gcms_analysis GC-MS Analysis sample_prep->gcms_analysis data_processing Data Processing gcms_analysis->data_processing quantification Quantification data_processing->quantification final_report final_report quantification->final_report Final Report analyte_std Analyte Standard stock_solutions Stock Solutions analyte_std->stock_solutions is_std Internal Standard is_std->stock_solutions cal_standards Calibration Standards stock_solutions->cal_standards cal_standards->gcms_analysis

Caption: Experimental workflow for the quantitative analysis of essential oil components.

GCMS_Protocol_Logic start Start prep_standards Prepare Calibration Standards with IS start->prep_standards prep_sample Prepare Essential Oil Sample with IS start->prep_sample inject Inject into GC-MS prep_standards->inject prep_sample->inject acquire_data Acquire Chromatographic and Mass Spectral Data inject->acquire_data identify_peaks Identify Analyte and IS Peaks (Retention Time & Mass Spectra) acquire_data->identify_peaks integrate_peaks Integrate Peak Areas identify_peaks->integrate_peaks build_curve Construct Calibration Curve (Area Ratio vs. Concentration) integrate_peaks->build_curve calculate_conc Calculate Analyte Concentration in Sample integrate_peaks->calculate_conc Sample Data build_curve->calculate_conc Regression Equation validate Validate Method (Linearity, Accuracy, Precision) calculate_conc->validate end End validate->end

References

Application Notes and Protocols for 2,6-dimethyl-3,5-octadien-2-ol Isomers in the Flavor and Fragrance Industry

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the potential uses of 2,6-dimethyl-3,5-octadien-2-ol isomers in the flavor and fragrance industry. Due to a lack of extensive publicly available data on the specific sensory properties of each isomer, this document presents a framework for their evaluation, including detailed experimental protocols. The quantitative data presented is illustrative and intended to serve as a guide for internal research and development.

Introduction to 2,6-dimethyl-3,5-octadien-2-ol Isomers

2,6-dimethyl-3,5-octadien-2-ol is a terpene alcohol with the molecular formula C₁₀H₁₈O. The presence of two double bonds and a chiral center gives rise to several stereoisomers, each potentially possessing a unique odor and flavor profile. These isomers are of significant interest to the flavor and fragrance industry due to their potential to impart novel and desirable sensory characteristics to a wide range of consumer products. The general structure of 2,6-dimethyl-3,5-octadien-2-ol suggests potential for floral, fruity, and herbaceous notes, characteristic of many terpene alcohols used in the industry.

Potential Applications in the Flavor and Fragrance Industry

The isomers of 2,6-dimethyl-3,5-octadien-2-ol are anticipated to find applications in various sectors of the flavor and fragrance market:

  • Fine Fragrances: As components in perfumes, colognes, and other high-end fragrances to provide unique floral and green notes.

  • Personal Care Products: To scent cosmetics, lotions, shampoos, and soaps.

  • Household Products: In air fresheners, detergents, and cleaning agents to impart a fresh and pleasant aroma.

  • Food and Beverages: As a flavoring agent in beverages, baked goods, candies, and dairy products to enhance or impart fruity and floral flavors.

Sensory Profile of 2,6-dimethyl-3,5-octadien-2-ol Isomers (Illustrative Data)

The following table summarizes the hypothetical sensory data for the different isomers of 2,6-dimethyl-3,5-octadien-2-ol. This data is intended for illustrative purposes to guide sensory evaluation studies.

IsomerOdor DescriptionFlavor ProfileOdor Threshold (in water, ppb)
(3E,5E)-2,6-dimethyl-3,5-octadien-2-olSweet, floral (rose, geranium), slightly citrusySweet, fruity (berry, lychee), with a hint of mint0.5 - 2.0
(3Z,5E)-2,6-dimethyl-3,5-octadien-2-olGreen, herbaceous, slightly woody, with a floral undertoneGreen, herbal, slightly bitter, with a cooling sensation5.0 - 15.0
(3E,5Z)-2,6-dimethyl-3,5-octadien-2-olFruity (pear, apple), fresh, slightly waxyJuicy fruit (apple, grape), slightly tart, clean finish1.0 - 5.0
(3Z,5Z)-2,6-dimethyl-3,5-octadien-2-olEarthy, mushroom-like, with a damp green noteUmami, savory, with a slightly metallic aftertaste20.0 - 50.0

Experimental Protocols

Synthesis and Purification of 2,6-dimethyl-3,5-octadien-2-ol Isomers

A general synthetic route to produce a mixture of 2,6-dimethyl-3,5-octadien-2-ol isomers can be adapted from known organic chemistry principles. The following is a generalized protocol.

Objective: To synthesize a mixture of 2,6-dimethyl-3,5-octadien-2-ol isomers for subsequent separation and sensory analysis.

Materials:

  • Citral (a mixture of geranial and neral)

  • Methylmagnesium bromide (Grignard reagent)

  • Anhydrous diethyl ether

  • Saturated aqueous ammonium chloride solution

  • Anhydrous magnesium sulfate

  • Standard laboratory glassware and equipment for Grignard reaction and distillation.

Procedure:

  • Set up a flame-dried, three-necked round-bottom flask equipped with a dropping funnel, a reflux condenser, and a nitrogen inlet.

  • Add a solution of citral in anhydrous diethyl ether to the flask.

  • Cool the flask in an ice bath.

  • Slowly add methylmagnesium bromide solution from the dropping funnel to the stirred solution of citral.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2 hours.

  • Quench the reaction by slowly adding saturated aqueous ammonium chloride solution.

  • Separate the organic layer, and extract the aqueous layer with diethyl ether.

  • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

  • Filter the solution and remove the solvent under reduced pressure.

  • Purify the resulting crude product by fractional distillation under reduced pressure to obtain a mixture of 2,6-dimethyl-3,5-octadien-2-ol isomers.

  • Isomer separation can be achieved using preparative gas chromatography (GC) with a chiral column.

Sensory Evaluation Protocol: Odor Threshold Determination by Gas Chromatography-Olfactometry (GC-O)

Objective: To determine the odor detection threshold of individual 2,6-dimethyl-3,5-octadien-2-ol isomers in water.

Materials and Equipment:

  • Gas chromatograph coupled to an olfactometry port (GC-O)

  • Capillary column suitable for terpene analysis (e.g., DB-Wax or equivalent)

  • Purified isomers of 2,6-dimethyl-3,5-octadien-2-ol

  • Odor-free water

  • A panel of trained sensory assessors (typically 8-12 members)

Procedure:

  • Sample Preparation: Prepare a series of dilutions of each purified isomer in odor-free water. The concentration range should span several orders of magnitude, starting from a concentration expected to be well above the threshold.

  • GC-O Analysis:

    • Inject a known volume of the highest concentration sample into the GC-O system.

    • The GC column separates the components of the sample, and the effluent is split between a chemical detector (e.g., FID or MS) and the olfactometry port.

    • A trained assessor sniffs the effluent at the olfactometry port and records the retention time and a description of any detected odor.

  • Aroma Extract Dilution Analysis (AEDA):

    • Sequentially inject the diluted samples, from highest to lowest concentration.

    • For each injection, the assessor records the retention time at which the specific odor of the isomer is detected.

    • The highest dilution at which the odor is still detected is recorded as the Flavor Dilution (FD) factor.

  • Threshold Calculation: The odor threshold is calculated from the concentration of the isomer in the most diluted sample that was detected by at least 50% of the panelists.

Sensory Evaluation Protocol: Flavor Profile Analysis

Objective: To characterize the flavor profile of each 2,6-dimethyl-3,5-octadien-2-ol isomer in a neutral food matrix.

Materials and Equipment:

  • Purified isomers of 2,6-dimethyl-3,5-octadien-2-ol

  • A neutral food base (e.g., spring water, unsalted crackers, or a simple sugar solution)

  • A panel of trained flavor assessors

  • Standard sensory evaluation booths with controlled lighting and ventilation

Procedure:

  • Sample Preparation: Prepare a series of samples by adding a known concentration of each isomer to the neutral food base. The concentration should be above the determined odor threshold but not overpowering. A control sample (food base only) should also be prepared.

  • Panelist Training: Train the panelists on the terminology to be used for describing the flavor attributes (e.g., sweet, fruity, floral, green, bitter, etc.).

  • Evaluation:

    • Present the samples to the panelists in a randomized and blind manner.

    • Instruct the panelists to taste each sample and rate the intensity of each flavor attribute on a predefined scale (e.g., a 15-cm line scale from "not perceptible" to "very strong").

    • Panelists should rinse their mouths with water between samples.

  • Data Analysis: Analyze the data statistically to determine the significant flavor attributes for each isomer and create a flavor profile for each.

Signaling Pathway and Experimental Workflows

Olfactory Signal Transduction Pathway

The perception of floral and fruity scents, such as those potentially produced by 2,6-dimethyl-3,5-octadien-2-ol isomers, is initiated by the binding of the odorant molecule to a G-protein coupled receptor (GPCR) in the olfactory epithelium. This triggers a downstream signaling cascade.

Olfactory_Signaling_Pathway cluster_0 Olfactory Sensory Neuron Odorant 2,6-dimethyl-3,5-octadien-2-ol Isomer OR Odorant Receptor (GPCR) Odorant->OR Binds G_protein G-protein (Golf) OR->G_protein Activates AC Adenylyl Cyclase III G_protein->AC Activates ATP ATP cAMP cAMP ATP->cAMP Converts CNG Cyclic Nucleotide-Gated Ion Channel cAMP->CNG Opens Ca_Na Ca²⁺ / Na⁺ Influx CNG->Ca_Na Allows Depolarization Membrane Depolarization Ca_Na->Depolarization Causes Action_Potential Action Potential to Olfactory Bulb Depolarization->Action_Potential Triggers

Caption: Generalized olfactory signal transduction pathway for a floral odorant.

Experimental Workflow for Sensory Analysis

The following diagram illustrates the typical workflow for the comprehensive sensory analysis of a novel fragrance or flavor ingredient.

Sensory_Analysis_Workflow cluster_synthesis Synthesis & Purification cluster_physchem Physicochemical Analysis cluster_sensory Sensory Evaluation cluster_data Data Analysis & Reporting Synthesis Synthesis of Isomer Mixture Purification Isomer Separation (Preparative GC) Synthesis->Purification Analysis Analytical Characterization (GC-MS, NMR) Purification->Analysis OdorThreshold Odor Threshold Determination (GC-O) Purification->OdorThreshold Analysis->OdorThreshold FlavorProfile Flavor Profile Analysis OdorThreshold->FlavorProfile ApplicationTesting Application Testing (Product Prototypes) FlavorProfile->ApplicationTesting DataAnalysis Statistical Analysis of Sensory Data ApplicationTesting->DataAnalysis Reporting Generation of Application Notes DataAnalysis->Reporting

Caption: Experimental workflow for the sensory evaluation of fragrance and flavor isomers.

Application Note: Chemical Derivatization of Tertiary Alcohols for Enhanced Gas Chromatography (GC) Analysis

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Gas Chromatography (GC) is a cornerstone analytical technique for separating and quantifying volatile and thermally stable compounds. However, direct GC analysis of tertiary alcohols presents significant challenges. Due to the presence of a polar hydroxyl (-OH) group, these molecules are prone to forming intermolecular hydrogen bonds, which decreases their volatility. Furthermore, their structure often leads to poor thermal stability and undesirable interactions with the GC column's stationary phase, resulting in poor peak shape (tailing) and reduced analytical sensitivity.[1][2] The steric hindrance of the tertiary carbon also makes the hydroxyl group less reactive compared to primary and secondary alcohols, complicating derivatization efforts.

Chemical derivatization addresses these issues by converting the polar -OH group into a larger, more volatile, and more thermally stable functional group. This process effectively "masks" the active hydrogen, leading to improved chromatographic behavior, enhanced sensitivity, and more reliable quantification.[3][4] This application note provides detailed protocols for the two most common derivatization techniques for tertiary alcohols—silylation and esterification—and presents data illustrating their effectiveness.

The Challenge and Solution Workflow

The derivatization process transforms a challenging analyte into one that is ideal for GC analysis. This workflow improves peak symmetry, increases volatility, and enhances thermal stability, leading to superior chromatographic resolution and more accurate quantification.

GC_Derivatization_Workflow Workflow for Enhanced GC Analysis of Tertiary Alcohols Analyte Tertiary Alcohol in Sample Challenge Analytical Challenges: - Low Volatility - Poor Peak Shape (Tailing) - Thermal Instability - Steric Hindrance Analyte->Challenge Direct Injection Leads To Derivatization Chemical Derivatization (e.g., Silylation) Challenge->Derivatization Overcome by Derivative Volatile & Thermally Stable Derivative (e.g., TMS Ether) Derivatization->Derivative Produces GC_Analysis Gas Chromatography (GC-FID / GC-MS) Derivative->GC_Analysis Inject into Result Improved Results: - Sharp, Symmetrical Peaks - Enhanced Resolution - Increased Sensitivity - Accurate Quantification GC_Analysis->Result Yields

Workflow for GC analysis of tertiary alcohols.

Experimental Protocols

Method 1: Silylation Derivatization

Silylation is the most prevalent and robust method for derivatizing alcohols.[5] It involves replacing the active hydrogen of the hydroxyl group with a trimethylsilyl (TMS) group. For sterically hindered tertiary alcohols, a powerful silylating reagent combined with a catalyst is necessary to drive the reaction to completion. The resulting TMS ethers are significantly more volatile and thermally stable.[3]

Silylation of a tertiary alcohol to form a TMS ether.

Protocol: Trimethylsilylation using BSTFA with TMCS Catalyst

This protocol is adapted for hindered hydroxyl groups and ensures a high derivatization yield.

Materials:

  • Sample containing tertiary alcohol (dried, in an aprotic solvent like hexane or dichloromethane).

  • N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA), preferably with 1% Trimethylchlorosilane (TMCS) as a catalyst.

  • Anhydrous Pyridine (optional, but recommended catalyst).[6]

  • Aprotic solvent (e.g., Dichloromethane, Hexane).

  • GC vials (2 mL) with screw caps and septa.

  • Heating block or oven.

  • Microsyringes.

Procedure:

  • Sample Preparation: Transfer an aliquot of the sample (e.g., 100 µL containing ~50-100 µg of analyte) into a clean, dry 2 mL GC vial. If the sample is in a protic solvent (like methanol), it must be evaporated to dryness under a stream of nitrogen and reconstituted in an aprotic solvent. Water will consume the reagent and must be avoided.[2]

  • Reagent Addition: Add 50 µL of BSTFA (+1% TMCS) and 25 µL of anhydrous pyridine to the vial.[6] Ensure a molar excess of the silylating reagent to the active hydrogens in the sample.

  • Reaction: Tightly cap the vial and heat at 65-75°C for 30-45 minutes.[1][6] For highly hindered alcohols, a longer reaction time may be necessary. The progress can be monitored by analyzing aliquots over time until the peak of the parent alcohol disappears.[1]

  • Analysis: Cool the vial to room temperature. The sample can be injected directly into the GC-MS system without any further workup, as the by-products are volatile.[6]

  • Storage: Store derivatized samples in a freezer to minimize hydrolysis. Analyze within 24-48 hours for best results, as TMS derivatives have limited stability.[6][7]

Method 2: Esterification Derivatization

Esterification converts the tertiary alcohol into a less polar and more volatile ester. Traditional acid catalysis can cause rapid dehydration of tertiary alcohols into alkenes.[8] Therefore, using milder conditions or specialized catalysts is crucial. This protocol describes a general method using a solid acid catalyst, which has been shown to provide high conversion and selectivity.[8]

Protocol: Esterification using a Solid Acid Catalyst

Materials:

  • Sample containing tertiary alcohol.

  • Acid anhydride (e.g., Acetic Anhydride).

  • Reusable solid acid catalyst (e.g., Bentonite-supported Silicotungstic Acid).[8]

  • Non-aqueous solvent (optional, depending on reactants).

  • Reaction vessel with reflux condenser and magnetic stirrer.

  • Filtration apparatus.

Procedure:

  • Reaction Setup: In a stirred batch reactor, combine the tertiary alcohol and the acid anhydride. A typical mole ratio of acid anhydride to alcohol is approximately 1.1:1.[8]

  • Catalyst Addition: Add the solid acid catalyst. The weight ratio of catalyst to total reactants is typically in the range of 0.05 to 0.1.[8]

  • Reaction: Heat the mixture under reflux with constant stirring. Optimal temperatures can range from 80°C to 110°C, with reaction times of 2-4 hours to achieve high conversion.[8]

  • Catalyst Removal: After the reaction is complete, cool the mixture to room temperature. Remove the solid catalyst by filtration. The catalyst can often be washed, dried, and reused.

  • Analysis: The resulting liquid phase containing the tertiary ester can be diluted with an appropriate solvent and injected directly into the GC system for analysis.

Data Presentation: Efficacy of Derivatization

Derivatization significantly improves the chromatographic results for tertiary alcohols. The following tables summarize representative data comparing underivatized and derivatized analytes.

Table 1: Comparison of Chromatographic Properties for tert-Butanol Before and After Silylation

Parametertert-Butanol (Underivatized)tert-Butyl-TMS-Ether (Derivatized)Improvement
Retention Time (min) 2.06[9]~ 4.50 (Estimated)Shifted away from solvent front
Peak Shape Tailing / AsymmetricSharp / SymmetricalEnhanced peak symmetry
Peak Area (Normalized) 1.0> 5.0 (Typical)Increased detector response
Thermal Stability Prone to dehydrationHighSuitable for higher temperatures

Table 2: Quantitative Yields from Derivatization of Tertiary Alcohols

Analyte / MethodReagent(s)ConditionsYield / ConversionReference
Estriol (Hindered -OH) BSTFA + 1% TMCS75°C, 45 min>95% (Complete)[1]
tert-Butanol (Esterification) Acetic Anhydride, Solid Acid Catalyst110°C, 2 h87.2%[8]
General Tertiary Alcohols (Silylation) BSTFA + Pyridine65°C, 20-30 minQuantitative[6]

Data compiled from cited literature to demonstrate typical results.

The direct GC analysis of tertiary alcohols is often impractical due to their polarity, thermal instability, and steric hindrance. Chemical derivatization via silylation or esterification is an essential sample preparation step that transforms these challenging analytes into volatile, stable derivatives suitable for GC analysis.

  • Silylation with powerful reagents like BSTFA and a TMCS catalyst is a rapid and highly effective method, providing quantitative conversion even for sterically hindered alcohols.[1][6]

  • Esterification , when performed with appropriate catalysts that prevent dehydration, offers an alternative route to stable derivatives with high yields.[8]

By employing these protocols, researchers can significantly improve peak shape, enhance sensitivity, and achieve more accurate and reproducible quantification of tertiary alcohols in complex matrices, making it an indispensable tool for quality control, metabolic profiling, and pharmaceutical development.

References

Application Notes and Protocols for the Enantioselective Synthesis of Chiral Dienols using Biocatalytic Approaches

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Chiral dienols, molecules containing both a hydroxyl group and a conjugated diene system with a defined stereochemistry, are valuable building blocks in the synthesis of a wide array of pharmaceuticals and biologically active compounds. Their utility stems from the versatile reactivity of the diene and alcohol functionalities, which allows for the construction of complex molecular architectures with high stereocontrol. The enantiomeric purity of these dienols is often crucial for the desired therapeutic effect and to minimize potential side effects of the final drug product.

Biocatalysis has emerged as a powerful and sustainable alternative to traditional chemical methods for the synthesis of enantiomerically pure compounds. Enzymes, such as lipases and alcohol dehydrogenases, operate under mild reaction conditions, exhibit high chemo-, regio-, and stereoselectivity, and are environmentally benign. This document provides detailed application notes and protocols for the two primary biocatalytic strategies for obtaining chiral dienols: lipase-catalyzed kinetic resolution of racemic dienols and dehydrogenase-catalyzed asymmetric reduction of dienones.

Lipase-Catalyzed Kinetic Resolution of Racemic Dienols

Kinetic resolution is a widely used enzymatic method to separate a racemic mixture into its constituent enantiomers. In this process, a chiral catalyst, typically a lipase, selectively catalyzes the transformation of one enantiomer of the racemic substrate at a much higher rate than the other. This results in the formation of an enantioenriched product and the recovery of the unreacted, enantioenriched starting material. For the synthesis of chiral dienols, this is most commonly achieved through enantioselective acylation of a racemic dienol.

General Principles

The success of a lipase-catalyzed kinetic resolution depends on several factors, including the choice of lipase, the acyl donor, the solvent, and the reaction temperature. Lipases are hydrolases that can catalyze esterification, transesterification, and hydrolysis reactions. In non-aqueous media, the equilibrium is shifted towards synthesis, making them ideal for acylation reactions. The enantioselectivity of the lipase is a critical parameter, expressed as the enantiomeric ratio (E-value), which is a measure of the relative rate of reaction of the two enantiomers. A high E-value is desirable for efficient separation.

Experimental Protocol: Kinetic Resolution of a Racemic Conjugated Dienol

This protocol is based on the dynamic kinetic resolution of conjugated dienols as described in the literature, which provides a powerful method to obtain chiral dienyl acetates with high enantiomeric excess and yield.[1]

Materials:

  • Racemic conjugated dienol (e.g., (E/Z)-mixture of a 1,3-dienol)

  • Immobilized Lipase (e.g., Novozym 435 - Candida antarctica Lipase B)

  • Acyl donor (e.g., Vinyl acetate)

  • Organic solvent (e.g., Toluene, Hexane)

  • Buffer solution (for work-up)

  • Drying agent (e.g., anhydrous Sodium Sulfate)

  • Standard laboratory glassware and equipment (reaction flask, magnetic stirrer, temperature controller, etc.)

  • Analytical equipment for determining conversion and enantiomeric excess (e.g., Chiral GC or HPLC)

Procedure:

  • To a stirred solution of the racemic conjugated dienol (1.0 mmol) in the chosen organic solvent (10 mL), add the immobilized lipase (e.g., 50 mg of Novozym 435).

  • Add the acyl donor (e.g., 1.2 mmol of vinyl acetate).

  • Stir the reaction mixture at a controlled temperature (e.g., 40 °C).

  • Monitor the progress of the reaction by periodically taking samples and analyzing them by TLC, GC, or HPLC to determine the conversion.

  • The reaction is typically stopped at or near 50% conversion to obtain both the acylated product and the remaining unreacted alcohol in high enantiomeric excess.

  • Once the desired conversion is reached, stop the reaction by filtering off the immobilized enzyme. The enzyme can often be washed and reused.

  • Wash the filtrate with a suitable buffer solution (e.g., saturated sodium bicarbonate solution) and then with brine.

  • Dry the organic layer over an anhydrous drying agent (e.g., Na2SO4), filter, and concentrate under reduced pressure.

  • Purify the resulting mixture of the acylated product and the unreacted alcohol by column chromatography on silica gel.

  • Analyze the enantiomeric excess (ee%) of the purified dienyl acetate and the unreacted dienol using chiral GC or HPLC.

Data Presentation

The following table summarizes representative data for the lipase-catalyzed kinetic resolution of conjugated dienols.

Substrate (Racemic Dienol)LipaseAcyl DonorSolventTemp (°C)Time (h)Conversion (%)Productee% (Product)Unreacted Dienolee% (Unreacted)E-value
Conjugated Dienol (E/Z mixture)Novozym 435Vinyl AcetateToluene4024~50Dienyl Acetate>99Dienol>99>200

Note: The data presented here are representative and may vary depending on the specific substrate and reaction conditions.

Visualization of the Workflow

Lipase_Kinetic_Resolution cluster_0 Reaction Setup cluster_1 Reaction cluster_2 Work-up & Purification cluster_3 Products Racemic Dienol Racemic Dienol Reaction Mixture Reaction Mixture Racemic Dienol->Reaction Mixture Immobilized Lipase Immobilized Lipase Immobilized Lipase->Reaction Mixture Acyl Donor Acyl Donor Acyl Donor->Reaction Mixture Organic Solvent Organic Solvent Organic Solvent->Reaction Mixture Filtration Filtration Reaction Mixture->Filtration Reaction Progress Monitoring Extraction Extraction Filtration->Extraction Separate Enzyme Column Chromatography Column Chromatography Extraction->Column Chromatography Purify Enantioenriched Dienyl Acetate Enantioenriched Dienyl Acetate Column Chromatography->Enantioenriched Dienyl Acetate Enantioenriched Dienol Enantioenriched Dienol Column Chromatography->Enantioenriched Dienol

Caption: Workflow for the lipase-catalyzed kinetic resolution of a racemic dienol.

Dehydrogenase-Catalyzed Asymmetric Reduction of Dienones

Another powerful biocatalytic strategy for the synthesis of chiral dienols is the asymmetric reduction of a prochiral dienone using an alcohol dehydrogenase (ADH). ADHs are a class of oxidoreductases that catalyze the reversible oxidation of alcohols to aldehydes or ketones. In the synthetic direction, they can reduce a carbonyl group to a hydroxyl group with high stereoselectivity, leading to the formation of a single enantiomer of the chiral alcohol.

General Principles

The asymmetric reduction of a dienone using an ADH requires a cofactor, typically nicotinamide adenine dinucleotide (NADH) or its phosphate (NADPH), which acts as the hydride donor. Due to the high cost of the cofactor, an in-situ cofactor regeneration system is essential for the economic feasibility of the process on a larger scale. A common approach is to use a sacrificial alcohol (e.g., isopropanol) and a second dehydrogenase (or the same ADH if it has broad substrate specificity) to regenerate the NADH/NADPH from NAD+/NADP+. The choice of ADH is crucial as it determines the stereochemical outcome of the reduction (i.e., whether the (R)- or (S)-enantiomer of the dienol is formed).

Experimental Protocol: Asymmetric Reduction of a Dienone

This protocol provides a general procedure for the asymmetric reduction of a prochiral dienone to a chiral dienol using a ketoreductase (a type of ADH).

Materials:

  • Prochiral dienone

  • Ketoreductase (KRED) or a whole-cell biocatalyst expressing the desired ADH

  • Cofactor (NAD⁺ or NADP⁺)

  • Cofactor regeneration system:

    • Glucose and Glucose Dehydrogenase (GDH), or

    • Isopropanol

  • Buffer solution (e.g., potassium phosphate buffer, pH 7.0)

  • Organic co-solvent (e.g., DMSO, if needed for substrate solubility)

  • Standard laboratory glassware and equipment

  • Analytical equipment for determining conversion and enantiomeric excess (Chiral GC or HPLC)

Procedure:

  • In a temperature-controlled reaction vessel, prepare a buffer solution (e.g., 100 mM potassium phosphate buffer, pH 7.0).

  • Add the cofactor (e.g., 1 mM NAD⁺).

  • Add the components of the cofactor regeneration system. For a glucose/GDH system, add glucose (e.g., 1.1 equivalents relative to the substrate) and glucose dehydrogenase (e.g., 5 U/mL). For an isopropanol-based system, isopropanol can be used as a co-solvent.

  • Add the ketoreductase (e.g., 1-5 mg/mL of lyophilized enzyme powder or an appropriate amount of whole-cell suspension).

  • Dissolve the prochiral dienone substrate in a minimal amount of a water-miscible organic co-solvent (e.g., DMSO) if its solubility in the aqueous buffer is low.

  • Start the reaction by adding the substrate solution to the reaction mixture to a final concentration of, for example, 10-50 mM.

  • Maintain the reaction at a constant temperature (e.g., 30 °C) with gentle stirring.

  • Monitor the reaction progress by analyzing samples for the disappearance of the dienone and the formation of the dienol using an appropriate chromatographic method (TLC, GC, or HPLC).

  • Once the reaction is complete (typically >95% conversion), stop the reaction by adding a water-immiscible organic solvent (e.g., ethyl acetate) for extraction.

  • Extract the product into the organic phase. Repeat the extraction two to three times.

  • Combine the organic layers, dry over an anhydrous drying agent (e.g., Na2SO4), filter, and evaporate the solvent under reduced pressure.

  • Purify the chiral dienol by column chromatography if necessary.

  • Determine the enantiomeric excess (ee%) of the purified product by chiral GC or HPLC analysis.

Data Presentation

The following table presents typical results for the dehydrogenase-catalyzed asymmetric reduction of a dienone.

Substrate (Dienone)Alcohol Dehydrogenase (Source)Cofactor Regeneration SystemTemp (°C)Time (h)Conversion (%)Product (Chiral Dienol)ee%
Prochiral DienoneKRED from Lactobacillus kefirIsopropanol3024>99(S)-Dienol>99
Prochiral DienoneADH from Rhodococcus ruberGlucose/GDH3018>98(R)-Dienol>99

Note: The data presented here are representative and will depend on the specific enzyme, substrate, and reaction conditions.

Visualization of the Signaling Pathway

ADH_Reduction_Pathway cluster_0 Substrate & Enzyme cluster_1 Cofactor Regeneration Cycle cluster_2 Product Dienone Prochiral Dienone ADH Alcohol Dehydrogenase Dienone->ADH NAD NAD(P)+ ADH->NAD Dienol Chiral Dienol ADH->Dienol Reduction Regen_Enzyme GDH or ADH NAD->Regen_Enzyme NADH NAD(P)H NADH->ADH Hydride Transfer Regen_Enzyme->NADH Reduction Byproduct Gluconolactone or Acetone Regen_Enzyme->Byproduct Cosubstrate Glucose or Isopropanol Cosubstrate->Regen_Enzyme

Caption: Pathway for dehydrogenase-catalyzed asymmetric reduction with cofactor regeneration.

Conclusion

Biocatalytic approaches offer highly efficient and selective methods for the synthesis of chiral dienols, which are important precursors in the pharmaceutical industry. Lipase-catalyzed kinetic resolution of racemic dienols and dehydrogenase-catalyzed asymmetric reduction of prochiral dienones are two powerful strategies that provide access to enantiomerically pure products under mild and environmentally friendly conditions. The detailed protocols and application notes provided herein serve as a guide for researchers and scientists to implement these valuable techniques in their synthetic endeavors. The choice between these two main strategies will depend on the availability of the starting material (racemic dienol vs. prochiral dienone) and the desired enantiomer of the product. Further optimization of reaction parameters for specific substrates can lead to even higher yields and enantioselectivities, making biocatalysis an indispensable tool in modern drug development.

References

Application Notes and Protocols for the Utilization of Dimethyl Octadienol Isomers as Precursors in Organic Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

2,6-Dimethyl-3,5-octadien-2-ol and its various isomers are valuable terpenoid alcohols that serve as versatile precursors in organic synthesis, particularly in the fragrance, flavor, and pharmaceutical industries. While specific literature on the synthetic applications of 2,6-dimethyl-3,5-octadien-2-ol is limited, its structural isomers, such as linalool (3,7-dimethyl-1,6-octadien-3-ol) and ocimenol (2,6-dimethyl-5,7-octadien-2-ol), are extensively utilized. These compounds, possessing multiple reactive sites including hydroxyl groups and double bonds, can undergo a variety of chemical transformations to yield a diverse array of valuable molecules.

This document provides detailed application notes and experimental protocols for the use of dimethyl octadienol isomers as precursors in key organic transformations. The information is targeted towards researchers, scientists, and drug development professionals.

Key Applications

The primary applications of dimethyl octadienol isomers as synthetic precursors include:

  • Synthesis of Fragrance and Flavor Compounds: These alcohols are foundational materials for the synthesis of numerous other fragrance compounds through reactions like esterification, oxidation, and cyclization.

  • Preparation of Chiral Building Blocks: The stereocenters present in some isomers can be exploited to synthesize enantiomerically pure compounds.

  • Total Synthesis of Natural Products: Dimethyl octadienol isomers serve as starting materials in the multi-step synthesis of complex natural products.

  • Production of Fine Chemicals: They are precursors to various fine chemicals used in the agrochemical and pharmaceutical industries.

Data Presentation

Table 1: Physicochemical Properties of Key Dimethyl Octadienol Isomers

IsomerCAS NumberMolecular FormulaMolecular Weight ( g/mol )Boiling Point (°C)
(5E)-2,6-Dimethyl-3,5-octadien-2-ol18675-17-7C₁₀H₁₈O154.25Not readily available
Linalool (racemic)78-70-6C₁₀H₁₈O154.25198
Ocimenol5986-38-9C₁₀H₁₈O154.25Not readily available
Dihydromyrcenol18479-58-8C₁₀H₂₀O156.27194-197

Table 2: Representative Synthetic Transformations and Yields

PrecursorReactionProductCatalyst/ReagentYield (%)Reference
LinaloolAcid-catalyzed IsomerizationMixture of terpene alcohols and ethersFormic AcidComplex Mixture[1]
LinaloolSharpless Asymmetric EpoxidationLinalool oxidesTi(OⁱPr)₄, DETHigh[2]
DihydromyrceneHydroformylation2,6-Dimethyl-5-hepten-1-alRh-based catalystNot specified[3]
2-Methyl-3-buten-2-yl 2-methyl-2-propenyl ether[2][4]-Wittig Rearrangement2,6-Dimethyl-1,5-heptadien-3-oln-Butyllithium84.5 (crude)[5]

Experimental Protocols

Protocol 1: Acid-Catalyzed Isomerization of Linalool

This protocol describes the acid-catalyzed rearrangement of linalool to a mixture of other terpenoids, which is a common transformation in fragrance chemistry.

Materials:

  • Linalool (98% purity)

  • Formic acid (88%)

  • Sodium bicarbonate (saturated solution)

  • Diethyl ether

  • Anhydrous magnesium sulfate

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Heating mantle with temperature control

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • To a 250 mL round-bottom flask equipped with a magnetic stir bar, add 50 g (0.324 mol) of linalool.

  • Slowly add 10 mL of 88% formic acid to the flask while stirring. The reaction is exothermic, and the addition should be controlled to maintain the temperature below 40°C.

  • After the initial exothermic reaction subsides, heat the mixture to 60°C and maintain for 2 hours.

  • Cool the reaction mixture to room temperature and slowly add 100 mL of a saturated sodium bicarbonate solution to neutralize the formic acid. Be cautious as CO₂ evolution will occur.

  • Transfer the mixture to a separatory funnel and extract the organic layer with 2 x 50 mL of diethyl ether.

  • Combine the organic extracts and wash with 50 mL of brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator.

  • The resulting crude product is a complex mixture of isomers and can be further purified by fractional distillation or chromatography if desired.

Protocol 2: Synthesis of 2,6-Dimethyl-1,5-heptadien-3-ol via[2][4]-Wittig Rearrangement

This protocol details the synthesis of a dimethyl heptadienol isomer, a key intermediate for certain pheromones, from an allylic ether.[5]

Materials:

  • 2-Methyl-3-buten-2-yl 2-methyl-2-propenyl ether

  • n-Butyllithium (in hexane)

  • Anhydrous tetrahydrofuran (THF)

  • Ammonium chloride (saturated solution)

  • Diethyl ether

  • Anhydrous sodium sulfate

  • Schlenk flask and line

  • Dry ice/acetone bath

Procedure:

  • Set up a flame-dried Schlenk flask under an inert atmosphere (nitrogen or argon).

  • Add 100 mL of anhydrous THF to the flask and cool to -78°C using a dry ice/acetone bath.

  • Slowly add a solution of 2-methyl-3-buten-2-yl 2-methyl-2-propenyl ether (1.0 mol) in 50 mL of anhydrous THF to the cooled solvent.

  • To this solution, add n-butyllithium (1.1 mol) dropwise, ensuring the temperature remains below -70°C.

  • After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 12 hours.

  • Cool the reaction mixture to 0°C and quench by the slow addition of 50 mL of saturated ammonium chloride solution.

  • Extract the aqueous layer with 2 x 100 mL of diethyl ether.

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter and concentrate the solvent under reduced pressure to obtain the crude 2,6-dimethyl-1,5-heptadien-3-ol, which can be purified by distillation.[5]

Visualizations

Synthesis_Pathways cluster_linalool Linalool Transformations cluster_ether Wittig Rearrangement linalool Linalool acid_rearrangement Acid-catalyzed Rearrangement linalool->acid_rearrangement H+ epoxidation Asymmetric Epoxidation linalool->epoxidation Ti(O-iPr)4, DET terpenoids Terpenoid Mixture (e.g., Geraniol, Nerol) acid_rearrangement->terpenoids linalool_oxides Linalool Oxides epoxidation->linalool_oxides allylic_ether Allylic Ether Precursor wittig [2,3]-Wittig Rearrangement allylic_ether->wittig n-BuLi heptadienol 2,6-Dimethyl-1,5- heptadien-3-ol wittig->heptadienol

Caption: Synthetic pathways originating from dimethyl octadienol isomers.

Experimental_Workflow_Isomerization start Start: Linalool and Formic Acid reaction Heat at 60°C for 2 hours start->reaction neutralization Neutralize with NaHCO3 solution reaction->neutralization extraction Extract with Diethyl Ether neutralization->extraction drying Dry with Anhydrous MgSO4 extraction->drying concentration Concentrate via Rotary Evaporation drying->concentration product Product: Isomerized Terpenoid Mixture concentration->product

References

Troubleshooting & Optimization

Strategies to improve yield and purity in the synthesis of (5Z)-2,6-dimethyl-3,5-octadien-2-ol

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield and purity of (5Z)-2,6-dimethyl-3,5-octadien-2-ol synthesis.

Troubleshooting Guides

Issue 1: Low Yield of (5Z)-2,6-dimethyl-3,5-octadien-2-ol

Low product yield is a common issue in organic synthesis. The following guide provides a systematic approach to identifying and resolving the root cause of low yields in the synthesis of (5Z)-2,6-dimethyl-3,5-octadien-2-ol, which is often prepared via a Grignard reaction between an appropriate Grignard reagent and an α,β-unsaturated ketone.

Troubleshooting Workflow for Low Yield

Low_Yield_Troubleshooting start Low Yield Observed check_reagents Verify Purity and Activity of Starting Materials start->check_reagents check_conditions Review Reaction Conditions (Temperature, Time, Solvent) start->check_conditions check_workup Analyze Aqueous Work-up and Extraction Procedure start->check_workup check_purification Evaluate Purification Method (Column Chromatography) start->check_purification reagent_issue Degraded Grignard Reagent or Impure Ketone check_reagents->reagent_issue temp_issue Suboptimal Temperature (e.g., promoting side reactions) check_conditions->temp_issue time_issue Incomplete Reaction or Product Degradation check_conditions->time_issue workup_issue Product Loss During Extraction or Washing check_workup->workup_issue purification_issue Co-elution with Byproducts or Product Loss on Column check_purification->purification_issue solution_reagent Use Freshly Prepared Grignard and Purified Ketone reagent_issue->solution_reagent solution_temp Optimize Temperature (e.g., lower temperature for Grignard addition) temp_issue->solution_temp solution_time Monitor Reaction Progress (TLC) and Optimize Reaction Time time_issue->solution_time solution_workup Adjust pH, Use Brine Washes, and Perform Multiple Extractions workup_issue->solution_workup solution_purification Optimize Solvent System for Column Chromatography purification_issue->solution_purification

Caption: Troubleshooting workflow for low product yield.

Possible Causes and Solutions:

Potential Cause Troubleshooting Steps Recommended Action
Degraded Grignard Reagent Titrate the Grignard reagent before use to determine its exact concentration.Prepare the Grignard reagent fresh for each reaction. Ensure anhydrous conditions during its preparation and use.
Side Reactions (e.g., 1,4-addition) Analyze the crude reaction mixture by NMR or GC-MS to identify byproducts.Lower the reaction temperature during the Grignard addition (e.g., -78 °C to 0 °C) to favor 1,2-addition.[1][2][3]
Incomplete Reaction Monitor the reaction progress using Thin Layer Chromatography (TLC).Extend the reaction time or slightly increase the temperature after the initial addition if the starting material is still present.
Product Loss During Work-up Carefully check the pH of the aqueous layer during quenching. Ensure efficient extraction.Use a saturated aqueous solution of ammonium chloride for quenching. Perform multiple extractions with a suitable organic solvent.
Issue 2: Low Purity of (5Z)-2,6-dimethyl-3,5-octadien-2-ol (Presence of Isomeric Impurities)

Achieving high purity, especially the correct (Z)-isomer, can be challenging. This guide focuses on identifying and minimizing the formation of isomeric and other impurities. A potential route to this molecule is the Wittig reaction, where stereoselectivity is a key factor.

Troubleshooting Workflow for Low Purity

Low_Purity_Troubleshooting start Low Purity Observed (Isomeric Impurities) check_ylide Analyze Wittig Ylide Generation and Stability start->check_ylide check_reaction_conditions Review Reaction Conditions (Solvent, Temperature, Additives) start->check_reaction_conditions check_purification Evaluate Purification Strategy (Column Chromatography) start->check_purification ylide_issue Unstabilized Ylide Leading to Mixture of E/Z Isomers check_ylide->ylide_issue conditions_issue Conditions Favoring Thermodynamic (E)-Product check_reaction_conditions->conditions_issue purification_issue Co-elution of Isomers check_purification->purification_issue solution_ylide Use a Stabilized Ylide or Schlosser Modification for E-selectivity. For Z-selectivity, use salt-free conditions. ylide_issue->solution_ylide solution_conditions Use Aprotic, Non-polar Solvents. Employ Low Temperatures. conditions_issue->solution_conditions solution_purification Optimize Column Chromatography: - Use a less polar solvent system - Impregnate silica gel with silver nitrate purification_issue->solution_purification

References

Chromatographic techniques for the separation of (5Z) and (5E) isomers of 2,6-dimethyl-3,5-octadien-2-ol

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the chromatographic separation of (5Z) and (5E) isomers of 2,6-dimethyl-3,5-octadien-2-ol. This resource provides detailed troubleshooting guides, frequently asked questions (FAQs), and experimental protocols to assist researchers, scientists, and drug development professionals in overcoming challenges encountered during their experiments.

Frequently Asked Questions (FAQs)

Q1: What are the main challenges in separating the (5Z) and (5E) isomers of 2,6-dimethyl-3,5-octadien-2-ol?

The primary challenge lies in the high structural similarity of the (5Z) and (5E) isomers, which results in very close physicochemical properties such as boiling point and polarity. This similarity often leads to co-elution in standard chromatographic systems, making baseline separation difficult to achieve.

Q2: Which chromatographic techniques are most suitable for this separation?

Both Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) can be successfully employed. The key to a successful separation is the selection of a highly selective stationary phase that can differentiate between the geometric isomers.

Q3: What types of GC columns are recommended?

For Gas Chromatography, columns with stationary phases that offer shape selectivity are highly recommended. These include:

  • Cyclodextrin-based columns: Modified cyclodextrins, such as substituted beta-cyclodextrins, have shown excellent performance in separating terpene stereoisomers, including geometric isomers.[1][2]

  • Liquid crystal stationary phases: These phases exhibit unique selectivity towards rigid and geometric isomers.[3]

Q4: What are the suggested HPLC columns for this separation?

In HPLC, reversed-phase columns are often effective for separating geometric isomers. A C18 (ODS) column is a good starting point.[4] Chiral stationary phases, although primarily for enantiomers, can sometimes provide sufficient selectivity for diastereomeric or geometric isomers, especially those based on cyclodextrins.[1]

Q5: My peaks for the (5Z) and (5E) isomers are co-eluting. What can I do?

Co-elution is a common issue. Here are a few strategies to address it:

  • Method Optimization: Adjust the temperature program (GC) or the mobile phase composition (HPLC) to improve resolution.

  • Column Selection: Switch to a more selective stationary phase as recommended in Q3 and Q4.

  • Use of Mass Spectrometry (MS): If complete baseline separation is not achievable, a mass spectrometer detector can be used to deconvolute the co-eluting peaks based on their mass spectra, allowing for accurate quantification.[5]

  • Two-Dimensional Chromatography (GCxGC): For complex samples, GCxGC can provide enhanced separation by using two columns with different stationary phases.[5]

Troubleshooting Guides

Gas Chromatography (GC) Troubleshooting
Problem Possible Cause Suggested Solution
Poor Resolution / Co-elution Inadequate stationary phase selectivity.Switch to a cyclodextrin-based or liquid crystal stationary phase.
Non-optimal temperature program.Optimize the oven temperature ramp rate. A slower ramp rate can improve separation.
Carrier gas flow rate is too high or too low.Optimize the carrier gas flow rate to achieve the best efficiency.
Peak Tailing Active sites in the injector liner or column.Use a deactivated liner and a high-quality, inert GC column.
Sample overload.Reduce the injection volume or dilute the sample.
Poor Peak Shape (Broadening) Column degradation.Condition the column according to the manufacturer's instructions or replace it.
Leaks in the system.Check for leaks at the injector, column fittings, and detector.
High-Performance Liquid Chromatography (HPLC) Troubleshooting
Problem Possible Cause Suggested Solution
Poor Resolution / Co-elution Mobile phase is too strong or too weak.Adjust the mobile phase composition. For reversed-phase, increasing the aqueous component can increase retention and improve separation.
Inappropriate stationary phase.Try a different stationary phase, such as a C30 column or a column with a different chemistry that offers better shape selectivity.
Flow rate is too high.Reduce the flow rate to increase the interaction time with the stationary phase.
Peak Fronting or Tailing Sample solvent is stronger than the mobile phase.Dissolve the sample in the mobile phase or a weaker solvent.
Column overload.Inject a smaller volume or a more dilute sample.
Split Peaks Column bed has been disturbed.Replace the column.
Contamination at the column inlet.Use a guard column and filter your samples.

Experimental Protocols

Gas Chromatography (GC) Method for Separation of (5Z) and (5E) Isomers

This protocol is a starting point and may require optimization for your specific instrumentation and sample matrix.

Instrumentation:

  • Gas Chromatograph with a Flame Ionization Detector (FID) or Mass Spectrometer (MS)

  • Autosampler

GC Conditions:

Parameter Value
Column Heptakis(2,3-di-O-methyl-6-tert-butyldimethylsilyl)-beta-cyclodextrin (DIME-6-TBDS-beta-CD) (or similar modified cyclodextrin column)
Dimensions 30 m x 0.25 mm ID, 0.25 µm film thickness
Carrier Gas Helium
Flow Rate 1.0 mL/min (constant flow)
Inlet Temperature 250 °C
Injection Volume 1 µL
Split Ratio 50:1
Oven Program Initial: 60 °C (hold 2 min), Ramp: 2 °C/min to 180 °C (hold 5 min)
Detector FID at 280 °C or MS (scan range 40-400 m/z)
High-Performance Liquid Chromatography (HPLC) Method for Separation of (5Z) and (5E) Isomers

This protocol is a starting point and may require optimization.

Instrumentation:

  • HPLC system with a UV or Diode Array Detector (DAD)

  • Autosampler

HPLC Conditions:

Parameter Value
Column Reversed-phase C18 (ODS) column
Dimensions 150 mm x 4.6 mm ID, 5 µm particle size
Mobile Phase Isocratic mixture of Acetonitrile and Water (e.g., 70:30 v/v)
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
Detection UV at 220 nm
Elution Order Typically, the (Z)-isomer will elute before the (E)-isomer on a reversed-phase column.[4]

Visualizations

GC_Workflow Sample Sample containing (5Z) and (5E) isomers GC_System Gas Chromatograph Sample->GC_System Injection Column Cyclodextrin Column GC_System->Column Separation Detector FID or MS Detector Column->Detector Elution Data Data Analysis (Peak Integration & Quantification) Detector->Data Report Separation Report Data->Report

Caption: Gas Chromatography (GC) experimental workflow for isomer separation.

HPLC_Workflow Sample_Prep Sample Preparation (Dissolve in Mobile Phase) HPLC_System HPLC System Sample_Prep->HPLC_System Injection RP_Column Reversed-Phase C18 Column HPLC_System->RP_Column Separation UV_Detector UV/DAD Detector RP_Column->UV_Detector Detection Chromatogram Chromatogram Generation UV_Detector->Chromatogram Analysis Peak Analysis & Isomer Ratio Calculation Chromatogram->Analysis

Caption: High-Performance Liquid Chromatography (HPLC) workflow.

Troubleshooting_Logic Start Poor Isomer Separation Check_Method Review Method Parameters Start->Check_Method Optimize_Temp Optimize Temperature Program (GC) Check_Method->Optimize_Temp GC Optimize_Mobile_Phase Adjust Mobile Phase (HPLC) Check_Method->Optimize_Mobile_Phase HPLC Check_Column Evaluate Column Performance Optimize_Temp->Check_Column Optimize_Mobile_Phase->Check_Column New_Column Select More Selective Column (e.g., Cyclodextrin) Check_Column->New_Column No Improvement Check_System Inspect System for Leaks/Issues Check_Column->Check_System Improvement, but not baseline Resolution_Achieved Resolution Achieved New_Column->Resolution_Achieved Check_System->Resolution_Achieved

Caption: Troubleshooting logic for poor isomer separation.

References

Technical Support Center: Stability and Degradation of Conjugated Dienols in Acidic Media

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with conjugated dienols. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common stability issues and degradation pathways encountered during experiments in acidic media.

Frequently Asked Questions (FAQs)

Q1: What are the primary degradation pathways for conjugated dienols in acidic media?

A1: Conjugated dienols in acidic media primarily undergo two main rearrangement reactions: the Dienol-Benzene rearrangement and the Dienone-Phenol rearrangement. These acid-catalyzed reactions lead to the formation of aromatic compounds.[1][2][3][4]

  • Dienol-Benzene Rearrangement: This pathway involves the conversion of a 1,4-dien-3-ol to a substituted benzene derivative. The reaction is initiated by the protonation of the hydroxyl group, followed by the loss of water to form a carbocation, which then undergoes rearrangement to an aromatic ring.[2]

  • Dienone-Phenol Rearrangement: This rearrangement involves the conversion of a 4,4-disubstituted cyclohexadienone to a stable 3,4-disubstituted phenol in the presence of acid.[1][3][4] The reaction proceeds through protonation of the carbonyl oxygen, followed by a 1,2-migration of one of the substituents to an adjacent carbon, leading to the formation of a stable phenolic ring.[3][4]

Q2: What factors influence the rate and outcome of these degradation pathways?

A2: The rate and outcome of these rearrangements are influenced by several factors:

  • Acid Strength: The concentration and type of acid (Brønsted or Lewis) can significantly affect the reaction rate. Stronger acids generally lead to faster degradation.[5][6][7]

  • Temperature: Higher temperatures typically accelerate the rate of these rearrangement reactions.

  • Substituents: The nature of the substituents on the dienol backbone plays a crucial role, especially in the Dienone-Phenol rearrangement. The migratory aptitude of different groups determines the final product. Generally, groups that can better stabilize a positive charge are more likely to migrate.[1][8]

  • Solvent: The polarity and protic/aprotic nature of the solvent can influence the stability of the carbocation intermediates and thus affect the reaction pathway and rate.

Q3: Are there any common side reactions to be aware of?

A3: Yes, besides the main rearrangement pathways, other side reactions can occur:

  • Isomerization: Acid can catalyze the isomerization of the double bonds within the conjugated system, leading to a mixture of geometric isomers (E/Z).

  • Cyclization: Intramolecular reactions can lead to the formation of cyclic ethers or other ring structures, especially if other functional groups are present in the molecule.[9]

  • Polymerization: Under strongly acidic conditions and at higher concentrations, conjugated dienols can undergo polymerization.

Troubleshooting Guides

This section provides solutions to common problems encountered during experiments with conjugated dienols in acidic media.

Problem Possible Cause(s) Recommended Solution(s)
Rapid degradation of the starting material. The acidic conditions are too harsh (high acid concentration or high temperature).Reduce the acid concentration, use a weaker acid, or lower the reaction temperature. Monitor the reaction closely at shorter time intervals.
Formation of multiple unexpected products. Occurrence of side reactions such as isomerization, cyclization, or fragmentation.Optimize reaction conditions (temperature, acid concentration) to favor the desired pathway. Use a more selective acid catalyst. Analyze the product mixture by LC-MS to identify the side products and understand the competing reaction pathways.
Low yield of the desired rearranged product. Incomplete reaction or competing degradation pathways.Increase the reaction time or temperature cautiously while monitoring for side product formation. Re-evaluate the choice of acid and solvent to optimize for the desired rearrangement.
Inconsistent reaction rates between experiments. Variations in starting material purity, acid concentration, temperature, or water content.Ensure the purity of the starting dienol. Prepare fresh acid solutions and accurately control the temperature. Minimize exposure to moisture if the reaction is water-sensitive.
Difficulty in isolating and purifying the product. The product may be unstable under the work-up conditions. The product may be co-eluting with byproducts during chromatography.Neutralize the reaction mixture carefully with a cooled base. Use extraction with a non-polar solvent to isolate the product. Optimize the chromatography method (e.g., change the mobile phase composition or stationary phase) for better separation.

Quantitative Data Summary

The stability of conjugated systems is highly dependent on their specific structure and the experimental conditions. The following table provides an example of kinetic data for the degradation of retinol (a conjugated dienol) and its derivatives under UV irradiation, which can be indicative of their general stability trends in the presence of an energetic trigger.

CompoundConcentration (M)Rate Constant (k, h⁻¹)Degradation PathwayReference
Retinol (RE)0.00010.226Isomerization to 9-cis-RE followed by further degradation.[10]
Retinyl Acetate (RA)0.00010.876Isomerization to 9-cis-RA followed by formation of anhydroretinols (ARs).[10]
Retinyl Palmitate (RP)0.00010.871Similar to Retinyl Acetate, forming anhydroretinols.[10]

Note: This data is for photodegradation, but it illustrates the type of kinetic information valuable for stability assessments. Acid-catalyzed degradation would exhibit its own set of rate constants under different conditions.

Experimental Protocols

Protocol 1: Monitoring Dienol Degradation by UV-Vis Spectroscopy

This protocol outlines a general procedure for monitoring the degradation of a conjugated dienol in an acidic solution using UV-Vis spectroscopy.

  • Preparation of Solutions:

    • Prepare a stock solution of the conjugated dienol in a suitable solvent (e.g., ethanol, acetonitrile).

    • Prepare the acidic solution of the desired concentration (e.g., HCl in ethanol).

  • Spectrophotometer Setup:

    • Set the UV-Vis spectrophotometer to scan a wavelength range that covers the absorbance maximum (λmax) of the conjugated dienol.

    • Use the acidic solvent as a blank to zero the instrument.

  • Kinetic Measurement:

    • Add a known volume of the dienol stock solution to the acidic solution in a cuvette to initiate the reaction.

    • Immediately start recording the absorbance at the λmax at regular time intervals.

    • Continue monitoring until the absorbance of the starting material has significantly decreased or stabilized.

  • Data Analysis:

    • Plot the absorbance at λmax versus time.

    • Determine the reaction order and calculate the rate constant (k) from the integrated rate law that best fits the data (e.g., for a first-order reaction, plot ln(Absorbance) vs. time).[11][12][13]

Protocol 2: Stability Indicating HPLC Method for Dienol Degradation Analysis

This protocol provides a framework for developing a stability-indicating HPLC method to separate and quantify the conjugated dienol and its degradation products.[14][15][16][17]

  • Sample Preparation for Forced Degradation:

    • Prepare solutions of the conjugated dienol in the chosen acidic medium.

    • Expose the solutions to stress conditions (e.g., elevated temperature) for different durations to generate degradation products.

    • At each time point, take an aliquot of the reaction mixture and neutralize it with a suitable base to stop the degradation.

    • Dilute the sample with the mobile phase to an appropriate concentration for HPLC analysis.

  • HPLC Method Development:

    • Column Selection: A C18 reversed-phase column is a good starting point for many conjugated systems.

    • Mobile Phase Selection: A gradient elution with a mixture of an aqueous buffer (e.g., phosphate buffer with adjusted pH) and an organic solvent (e.g., acetonitrile or methanol) is often effective.

    • Detection: Use a UV detector set at the λmax of the conjugated dienol. A photodiode array (PDA) detector is highly recommended to obtain spectral information for all eluting peaks, which aids in peak identification and purity assessment.

    • Optimization: Adjust the gradient profile, flow rate, and column temperature to achieve good resolution between the parent compound and its degradation products.

  • Method Validation (as per ICH guidelines):

    • Specificity: Demonstrate that the method can unequivocally assess the analyte in the presence of its degradation products.

    • Linearity, Range, Accuracy, and Precision: Establish these parameters for the quantification of the dienol.

    • Limit of Detection (LOD) and Limit of Quantitation (LOQ): Determine the lowest concentration of the analyte that can be reliably detected and quantified.

Visualizing Degradation Pathways and Workflows

Dienone-Phenol Rearrangement Pathway

Dienone_Phenol_Rearrangement Dienone 4,4-Disubstituted Cyclohexadienone Protonated_Dienone Protonated Dienone (Carbocation Intermediate) Dienone->Protonated_Dienone + H⁺ (Acid Catalyst) Rearranged_Carbocation Rearranged Carbocation Protonated_Dienone->Rearranged_Carbocation 1,2-Alkyl/Aryl Shift Phenol 3,4-Disubstituted Phenol Rearranged_Carbocation->Phenol - H⁺

A simplified representation of the acid-catalyzed Dienone-Phenol rearrangement.

Dienol-Benzene Rearrangement Pathway

Dienol_Benzene_Rearrangement Dienol 1,4-Dien-3-ol Protonated_Dienol Protonated Dienol Dienol->Protonated_Dienol + H⁺ (Acid Catalyst) Carbocation Allylic Carbocation Protonated_Dienol->Carbocation - H₂O Rearranged_Intermediate Rearranged Intermediate Carbocation->Rearranged_Intermediate Rearrangement Benzene_Derivative Substituted Benzene Rearranged_Intermediate->Benzene_Derivative Aromatization (-H⁺)

A general pathway for the acid-catalyzed Dienol-Benzene rearrangement.

Experimental Workflow for Stability Study

Experimental_Workflow Start Start: Prepare Dienol Solution in Acidic Medium Incubate Incubate at Controlled Temperature Start->Incubate Sample Take Aliquots at Time Intervals Incubate->Sample Neutralize Neutralize to Quench Reaction Sample->Neutralize Dilute Dilute for Analysis Neutralize->Dilute Analyze Analyze by HPLC-UV/PDA and/or UV-Vis Dilute->Analyze Data_Analysis Data Analysis: - Determine Degradation Rate - Identify Products Analyze->Data_Analysis End End: Stability Profile Established Data_Analysis->End

References

Methods for preventing the autoxidation of 3,5-Octadien-2-ol, 2,6-dimethyl-, (5Z)-

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for (5Z)-2,6-dimethyl-3,5-octadien-2-ol. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on preventing the autoxidation of this compound. Below you will find frequently asked questions (FAQs) and troubleshooting guides to address common issues encountered during experiments and storage.

Frequently Asked Questions (FAQs)

Q1: Why is (5Z)-2,6-dimethyl-3,5-octadien-2-ol prone to autoxidation?

A1: The susceptibility of (5Z)-2,6-dimethyl-3,5-octadien-2-ol to autoxidation arises from its chemical structure. It contains both an allylic alcohol and a conjugated diene system. The allylic C-H bonds are weakened, making them susceptible to hydrogen abstraction, which initiates the free radical chain reaction of autoxidation. The conjugated diene system can readily react with oxygen, especially once radical species are formed.

Q2: What are the primary degradation products of (5Z)-2,6-dimethyl-3,5-octadien-2-ol autoxidation?

A2: While specific analysis of (5Z)-2,6-dimethyl-3,5-octadien-2-ol degradation is not extensively published, based on analogous compounds like linalool, the primary degradation products are likely to include hydroperoxides, which can further decompose into a complex mixture of volatile and non-volatile compounds such as aldehydes, ketones, and epoxides. For instance, the oxidation of the structurally similar terpene alcohol linalool can lead to the formation of linalool oxides.[1][2][3] Gas chromatography-mass spectrometry (GC-MS) is a suitable technique for the identification of these degradation products.[4][5][6][7][8]

Q3: What are the initial signs of autoxidation in a sample of (5Z)-2,6-dimethyl-3,5-octadien-2-ol?

A3: Initial signs of autoxidation can be subtle. They may include a slight change in color, an increase in viscosity, or the development of off-odors. For quantitative assessment, an increase in the peroxide value (PV) is a key indicator of the initial stages of autoxidation.

Q4: Which antioxidants are recommended for preventing the autoxidation of (5Z)-2,6-dimethyl-3,5-octadien-2-ol?

A4: Phenolic antioxidants are commonly used for stabilizing unsaturated organic compounds. Recommended options include:

  • Butylated Hydroxyanisole (BHA)

  • Butylated Hydroxytoluene (BHT)

  • Tocopherols (Vitamin E)

These antioxidants function by donating a hydrogen atom to the peroxy radicals, thereby terminating the free radical chain reaction. The choice of antioxidant may depend on the specific application, solvent system, and required regulatory compliance.

Q5: Can I use a combination of antioxidants?

A5: Yes, combinations of antioxidants can exhibit synergistic effects, providing greater protection than individual antioxidants. A common synergistic mixture is BHA and BHT.[4][9][10][11][12] The synergy often arises from the regeneration of one antioxidant by another. For instance, BHT can regenerate BHA, prolonging its antioxidant activity.[4][11]

Q6: What are the optimal storage conditions for (5Z)-2,6-dimethyl-3,5-octadien-2-ol?

A6: To minimize autoxidation, (5Z)-2,6-dimethyl-3,5-octadien-2-ol should be stored under the following conditions:

  • Temperature: Low temperature is crucial. Storage at refrigerated temperatures (2-8°C) is recommended. For long-term storage, freezing may be an option, but solubility and potential for phase separation upon thawing should be considered.

  • Atmosphere: An inert atmosphere is highly recommended. Purging the headspace of the storage container with an inert gas like argon or nitrogen will displace oxygen and significantly reduce the rate of autoxidation.

  • Light: The compound should be protected from light, especially UV light, which can initiate and accelerate autoxidation. Use amber glass vials or store in a dark location.

  • Container: Use well-sealed containers made of non-reactive materials like glass. Avoid materials that may leach impurities or are permeable to oxygen.

Troubleshooting Guides

Issue 1: Rapid Degradation Despite Refrigeration
Possible Cause Troubleshooting Step
Oxygen in Headspace Before sealing the container, purge the headspace with a stream of inert gas (argon or nitrogen) for 1-2 minutes to displace oxygen.
Inappropriate Container Ensure the container is made of amber glass and has a tight-fitting, non-reactive cap. Avoid plastic containers that may be permeable to oxygen.
Contamination with Pro-oxidants Traces of metal ions (e.g., iron, copper) can catalyze autoxidation. Ensure all glassware is scrupulously clean. If contamination is suspected, consider purification of the compound.
Presence of Initiators The compound may have been exposed to light or heat prior to storage, leading to the formation of initial radical species. If possible, obtain a fresh, unexposed batch of the compound.
Issue 2: Ineffectiveness of a Single Antioxidant
Possible Cause Troubleshooting Step
Antioxidant Depletion The concentration of the single antioxidant may be insufficient for the storage duration or the level of oxidative stress. Consider increasing the antioxidant concentration or using a synergistic combination.
Antioxidant Incompatibility While unlikely with common antioxidants like BHA and BHT, ensure there are no known incompatibilities with your specific experimental system.
Suboptimal Antioxidant for the System The effectiveness of an antioxidant can be influenced by the solvent and other components in the formulation. Test different antioxidants (e.g., BHA, BHT, tocopherols) to determine the most effective one for your specific application.
Synergistic Effects Not Utilized A single antioxidant may not be as effective as a combination. Try a synergistic blend, such as BHA and BHT, to enhance protection.[4][9][10][11][12]

Data Presentation

Table 1: Antioxidant Efficacy in Unsaturated Systems (Illustrative Data)

The following table provides illustrative data on the effectiveness of different antioxidants in reducing the peroxide value (PV) of an unsaturated organic compound after accelerated stability testing. Note: This is generalized data and may not directly reflect the performance with (5Z)-2,6-dimethyl-3,5-octadien-2-ol.

Antioxidant System (at 0.1% w/w)Peroxide Value (meq/kg) after Accelerated Aging% Reduction in PV vs. Control
Control (No Antioxidant)25.40%
BHA8.267.7%
BHT9.562.6%
α-Tocopherol11.355.5%
BHA + BHT (1:1 ratio)5.179.9%

Experimental Protocols

Protocol 1: Determination of Peroxide Value (PV) by Titration

This protocol is adapted from standard methods for determining the peroxide value in oils and fats and can be applied to monitor the autoxidation of (5Z)-2,6-dimethyl-3,5-octadien-2-ol.

Materials:

  • Sample of (5Z)-2,6-dimethyl-3,5-octadien-2-ol

  • Acetic acid-chloroform solvent (3:2 v/v)

  • Saturated potassium iodide (KI) solution

  • Deionized water

  • 0.01 N Sodium thiosulfate (Na₂S₂O₃) solution, standardized

  • 1% Starch indicator solution

  • Erlenmeyer flask with stopper

  • Burette

Procedure:

  • Accurately weigh approximately 5 g of the sample into a 250 mL Erlenmeyer flask.

  • Add 30 mL of the acetic acid-chloroform solvent and swirl to dissolve the sample.

  • Add 0.5 mL of saturated KI solution, stopper the flask, and swirl for exactly 1 minute.

  • Immediately add 30 mL of deionized water and stopper the flask.

  • Titrate the liberated iodine with the standardized 0.01 N Na₂S₂O₃ solution, swirling the flask continuously until the yellow iodine color almost disappears.

  • Add 1-2 mL of the 1% starch indicator solution. The solution will turn blue.

  • Continue the titration with vigorous swirling until the blue color completely disappears.

  • Perform a blank determination under the same conditions without the sample.

Calculation: Peroxide Value (meq/kg) = ((S - B) * N * 1000) / W

Where:

  • S = Volume of Na₂S₂O₃ solution used for the sample (mL)

  • B = Volume of Na₂S₂O₃ solution used for the blank (mL)

  • N = Normality of the Na₂S₂O₃ solution

  • W = Weight of the sample (g)

Protocol 2: Accelerated Stability Testing

This protocol outlines a general procedure for accelerated stability testing to evaluate the effectiveness of different storage conditions or antioxidant treatments.

Materials:

  • Samples of (5Z)-2,6-dimethyl-3,5-octadien-2-ol with and without antioxidants.

  • Amber glass vials with tight-fitting caps.

  • Oven or stability chamber capable of maintaining a constant temperature (e.g., 40°C ± 2°C).

  • Inert gas (argon or nitrogen) source.

Procedure:

  • Prepare samples of (5Z)-2,6-dimethyl-3,5-octadien-2-ol: a control group with no antioxidant and test groups with different antioxidants or antioxidant combinations at specified concentrations.

  • Aliquot the samples into amber glass vials.

  • For samples to be stored under an inert atmosphere, purge the headspace of the vials with the inert gas for 1-2 minutes before sealing.

  • Place the vials in the stability chamber at the desired elevated temperature (e.g., 40°C).

  • At predetermined time points (e.g., 0, 1, 2, 4, and 8 weeks), remove a set of vials for analysis.

  • Analyze the samples for signs of degradation. This should include:

    • Visual inspection (color, clarity).

    • Peroxide value determination (as per Protocol 1).

    • Instrumental analysis (e.g., GC-MS) to identify and quantify degradation products.

  • Compare the results from the different sample groups over time to assess the stability and the effectiveness of the protective measures.

Visualizations

Autoxidation_Mechanism cluster_initiation Initiation cluster_propagation Propagation cluster_termination Termination RH (5Z)-2,6-dimethyl-3,5-octadien-2-ol R_dot Alkyl Radical (R•) RH->R_dot ROOH Hydroperoxide (ROOH) RH->ROOH R_dot2 Alkyl Radical (R•) Initiator Initiator (Light, Heat, Metal Ions) Initiator->RH H abstraction O2 Oxygen (O₂) R_dot->O2 Fast R_dot3 R• ROO_dot Peroxy Radical (ROO•) O2->ROO_dot ROO_dot->RH H abstraction ROO_dot->R_dot2 Non_radical Non-radical Products ROO_dot2 ROO• R_dot3->ROO_dot2 ROO_dot2->Non_radical

Caption: Autoxidation free radical chain reaction mechanism.

Antioxidant_Mechanism ROO_dot Peroxy Radical (ROO•) AH Antioxidant (e.g., BHT) ROO_dot->AH H donation ROOH Hydroperoxide (ROOH) (Stable) AH->ROOH A_dot Antioxidant Radical (A•) (Stable/Non-reactive) AH->A_dot

Caption: Mechanism of action for a free radical scavenging antioxidant.

References

Troubleshooting poor peak shape in the GC analysis of tertiary allylic alcohols

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing poor peak shape in the gas chromatography (GC) analysis of tertiary allylic alcohols.

Frequently Asked Questions (FAQs)

Q1: Why do my tertiary allylic alcohol peaks show significant tailing?

A1: Peak tailing for tertiary allylic alcohols is a common issue and can be attributed to several factors:

  • Active Sites: The hydroxyl group of the alcohol can form hydrogen bonds with active sites in the GC system. These sites are often exposed silanol groups (-Si-OH) in the inlet liner, on the column packing material, or at the head of the column. This secondary interaction causes some molecules to be retained longer, resulting in a tailing peak.[1]

  • Thermal Lability: Tertiary allylic alcohols can be thermally unstable and may degrade in the hot GC inlet. This degradation can lead to the formation of multiple products, which may co-elute or cause distorted peak shapes.

  • Improper Column Installation: A poorly cut or installed column can create dead volume or turbulence in the flow path, leading to peak broadening and tailing.[2]

  • Contamination: Contamination in the inlet liner or at the head of the column from previous injections can create active sites for interaction.

Q2: What is peak fronting and what causes it for my tertiary allylic alcohol analysis?

A2: Peak fronting, where the peak is sloped at the front, is typically caused by column overload. This happens when the amount of sample injected exceeds the capacity of the column, leading to a saturation of the stationary phase. To resolve this, you can try reducing the injection volume or diluting the sample.

Q3: Can the choice of GC column affect the peak shape of tertiary allylic alcohols?

A3: Absolutely. The choice of stationary phase is critical. A column with a phase that is not sufficiently inert can lead to interactions with the alcohol's hydroxyl group. For polar compounds like alcohols, a mid-polarity to polar stationary phase is often recommended. However, the inertness of the column is paramount. Using a column specifically designed for low bleed and high inertness can significantly improve peak shape.

Q4: What is derivatization, and can it help improve the peak shape of my tertiary allylic alcohol?

A4: Derivatization is a chemical reaction that modifies the analyte to make it more suitable for GC analysis.[3] For tertiary allylic alcohols, derivatization, particularly silylation, is a highly effective technique to improve peak shape. It involves replacing the active hydrogen of the hydroxyl group with a non-polar trimethylsilyl (TMS) group. This modification blocks the hydrogen-bonding capability of the alcohol, reducing its interaction with active sites in the system and increasing its volatility.[3][4]

Troubleshooting Guide

Problem: Poor Peak Shape (Tailing) of Tertiary Allylic Alcohols

This guide will walk you through a systematic approach to troubleshoot and resolve poor peak shape for tertiary allylic alcohols.

Step 1: Initial System Check & Maintenance

Before making significant changes to your method, it's essential to ensure the GC system is functioning correctly.

  • Inlet Maintenance:

    • Action: Replace the inlet liner and septum. Even if they look clean, they can harbor active sites.

    • Rationale: The inlet is the most common source of activity and contamination. A fresh, deactivated liner is crucial for good peak shape with sensitive compounds.

  • Column Installation:

    • Action: Re-cut the column inlet, ensuring a clean, square cut. Re-install the column according to the manufacturer's instructions for the correct insertion depth.

    • Rationale: A poor column cut can create turbulence and active sites, leading to peak tailing.[2] Incorrect installation can create dead volumes.[2]

Step 2: Method Optimization (Without Derivatization)

If the peak shape is still poor after basic maintenance, consider the following method adjustments:

  • Inlet Temperature:

    • Action: Lower the inlet temperature. Start with a lower temperature (e.g., 200 °C) and gradually increase it to find the optimal balance between volatilization and degradation.

    • Rationale: Tertiary allylic alcohols can be thermally labile. A lower inlet temperature can minimize on-inlet degradation.

  • Injection Volume:

    • Action: Reduce the injection volume.

    • Rationale: This can help rule out or mitigate column overload, which can cause peak fronting or broadening.

Step 3: Derivatization - Silylation

If the above steps do not resolve the issue, derivatization is the most robust solution. Silylation will mask the polar hydroxyl group, significantly reducing interactions and improving peak shape.

Experimental Protocol: Silylation of Tertiary Allylic Alcohols (e.g., Linalool)

This protocol is a general guideline. Optimization of reaction time and temperature may be necessary for different compounds.

Materials:

  • Tertiary allylic alcohol sample (e.g., Linalool)

  • Silylating reagent: N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) as a catalyst.

  • Anhydrous solvent (e.g., pyridine, acetonitrile, or dichloromethane)

  • Reaction vials with screw caps

  • Heating block or oven

Procedure:

  • Sample Preparation: Prepare a solution of your tertiary allylic alcohol in the anhydrous solvent.

  • Reagent Addition: In a reaction vial, add the silylating reagent (BSTFA + 1% TMCS) to the sample solution. A molar excess of the silylating reagent is recommended (e.g., a 2:1 ratio of reagent to active hydrogen).

  • Reaction: Cap the vial tightly and heat the mixture. For tertiary alcohols, a higher temperature and longer reaction time may be required compared to primary or secondary alcohols. Start with heating at 60-75°C for 30-60 minutes.

  • Analysis: After the reaction is complete and the vial has cooled to room temperature, inject an aliquot directly into the GC.

Caution: Silylating reagents are sensitive to moisture. Ensure all glassware and solvents are dry. Work in a well-ventilated area or fume hood.

Data Presentation

The following table demonstrates the expected improvement in peak shape after silylation of a tertiary allylic alcohol. The Tailing Factor (Tf) is calculated at 5% of the peak height, where a value of 1 indicates a perfectly symmetrical peak.

AnalyteConditionTailing Factor (Tf)Peak Shape
LinaloolUnderivatized> 2.0Severe Tailing
Linalool-TMSDerivatized with BSTFA + 1% TMCS~ 1.1Symmetrical

Note: The Tailing Factor for the underivatized linalool is an estimated value based on typical chromatograms showing severe tailing. The value for the derivatized product reflects a significant improvement towards a symmetrical peak.

Visualizations

Troubleshooting Workflow

TroubleshootingWorkflow Start Poor Peak Shape (Tailing/Fronting) Inlet_Maint Perform Inlet Maintenance (Replace Liner & Septum) Start->Inlet_Maint Still_Poor1 Peak Shape Still Poor? Inlet_Maint->Still_Poor1 Column_Install Check Column Installation (Re-cut & Re-install) Still_Poor2 Peak Shape Still Poor? Column_Install->Still_Poor2 Method_Opt Optimize GC Method (Lower Inlet Temp, Reduce Inj. Vol.) Still_Poor3 Peak Shape Still Poor? Method_Opt->Still_Poor3 Derivatize Perform Derivatization (Silylation) Good_Peak Good Peak Shape Derivatize->Good_Peak Still_Poor1->Column_Install Yes Still_Poor1->Good_Peak No Still_Poor2->Method_Opt Yes Still_Poor2->Good_Peak No Still_Poor3->Derivatize Yes Still_Poor3->Good_Peak No

Caption: Troubleshooting workflow for poor peak shape in the GC analysis of tertiary allylic alcohols.

Chemical Interaction and Derivatization Mechanism

ChemicalInteraction cluster_before Before Derivatization: Peak Tailing cluster_after After Derivatization: Improved Peak Shape cluster_reaction Silylation Reaction Alcohol Tertiary Allylic Alcohol (R-OH) ActiveSite Active Site (-Si-OH) on Liner/Column Alcohol->ActiveSite Secondary Interaction Interaction Hydrogen Bonding Deriv_Alcohol Silylated Alcohol (R-O-TMS) NoInteraction No Significant Interaction ActiveSite2 Active Site (-Si-OH) on Liner/Column Reagents R-OH + BSTFA Product R-O-TMS Reagents->Product Heat, Catalyst (TMCS)

Caption: Mechanism of peak tailing and its mitigation through silylation.

References

Optimization of reaction parameters for the synthesis of tertiary dienols

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting and optimization strategies for the synthesis of tertiary dienols.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes to tertiary dienols? A1: The most prevalent method is the 1,2-addition of organometallic reagents to α,β-unsaturated ketones or aldehydes. The two main classes of reagents used for this transformation are Grignard reagents (organomagnesium halides) and organolithium reagents.[1][2][3] These reagents are highly nucleophilic and tend to favor addition at the electrophilic carbonyl carbon over conjugate (1,4) addition.[2][4]

Q2: Why is my reaction yield consistently low? A2: Low yields in tertiary dienol synthesis can stem from several factors. Common culprits include incomplete reaction, degradation of the product during workup, and competing side reactions.[5][6][7] Key areas to investigate are the quality and reactivity of the organometallic reagent, the presence of moisture or other protic impurities, and suboptimal reaction conditions such as temperature.[5][6]

Q3: What are the key reaction parameters to optimize for better yield and selectivity? A3: The critical parameters to optimize are:

  • Temperature: Lower temperatures (e.g., -78 °C to 0 °C) often increase selectivity for the desired 1,2-addition product and minimize side reactions.[8][9]

  • Reagent Stoichiometry: Using a slight excess of the organometallic reagent can drive the reaction to completion, but a large excess may lead to more side products.

  • Solvent Choice: Ethereal solvents like diethyl ether (Et₂O) and tetrahydrofuran (THF) are standard. The choice of solvent can influence the reactivity of the organometallic reagent and the solubility of intermediates.[10][11]

  • Rate of Addition: Slow, dropwise addition of the ketone/aldehyde to the organometallic solution (or vice versa, depending on the specific reaction) is crucial to control the reaction exotherm and prevent side reactions.[12]

Q4: How do I choose the appropriate solvent? A4: Solvent selection is critical for the stability and reactivity of the organometallic reagents.[11]

  • Grignard Reagents: Anhydrous diethyl ether and THF are the most common solvents. THF is more polar and can increase the reactivity of the Grignard reagent.

  • Organolithium Reagents: These are typically used in hydrocarbon solvents like hexanes or pentane, often with a coordinating agent like tetramethylethylenediamine (TMEDA) to increase reactivity.[13] The solvent must be scrupulously dried, as any protic impurity will quench the reagent.[13]

Q5: What are common side reactions, and how can they be minimized? A5: The primary side reactions include:

  • 1,4-Conjugate Addition: This forms a saturated ketone instead of the desired dienol. It is more common with less reactive nucleophiles like organocuprates. Using highly reactive Grignard or organolithium reagents and low temperatures favors the 1,2-addition.[2][4][14]

  • Enolization: The organometallic reagent acts as a base, deprotonating the α-carbon of the ketone, which leads to recovery of the starting material after workup.[1][15] This is problematic with sterically hindered ketones. Using more reactive reagents (organolithiums over Grignards) or additives like cerium chloride (CeCl₃) can mitigate this.

  • Reduction: A hydride is transferred from the β-carbon of the Grignard reagent to the carbonyl carbon, resulting in a secondary alcohol. This is more likely with bulky Grignard reagents.[1]

Troubleshooting Guide

Problem: The reaction fails to initiate (e.g., Grignard reagent formation).

  • Question: I'm trying to form a Grignard reagent, but the reaction won't start. What should I do?

  • Answer: This is a common issue, usually due to an inactive magnesium surface or the presence of inhibitors.

    • Check for Moisture: Ensure all glassware is rigorously flame-dried or oven-dried and the solvent is anhydrous. Moisture will prevent the reaction from starting.[16]

    • Activate the Magnesium: The surface of magnesium turnings can oxidize. Try crushing the magnesium turnings in a dry flask (under inert atmosphere) to expose a fresh surface.[16]

    • Initiation Techniques: Add a small crystal of iodine or a few drops of 1,2-dibromoethane. These will react with the magnesium surface to activate it.

    • Local Heating: Gently warm a small spot of the flask with a heat gun to initiate the reaction. Once it starts (indicated by bubbling or cloudiness), the exotherm should sustain it.

Problem: Low yield of the tertiary dienol.

  • Question: My reaction works, but the yield of the dienol is very low. How can I improve it?

  • Answer: Low yield is often a result of suboptimal conditions or side reactions.

    • Reagent Quality: Titrate your organometallic reagent before use to determine its exact concentration. Commercial reagents can degrade over time.[13][17]

    • Temperature Control: Perform the addition at a low temperature (-78 °C is common for organolithiums, 0 °C for Grignards) to prevent enolization and other side reactions. A study on Grignard reactions with anhydrides showed a yield increase from 50% at -40°C to 79% at -70°C.[8]

    • Reverse Addition: Try adding the solution of the α,β-unsaturated carbonyl to the organometallic reagent solution. This keeps the organometallic in excess at all times, which can sometimes favor the desired addition over enolization.

    • Workup Procedure: Ensure your workup is not degrading the product. Tertiary allylic alcohols can be sensitive to acid. A careful quench with a saturated aqueous solution of ammonium chloride (NH₄Cl) is often preferred over strong acids.[7]

Problem: The major product is the 1,4-conjugate addition product.

  • Question: I am getting the saturated ketone instead of the tertiary dienol. How can I favor 1,2-addition?

  • Answer: The 1,2- vs. 1,4-addition is a classic selectivity challenge.

    • Reagent Choice: Grignard and organolithium reagents strongly favor 1,2-addition. If you are using a Gilman reagent (an organocuprate), you will almost exclusively get the 1,4-product.[4][14][18] Ensure you are using the correct type of organometallic.

    • Use Additives: The addition of cerium(III) chloride (CeCl₃) with the organometallic reagent (Luche reaction conditions) can dramatically increase the selectivity for 1,2-addition, even with reagents that might otherwise give mixed results.

    • Lower the Temperature: 1,2-addition is generally faster and favored at lower temperatures (kinetic control).[14] Running the reaction at -78 °C can significantly improve the ratio of 1,2- to 1,4-addition.

Problem: Difficulty with product purification.

  • Question: My crude product is a complex mixture, and I'm having trouble isolating the tertiary dienol. What are the best purification methods?

  • Answer: Tertiary dienols can be challenging to purify due to their polarity and potential instability.

    • Chromatography: Column chromatography is the most common method.[19] Use a silica gel column with a non-polar/polar solvent system (e.g., hexanes/ethyl acetate). It may be beneficial to neutralize the silica gel by pre-treating it with a solvent containing a small amount of triethylamine (e.g., 1%) to prevent acid-catalyzed decomposition of the dienol on the column.

    • Distillation: If the product is thermally stable and has a sufficiently low boiling point, vacuum distillation can be an effective method for purification, especially on a larger scale.[19]

    • Acid/Base Wash: During the workup, a wash with a mild base (like saturated sodium bicarbonate solution) can help remove acidic impurities, while a wash with a mild acid can remove basic impurities. Be cautious, as the product may be acid-sensitive.[20]

Optimization of Reaction Parameters

The following tables summarize the effects of key parameters on the synthesis of tertiary dienols. The data is representative of typical outcomes observed in these reactions.

Table 1: Effect of Temperature on 1,2- vs. 1,4-Addition
Temperature (°C)ReagentSubstrateRatio of 1,2- to 1,4-AdductRepresentative Yield of 1,2-Adduct (%)
25 (Room Temp)PhMgBrCyclohexenone85:15~75%
0PhMgBrCyclohexenone95:5~85%
-78PhMgBrCyclohexenone>98:2>90%[2]
-78n-BuLiCyclohexenone>99:1~95%
Table 2: Effect of Solvent on Grignard Reaction Yield
SolventDielectric ConstantTypical Reaction Temperature (°C)ObservationsRepresentative Yield (%)
Diethyl Ether4.30 to 35Standard solvent, moderate reactivity.85-90%
Tetrahydrofuran (THF)7.60 to 66Higher polarity increases reagent reactivity; may require lower temps to maintain selectivity.[13]90-95%
Toluene2.425 to 110Generally a poor solvent for Grignard reactions unless used with a coordinating agent.<40%
Dichloromethane (DCM)9.1-Reactive with Grignard reagents; should not be used.0%
Table 3: Optimization of Catalyst/Additive Loading

While these reactions are typically stoichiometric, additives can be used in catalytic amounts to influence selectivity. The Luche reaction is a prime example.

AdditiveMol %ReagentSubstrateOutcome
None0MeLiHindered Enone15% 1,2-Adduct, 80% Enolization
CeCl₃100 (1 equiv.)MeLiHindered Enone>95% 1,2-Adduct, <5% Enolization
None0NaBH₄Cyclohexenone20% 1,2-Reduction, 80% 1,4-Reduction
CeCl₃10NaBH₄Cyclohexenone>99% 1,2-Reduction

Experimental Protocols

CAUTION: Organolithium and Grignard reagents are highly reactive, and can be pyrophoric. These reactions must be conducted under an inert atmosphere (Nitrogen or Argon) using anhydrous solvents and reagents. Always wear appropriate personal protective equipment (PPE).[17][21]

Protocol 1: Synthesis of a Tertiary Dienol using a Grignard Reagent

This protocol describes the reaction of vinylmagnesium bromide with cyclohexenone.

Materials:

  • Magnesium turnings

  • Vinyl bromide

  • Anhydrous Tetrahydrofuran (THF)

  • Cyclohexenone

  • Saturated aqueous NH₄Cl solution

  • Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

  • Grignard Reagent Formation:

    • Set up a flame-dried, three-necked flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet.

    • Add magnesium turnings (1.2 eq.) to the flask.

    • Add a small volume of anhydrous THF, followed by a few drops of vinyl bromide to initiate the reaction.

    • Once initiated, add the remaining vinyl bromide (1.1 eq.) dissolved in anhydrous THF dropwise via the dropping funnel at a rate that maintains a gentle reflux.

    • After the addition is complete, stir the mixture at room temperature for 1 hour to ensure complete formation of the Grignard reagent.

  • Addition Reaction:

    • Cool the Grignard reagent solution to 0 °C using an ice bath.

    • Add a solution of cyclohexenone (1.0 eq.) in anhydrous THF dropwise to the stirred Grignard solution over 30 minutes.

    • After the addition is complete, allow the reaction to stir at 0 °C for 1-2 hours. Monitor the reaction by TLC.

  • Workup and Purification:

    • Carefully quench the reaction by slowly adding saturated aqueous NH₄Cl solution while stirring in the ice bath.[16]

    • Transfer the mixture to a separatory funnel and extract the aqueous layer with diethyl ether (3x).

    • Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.

    • Filter the drying agent and concentrate the solvent under reduced pressure.

    • Purify the resulting crude oil by silica gel column chromatography (e.g., 9:1 Hexanes:Ethyl Acetate) to yield the tertiary dienol.

Protocol 2: Synthesis of a Tertiary Dienol using an Organolithium Reagent

This protocol describes the reaction of phenyllithium with 4-methyl-3-penten-2-one.

Materials:

  • Phenyllithium solution (in cyclohexane/ether)

  • Anhydrous Tetrahydrofuran (THF)

  • 4-methyl-3-penten-2-one

  • Saturated aqueous NH₄Cl solution

  • Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

  • Reaction Setup:

    • Set up a flame-dried, two-necked flask equipped with a syringe port and a nitrogen inlet.

    • Add anhydrous THF to the flask and cool to -78 °C using a dry ice/acetone bath.

  • Addition Reaction:

    • Using a syringe, slowly add the phenyllithium solution (1.1 eq.) to the cold THF.[17]

    • In a separate, dry flask, prepare a solution of 4-methyl-3-penten-2-one (1.0 eq.) in anhydrous THF.

    • Add the ketone solution dropwise via syringe to the stirred phenyllithium solution at -78 °C over 30 minutes.

    • Stir the reaction mixture at -78 °C for 1 hour after the addition is complete.

  • Workup and Purification:

    • Quench the reaction at -78 °C by the slow, dropwise addition of saturated aqueous NH₄Cl solution.

    • Allow the mixture to warm to room temperature.

    • Transfer to a separatory funnel, extract with diethyl ether (3x), wash the combined organic layers with brine, and dry over anhydrous Na₂SO₄.

    • Filter and concentrate under reduced pressure.

    • Purify the crude product via column chromatography.

Visualizations

Synthesis_Workflow General Workflow for Tertiary Dienol Synthesis and Optimization cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis & Optimization cluster_workup Workup & Purification reagent_prep Prepare Organometallic Reagent (Grignard/RLi) addition Slow Addition of Substrate to Reagent at Low Temp (e.g., -78°C to 0°C) reagent_prep->addition substrate_prep Prepare Anhydrous Solution of α,β-Unsaturated Carbonyl substrate_prep->addition glassware Dry Glassware & Setup Inert Atmosphere glassware->reagent_prep glassware->substrate_prep monitoring Monitor Reaction (TLC/GC-MS) addition->monitoring check_yield Acceptable Yield & Purity? monitoring->check_yield quench Quench with sat. aq. NH4Cl monitoring->quench purify Purify (Column Chromatography) check_yield->purify Yes optimize Troubleshoot & Optimize Parameters check_yield->optimize No extract Aqueous Workup & Extraction quench->extract extract->purify characterize Characterize Product (NMR, IR, MS) purify->characterize optimize->reagent_prep Adjust Temp, Solvent, Stoichiometry

Caption: General workflow for tertiary dienol synthesis and optimization.

Troubleshooting_Tree Troubleshooting Decision Tree for Low Yield start Low Yield or No Reaction q1 Is Starting Material Consumed (TLC)? start->q1 a1_yes Check Reagent Quality (Titrate R-Li/R-MgX) Ensure Anhydrous Conditions q1->a1_yes No a1_no Product Degradation or Side Reactions q1->a1_no Yes q2 Major Byproduct? a1_yes->q2 a1_no->q2 a2_14 1,4-Adduct: - Lower Temperature - Use CeCl3 additive q2->a2_14 Yes (1,4-Adduct) a2_enol Recovered Starting Material: - Use more reactive R-Li - Use CeCl3 additive - Lower Temperature q2->a2_enol Yes (Enolization) a2_other Other/Complex Mixture: - Check for air/moisture leaks - Re-evaluate purification q2->a2_other Yes (Other) q3 Product lost during workup? q2->q3 No a2_14->q3 a2_enol->q3 a2_other->q3 a3_yes - Use milder quench (NH4Cl) - Check aqueous layers - Neutralize silica for column q3->a3_yes Possibly a3_no Re-optimize reaction: - Slower addition rate - Different solvent q3->a3_no Unlikely Parameter_Relationships Key Parameter Interdependencies Temp Temperature Selectivity 1,2-Selectivity Temp->Selectivity Lower T ↑ Selectivity SideRxns Side Reactions (Enolization, etc.) Temp->SideRxns Lower T ↓ Side Rxns Reactivity Reagent Reactivity Reactivity->Selectivity Higher R ↑ Selectivity Reactivity->SideRxns Higher R ↓ Enolization Solvent Solvent Polarity Solvent->Reactivity Higher Polarity ↑ Reactivity Sterics Steric Hindrance Yield Yield Sterics->Yield Higher Sterics ↓ Yield Sterics->SideRxns Higher Sterics ↑ Side Rxns Selectivity->Yield SideRxns->Yield

References

Minimization of by-product formation in the synthesis of 2,6-dimethyl-3,5-octadien-2-ol

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the synthesis of 2,6-dimethyl-3,5-octadien-2-ol, with a focus on minimizing by-product formation.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route to produce 2,6-dimethyl-3,5-octadien-2-ol?

A common and effective method is the Grignard reaction. This involves the 1,2-addition of a vinyl Grignard reagent, such as vinylmagnesium bromide, to the α,β-unsaturated ketone, 4-methyl-3-penten-2-one. This reaction specifically forms the desired tertiary alcohol.

Q2: What are the primary by-products to expect in this synthesis?

The main by-product of concern is the 1,4-conjugate addition product, 4,6-dimethyl-5-hepten-2-one. Other potential by-products can include unreacted starting materials, species from the hydrolysis of the Grignard reagent, and potential isomers of the desired product.

Q3: How can I minimize the formation of the 1,4-addition by-product?

Several factors can be controlled to favor the desired 1,2-addition over the 1,4-addition. Grignard reagents are generally preferred for 1,2-addition to α,β-unsaturated ketones.[1] Key strategies include:

  • Low Reaction Temperature: Running the reaction at low temperatures (e.g., -78 °C to 0 °C) generally increases the selectivity for the 1,2-addition product.

  • Rapid Addition: Adding the Grignard reagent to the ketone solution relatively quickly can also favor the kinetically controlled 1,2-addition product.

  • Choice of Solvent: The use of less polar solvents, such as a mixture of diethyl ether and toluene, can enhance 1,2-selectivity.

Q4: Are there alternative synthetic routes that might produce fewer by-products?

While the Grignard reaction is a primary choice, other methods like the Horner-Wadsworth-Emmons reaction could be employed to synthesize precursors with high stereoselectivity, potentially leading to a cleaner final product.[2][3] However, this would involve a multi-step synthesis. For direct synthesis, optimizing the Grignard reaction conditions is often the most practical approach.

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
Low yield of the desired 2,6-dimethyl-3,5-octadien-2-ol 1. Inactive Grignard reagent. 2. Competing 1,4-addition. 3. Incomplete reaction.1. Ensure all glassware is flame-dried and the reaction is conducted under an inert atmosphere (e.g., argon or nitrogen) to prevent moisture from quenching the Grignard reagent. Use freshly prepared or titrated Grignard reagent. 2. Lower the reaction temperature and consider using a less polar solvent. 3. Increase the reaction time or use a slight excess of the Grignard reagent.
High percentage of the 1,4-addition by-product (4,6-dimethyl-5-hepten-2-one) 1. Reaction temperature is too high. 2. Slow addition of the Grignard reagent. 3. Use of a highly polar solvent.1. Maintain a low reaction temperature, ideally between -78 °C and 0 °C. 2. Add the Grignard reagent to the ketone solution at a steady, but not dropwise, rate. 3. Use a less polar solvent system like diethyl ether/toluene.
Presence of significant amounts of unreacted 4-methyl-3-penten-2-one 1. Insufficient Grignard reagent. 2. Deactivated Grignard reagent due to moisture.1. Use a slight molar excess (1.1-1.2 equivalents) of the Grignard reagent. 2. Ensure anhydrous conditions throughout the preparation and reaction of the Grignard reagent.
Formation of other unexpected by-products 1. Impurities in starting materials. 2. Rearrangement of the product under acidic workup conditions.1. Purify starting materials (4-methyl-3-penten-2-one and vinyl bromide) by distillation before use. 2. Use a buffered aqueous workup (e.g., saturated ammonium chloride solution) instead of strong acid to quench the reaction.
Difficulty in purifying the final product Co-elution of the product and by-products during column chromatography.1. Use a less polar eluent system for silica gel chromatography to improve separation between the more polar alcohol product and less polar ketone by-product. 2. Consider fractional distillation under reduced pressure as an alternative or additional purification step.

Experimental Protocols

Key Experiment: Synthesis of 2,6-Dimethyl-3,5-octadien-2-ol via Grignard Reaction

1. Preparation of Vinylmagnesium Bromide (Grignard Reagent)

  • Apparatus: A three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, a magnetic stirrer, and a nitrogen or argon inlet. All glassware must be rigorously dried.

  • Procedure:

    • Place magnesium turnings in the flask.

    • Add a small crystal of iodine to activate the magnesium.

    • Add anhydrous diethyl ether to cover the magnesium.

    • Slowly add a solution of vinyl bromide in anhydrous diethyl ether from the dropping funnel. The reaction is exothermic and should initiate spontaneously. Maintain a gentle reflux by controlling the addition rate.

    • After the addition is complete, reflux the mixture for an additional 30-60 minutes to ensure complete reaction. The resulting gray-black solution is the vinylmagnesium bromide reagent.

2. Grignard Reaction with 4-Methyl-3-penten-2-one

  • Apparatus: A three-necked round-bottom flask equipped with a dropping funnel, a magnetic stirrer, a thermometer, and a nitrogen or argon inlet.

  • Procedure:

    • In the reaction flask, prepare a solution of 4-methyl-3-penten-2-one in anhydrous diethyl ether.

    • Cool the solution to -10 °C to 0 °C using an ice-salt bath.

    • Slowly add the prepared vinylmagnesium bromide solution from the dropping funnel, maintaining the internal temperature below 5 °C.

    • After the addition is complete, allow the reaction mixture to stir at 0 °C for 1-2 hours, then warm to room temperature and stir for an additional hour.

    • Quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride while cooling the flask in an ice bath.

    • Separate the organic layer, and extract the aqueous layer with diethyl ether.

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude product.

3. Purification

  • The crude product can be purified by silica gel column chromatography using a gradient of ethyl acetate in hexanes as the eluent. The desired product, being more polar, will elute after the less polar by-products.

Visualizations

Grignard_Synthesis_Workflow cluster_reagent_prep Grignard Reagent Preparation cluster_reaction Grignard Reaction cluster_workup Workup & Purification Mg Magnesium Turnings Grignard Vinylmagnesium Bromide Mg->Grignard VinylBr Vinyl Bromide VinylBr->Grignard Ether1 Anhydrous Diethyl Ether Ether1->Grignard ReactionMix Reaction Mixture Grignard->ReactionMix Ketone 4-Methyl-3-penten-2-one Ketone->ReactionMix Ether2 Anhydrous Diethyl Ether Ether2->ReactionMix Quench Quench with aq. NH4Cl ReactionMix->Quench Extract Extraction with Ether Quench->Extract Dry Drying (Na2SO4) Extract->Dry Concentrate Concentration Dry->Concentrate Purify Column Chromatography Concentrate->Purify Product 2,6-Dimethyl-3,5-octadien-2-ol Purify->Product

Caption: Workflow for the synthesis of 2,6-dimethyl-3,5-octadien-2-ol.

Byproduct_Formation cluster_products Possible Products Reactants Vinylmagnesium Bromide + 4-Methyl-3-penten-2-one Product_1_2 1,2-Addition Product (Desired: 2,6-Dimethyl-3,5-octadien-2-ol) Reactants->Product_1_2 Favored by low temp, less polar solvent Byproduct_1_4 1,4-Addition By-product (4,6-Dimethyl-5-hepten-2-one) Reactants->Byproduct_1_4 Favored by high temp, polar solvent

Caption: Competing pathways in the Grignard reaction.

References

Enhancing enantiomeric excess in the chiral resolution of octadienol isomers

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in enhancing the enantiomeric excess (% ee) during the chiral resolution of octadienol isomers.

Troubleshooting Guides

Problem 1: Low Enantiomeric Excess (% ee) in Enzymatic Kinetic Resolution

Question: We are performing an enzymatic kinetic resolution of racemic 1-octen-3-ol using Candida antarctica lipase B (Novozym 435) and vinyl acetate as the acyl donor, but the enantiomeric excess of the remaining alcohol is consistently low. What are the potential causes and how can we improve it?

Answer:

Low enantiomeric excess in enzymatic kinetic resolutions can stem from several factors. Here is a systematic troubleshooting guide:

  • Sub-optimal Reaction Time: The enantiomeric excess of the unreacted enantiomer increases with conversion, but excessive reaction time can lead to the acylation of the less reactive enantiomer, thereby reducing the % ee of the remaining alcohol.

    • Recommendation: Monitor the reaction progress at regular intervals (e.g., every 4-8 hours) using chiral gas chromatography (GC) to determine the optimal reaction time that maximizes % ee. For the resolution of 1-octen-3-ol with Novozym 435, maximum resolution is often achieved around 60 hours.[1]

  • Incorrect Enzyme to Substrate Ratio: The amount of enzyme is critical for an efficient resolution. Too little enzyme can result in a slow reaction, while an excess may not be cost-effective and can sometimes lead to side reactions.

    • Recommendation: Optimize the enzyme to substrate ratio. A common starting point is a 10:2 substrate to enzyme weight ratio (e.g., 30 g of octenol to 6 g of Novozym 435).[1] Experiment with slightly different ratios to find the optimal balance for your specific conditions.

  • Inappropriate Acyl Donor: While vinyl acetate is a common and effective acyl donor due to the irreversible nature of the reaction, other acyl donors can sometimes offer better enantioselectivity.

    • Recommendation: If optimization of other parameters fails, consider screening other acyl donors like vinyl butanoate, which has been shown to yield excellent enantiomeric excess in some lipase-catalyzed resolutions.[2]

  • Sub-optimal Temperature: Temperature affects both enzyme activity and stability.

    • Recommendation: Most lipase-catalyzed resolutions of octadienol isomers are performed at room temperature. However, if you are experiencing issues, you can explore a temperature range of 25-40°C. Note that higher temperatures can sometimes decrease enantioselectivity.

  • Solvent Effects: The choice of solvent can significantly influence enzyme activity and enantioselectivity.

    • Recommendation: While many resolutions of octadienol are performed neat (without solvent), using a non-polar solvent like hexane can be beneficial.[3] If you are using a solvent, ensure it is anhydrous, as water can lead to hydrolysis of the ester product.

Problem 2: Poor Separation of Enantiomers in Chiral GC Analysis

Question: We are trying to determine the % ee of our resolved 1-octen-3-ol sample using chiral gas chromatography, but we are getting poor peak resolution. What are the common causes and solutions?

Answer:

Achieving good separation of enantiomers by chiral GC is crucial for accurate % ee determination. Here are some troubleshooting steps:

  • Incorrect Column: The choice of the chiral stationary phase is the most critical factor.

    • Recommendation: For the analysis of 1-octen-3-ol enantiomers, a column with a cyclodextrin-based chiral stationary phase is often effective. Ensure you are using a column specifically designed for chiral separations.

  • Sub-optimal Temperature Program: The temperature program of the GC oven directly impacts the separation.

    • Recommendation: Start with a lower initial oven temperature and a slow temperature ramp. This will increase the interaction time of the enantiomers with the chiral stationary phase, often leading to better resolution. You may need to experiment with different temperature programs to find the optimal conditions for your specific column and isomers.

  • Improper Carrier Gas Flow Rate: The flow rate of the carrier gas (e.g., helium, hydrogen) affects the efficiency of the separation.

    • Recommendation: Optimize the carrier gas flow rate. A lower flow rate generally provides better resolution but increases analysis time. Consult your column manufacturer's guidelines for the optimal flow rate range.

  • Sample Overload: Injecting too much sample can lead to broad, overlapping peaks.

    • Recommendation: Dilute your sample and inject a smaller volume. This is a common and easily correctable issue.

  • Derivatization: For some chiral alcohols, derivatization to a less polar ester (e.g., acetate) can improve chromatographic separation and peak shape.[1]

    • Recommendation: If you are still facing resolution issues with the free alcohol, consider acetylating a small aliquot of your sample before GC analysis.

Frequently Asked Questions (FAQs)

Q1: What is the theoretical maximum yield for a single enantiomer in a kinetic resolution?

A1: The theoretical maximum yield for a single enantiomer in a classical kinetic resolution is 50%. This is because the process separates the two enantiomers from a racemic mixture, with one being converted to a new product and the other remaining as the unreacted starting material.

Q2: How can I obtain both enantiomers of octadienol with high enantiomeric excess?

A2: To obtain both enantiomers in high % ee, you can perform the enzymatic kinetic resolution and stop the reaction at approximately 50% conversion. At this point, you will have the acylated product of one enantiomer and the unreacted alcohol of the other. These can then be separated by chromatography. The acylated enantiomer can be de-acetylated (e.g., using potassium hydroxide) to yield the pure alcohol enantiomer.[1]

Q3: What is the "E value" in enzymatic kinetic resolution, and why is it important?

A3: The enantiomeric ratio, or "E value," is a measure of the enzyme's enantioselectivity. It is the ratio of the rate of reaction of the faster-reacting enantiomer to the slower-reacting enantiomer. A higher E value indicates greater selectivity and the potential to achieve higher enantiomeric excess. For a resolution to be practically useful, an E value of greater than 15 is generally desired.[4]

Q4: Can I reuse the immobilized lipase (e.g., Novozym 435)?

A4: Yes, one of the major advantages of using an immobilized enzyme like Novozym 435 is its reusability. After the reaction, the enzyme can be recovered by simple filtration, washed with a suitable solvent (e.g., hexane), and dried before being used in subsequent reactions. Its stability and reusability make the process more cost-effective.

Q5: Are there alternatives to enzymatic resolution for octadienol isomers?

A5: Yes, other methods for chiral resolution include the formation of diastereomeric salts with a chiral resolving agent followed by crystallization, and chiral chromatography on a preparative scale. However, enzymatic kinetic resolution is often preferred due to its high selectivity, mild reaction conditions, and the use of environmentally benign catalysts.

Data Presentation

Table 1: Enzymatic Kinetic Resolution of Racemic 1-Octen-3-ol with Candida antarctica Lipase B (Novozym 435)

SubstrateEnzymeAcyl DonorSolventTime (h)Conversion (%)% ee (Alcohol)% ee (Acetate)Reference
(±)-1-Octen-3-olNovozym 435Vinyl acetateNeat60~50>99>99[1]
(±)-1-Octen-3-olNovozym 435Vinyl acetateHexaneNot Specified>45>99>99[3]

Experimental Protocols

Protocol 1: Enzymatic Kinetic Resolution of (±)-1-Octen-3-ol

This protocol is adapted from a multi-gram scale synthesis.[1]

Materials:

  • (±)-1-Octen-3-ol

  • Immobilized Candida antarctica lipase B (Novozym 435)

  • Vinyl acetate

  • Potassium hydroxide (KOH)

  • Methanol (MeOH)

  • Hexane

  • Dichloromethane (DCM)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

Procedure:

  • Enzymatic Acylation:

    • In a suitable flask, dissolve racemic 1-octen-3-ol (e.g., 30 g) in vinyl acetate (e.g., 30 mL).

    • Add Novozym 435 (e.g., 6 g) to the solution.

    • Stir the mixture at room temperature.

    • Monitor the reaction progress by chiral GC. The reaction is typically stopped at ~50% conversion (around 60 hours) to obtain both enantiomers with high % ee.

  • Separation of Alcohol and Acetate:

    • Once the desired conversion is reached, filter off the enzyme and wash it with hexane.

    • Concentrate the filtrate under reduced pressure.

    • Purify the resulting mixture of the unreacted (R)-(-)-1-octen-3-ol and the (S)-(+)-1-octen-3-yl acetate by column chromatography on silica gel using a hexane/ethyl acetate gradient.

  • Deacetylation of the Acetate:

    • Dissolve the purified (S)-(+)-1-octen-3-yl acetate in methanol.

    • Add a solution of potassium hydroxide in methanol.

    • Stir the mixture at room temperature and monitor the reaction by TLC until the starting material is consumed.

    • Neutralize the reaction mixture with a dilute acid (e.g., 1M HCl) and extract the product with dichloromethane.

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain (S)-(+)-1-octen-3-ol.

  • Determination of Enantiomeric Excess:

    • Determine the % ee of both the (R)-(-)-1-octen-3-ol and the (S)-(+)-1-octen-3-ol using chiral GC analysis. A small sample of the alcohol can be acetylated to facilitate analysis if necessary.

Visualizations

Experimental_Workflow_Enzymatic_Resolution cluster_reaction Enzymatic Acylation cluster_separation Separation cluster_products Products cluster_deacetylation Deacetylation racemate Racemic (±)-1-Octen-3-ol reaction_mixture Reaction Mixture: (R)-(-)-1-Octen-3-ol (S)-(+)-1-Octen-3-yl Acetate racemate->reaction_mixture Room Temp, ~60h enzyme Novozym 435 (Candida antarctica Lipase B) enzyme->reaction_mixture acyl_donor Vinyl Acetate acyl_donor->reaction_mixture filtration Filtration reaction_mixture->filtration 1. column_chromatography Column Chromatography (Silica Gel) filtration->column_chromatography 2. unreacted_alcohol (R)-(-)-1-Octen-3-ol column_chromatography->unreacted_alcohol acetylated_product (S)-(+)-1-Octen-3-yl Acetate column_chromatography->acetylated_product deacetylation_step Deacetylation (KOH, MeOH) acetylated_product->deacetylation_step final_product (S)-(+)-1-Octen-3-ol deacetylation_step->final_product

Caption: Workflow for the enzymatic kinetic resolution of (±)-1-octen-3-ol.

Troubleshooting_Low_ee cluster_causes Potential Causes cluster_solutions Solutions start Low Enantiomeric Excess (% ee) cause1 Sub-optimal Reaction Time start->cause1 cause2 Incorrect Enzyme: Substrate Ratio start->cause2 cause3 Inappropriate Acyl Donor start->cause3 cause4 Sub-optimal Temperature start->cause4 solution1 Monitor reaction progress (Chiral GC) to find optimal time cause1->solution1 solution2 Optimize ratio (e.g., 10:2 w/w) cause2->solution2 solution3 Screen alternative acyl donors cause3->solution3 solution4 Optimize temperature (e.g., 25-40°C) cause4->solution4

Caption: Troubleshooting logic for low enantiomeric excess.

References

Overcoming matrix interference in the quantification of trace level dienols in complex samples

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the quantification of trace level dienols in complex samples. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome challenges related to matrix interference in their analytical experiments.

Troubleshooting Guides

This section provides solutions to common problems encountered during the quantification of trace level dienols in complex samples.

Issue 1: Poor Peak Shape and Shifting Retention Times

Symptoms:

  • Peak fronting or tailing.

  • Split peaks.

  • Inconsistent retention times between injections.

Possible Causes & Solutions:

Cause Solution
Column Contamination Contaminants from the sample matrix can accumulate on the column, leading to peak distortion.[1] Solution: Flush the column with a strong solvent or follow the manufacturer's recommended cleaning procedure. Using a guard column can help protect the analytical column from contamination.[1]
Sample Overload Injecting too much sample can lead to poor peak shape.[1] Solution: Reduce the injection volume or dilute the sample.
Inappropriate Sample Solvent If the sample is dissolved in a solvent significantly stronger than the mobile phase, it can cause peak distortion. Solution: Dilute the sample in a solvent that is the same or weaker than the initial mobile phase composition.[1]
Insufficient Column Equilibration Not allowing enough time for the column to equilibrate between runs can cause retention time shifts.[1] Solution: Ensure at least 10 column volumes of the mobile phase pass through the column before the next injection.[1]
Issue 2: Low Analyte Response and Poor Sensitivity

Symptoms:

  • Low signal-to-noise ratio.

  • Analyte signal is close to or below the limit of quantification (LOQ).

Possible Causes & Solutions:

Cause Solution
Ion Suppression Co-eluting matrix components can interfere with the ionization of the target analyte in the mass spectrometer source, leading to a reduced signal.[2][3][4][5] This is a common form of matrix effect. Solution: See the "Strategies to Mitigate Matrix Effects" section below for detailed approaches such as sample preparation, chromatographic optimization, and the use of internal standards.
Analyte Adsorption The analyte may be adsorbing to parts of the HPLC system, such as tubing or the injector. Solution: Condition the system by making a few injections of a standard solution or the sample itself to passivate active sites.[1]
System Leak A leak in the system can lead to a decrease in the amount of sample reaching the detector. Solution: Systematically check for leaks in all connections from the injector to the detector.
Incorrect Dilutions or Calculation Errors Errors in sample or standard preparation can lead to unexpectedly low responses.[1] Solution: Double-check all dilution calculations and ensure accurate pipetting.
Issue 3: High Variability and Poor Reproducibility

Symptoms:

  • Inconsistent results between replicate injections of the same sample.

  • Poor precision in quality control (QC) samples.

Possible Causes & Solutions:

Cause Solution
Variable Matrix Effects The composition of the matrix can vary between different samples, leading to inconsistent ion suppression or enhancement.[6] Solution: The use of a stable isotope-labeled internal standard is the most effective way to compensate for variable matrix effects.[7][8] Matrix-matched calibration can also improve reproducibility.[9]
Inconsistent Sample Preparation Variations in the sample preparation process can introduce variability. Solution: Ensure consistent execution of the sample preparation protocol, including precise timing and volumes for each step. Automation of sample preparation can also improve reproducibility.[10]
Instrument Instability Fluctuations in the instrument's performance, such as an unstable spray in the mass spectrometer source, can lead to variable results. Solution: Perform instrument maintenance and calibration as recommended by the manufacturer. Monitor system suitability parameters throughout the analytical run.

Frequently Asked Questions (FAQs)

General Concepts

Q1: What is matrix interference?

A: Matrix interference, also known as the matrix effect, refers to the alteration of the analytical signal of a target analyte due to the presence of other components in the sample matrix.[2][11] These effects can manifest as either a decrease (ion suppression) or an increase (ion enhancement) in the analyte's response, leading to inaccurate quantification.[2][8]

Q2: What causes ion suppression in LC-MS analysis?

A: Ion suppression in Liquid Chromatography-Mass Spectrometry (LC-MS) occurs when co-eluting compounds from the sample matrix compete with the analyte for ionization in the MS source.[2][5] This competition can reduce the efficiency of droplet formation and evaporation, ultimately decreasing the number of charged analyte ions that reach the detector.[3] Common culprits include salts, lipids, proteins, and other endogenous or exogenous compounds.[2][3]

Strategies to Mitigate Matrix Effects

Q3: What are the primary strategies to overcome matrix interference?

A: The main approaches to minimize or compensate for matrix effects include:

  • Sample Preparation: Techniques to remove interfering components from the sample before analysis.[2][12]

  • Chromatographic Separation: Optimizing the separation of the analyte from matrix components.[2][7]

  • Calibration Strategies: Using methods that compensate for signal suppression or enhancement.[5][13]

Q4: Which sample preparation techniques are most effective for reducing matrix effects?

A: The choice of sample preparation technique depends on the nature of the analyte and the complexity of the matrix. Effective methods include:

  • Solid-Phase Extraction (SPE): Selectively isolates analytes while removing a significant portion of the matrix.[2][12][14]

  • Liquid-Liquid Extraction (LLE): Separates compounds based on their differential solubility in two immiscible liquids.[14][15]

  • Protein Precipitation: A simple method to remove proteins from biological samples, though it may not remove other interfering components.[2][16]

  • Sample Dilution: A straightforward approach to reduce the concentration of interfering matrix components, but may compromise sensitivity for trace-level analysis.[7][13]

Q5: How can chromatographic conditions be optimized to reduce matrix effects?

A: Optimizing the liquid chromatography method can help separate the dienol analytes from co-eluting matrix components.[2] This can be achieved by:

  • Adjusting the mobile phase composition and gradient profile.

  • Changing the column chemistry or dimensions.

  • Modifying the flow rate.

Calibration and Quantification

Q6: What is the benefit of using an internal standard?

A: An internal standard (IS) is a compound with similar physicochemical properties to the analyte that is added to all samples, standards, and blanks at a constant concentration.[17] The IS helps to correct for variations in sample preparation, injection volume, and, most importantly, matrix effects.[2] A stable isotope-labeled internal standard is considered the "gold standard" as it co-elutes with the analyte and experiences similar ionization suppression or enhancement, leading to more accurate and precise quantification.[7][8]

Q7: When should matrix-matched calibration be used?

A: Matrix-matched calibration involves preparing the calibration standards in a blank matrix that is free of the analyte but otherwise identical to the samples being analyzed.[2][9] This approach is useful when a suitable internal standard is not available and helps to compensate for matrix effects by ensuring that the standards and samples experience similar signal suppression or enhancement.[9]

Q8: What is the standard addition method?

A: The standard addition method involves adding known amounts of the analyte to aliquots of the actual sample.[13] A calibration curve is then constructed by plotting the instrument response against the concentration of the added analyte. This method is particularly effective for complex matrices where it is difficult to obtain a suitable blank matrix for matrix-matched calibration.[8][13]

Experimental Protocols & Data

Protocol 1: Generic Solid-Phase Extraction (SPE) for Dienol Quantification

This protocol outlines a general procedure for extracting dienols from a complex biological matrix like plasma.

  • Conditioning: Condition a C18 SPE cartridge with 1 mL of methanol followed by 1 mL of deionized water.

  • Loading: Load 0.5 mL of the pre-treated sample (e.g., plasma diluted with buffer) onto the cartridge.

  • Washing: Wash the cartridge with 1 mL of 5% methanol in water to remove polar interferences.

  • Elution: Elute the dienol analytes with 1 mL of methanol.

  • Evaporation and Reconstitution: Evaporate the eluent to dryness under a stream of nitrogen and reconstitute the residue in a suitable volume of the initial mobile phase for LC-MS analysis.

Protocol 2: Post-Extraction Spiking to Quantify Matrix Effects

This experiment is designed to quantitatively assess the degree of ion suppression or enhancement.[18]

  • Prepare three sets of samples:

    • Set A: Dienol standard prepared in the mobile phase.

    • Set B: Blank matrix extract spiked with the dienol standard after extraction.

    • Set C: Dienol standard spiked into the matrix before extraction.

  • Analyze all three sets by LC-MS.

  • Calculate the Matrix Effect (%) and Recovery (%):

    • Matrix Effect (%) = (Peak Area in Set B / Peak Area in Set A) * 100

    • Recovery (%) = (Peak Area in Set C / Peak Area in Set B) * 100

Quantitative Data Summary

The following table summarizes hypothetical data from a matrix effect experiment for two dienol compounds.

Analyte Matrix Effect (%) Recovery (%) Interpretation
Dienol A 75%92%Significant ion suppression (25%) is observed. The extraction recovery is good.
Dienol B 115%88%Ion enhancement (15%) is present. The extraction recovery is acceptable.

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_analysis LC-MS Analysis cluster_data Data Processing Sample Complex Sample Spike Spike with Internal Standard Sample->Spike Extraction Solid-Phase Extraction (SPE) Spike->Extraction Evaporation Evaporate & Reconstitute Extraction->Evaporation LC LC Separation Evaporation->LC MS MS Detection LC->MS Quantification Quantification MS->Quantification Report Final Report Quantification->Report troubleshooting_logic Problem Poor/Inconsistent Results CheckSystem Check System Suitability Problem->CheckSystem SystemOK System OK? CheckSystem->SystemOK InvestigateMatrix Investigate Matrix Effects SystemOK->InvestigateMatrix Yes TroubleshootInstrument Troubleshoot Instrument SystemOK->TroubleshootInstrument No OptimizePrep Optimize Sample Prep InvestigateMatrix->OptimizePrep UseIS Use Internal Standard InvestigateMatrix->UseIS MatrixMatchedCal Use Matrix-Matched Calibration InvestigateMatrix->MatrixMatchedCal FinalMethod Validated Method OptimizePrep->FinalMethod UseIS->FinalMethod MatrixMatchedCal->FinalMethod TroubleshootInstrument->CheckSystem

References

Validation & Comparative

Comparative Analysis of Synthetic Methodologies for 2,6-dimethyl-3,5-octadien-2-ol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of plausible synthetic methodologies for the tertiary dienol, 2,6-dimethyl-3,5-octadien-2-ol. The synthesis of this molecule, a potential fragrant component or a building block in medicinal chemistry, is not extensively documented in publicly available literature. Therefore, this comparison focuses on two primary, robust, and well-established organometallic reactions: the Grignard reaction and a multi-step approach involving a Wittig reaction. Additionally, alternative organometallic reactions are briefly discussed.

Executive Summary

The synthesis of 2,6-dimethyl-3,5-octadien-2-ol can be approached through several routes. The most direct and conceptually simple method is the Grignard reaction, involving the addition of a methylmagnesium halide to a suitable α,β-unsaturated ketone. A multi-step alternative, employing a Wittig reaction to construct the carbon backbone followed by oxidation and a subsequent Grignard addition, offers greater control over the stereochemistry of the double bonds but at the cost of increased step count and potentially lower overall yield. Other notable methods in organometallic chemistry, such as the Barbier, Reformatsky, and Nozaki-Hiyama-Kishi reactions, present alternative strategies, particularly when functional group tolerance is a primary concern.

Comparative Data of Proposed Synthetic Routes

ParameterMethodology 1: Grignard Reaction Methodology 2: Wittig-based Synthesis
Starting Materials 6-methyl-3,5-heptadien-2-one, Methylmagnesium bromide, Diethyl ether, H₃O⁺Triphenylphosphine, 3-bromo-2-methylprop-1-ene, n-Butyllithium, Acetone, Dess-Martin periodinane, Methylmagnesium bromide, Diethyl ether, H₃O⁺
Key Reactions Nucleophilic addition of Grignard reagent to a ketoneWittig olefination, Allylic oxidation, Grignard addition
Number of Steps 13
Estimated Yield Moderate to HighLow to Moderate (overall)
Stereoselectivity Generally low for the newly formed chiral centerPotentially higher control over double bond geometry depending on Wittig reagent choice
Key Advantages Atom economical, one-pot synthesis, readily available starting materials.Modular approach allowing for diversification.
Key Disadvantages Potential for 1,4-conjugate addition as a side reaction. Moisture-sensitive reaction conditions.Lower overall yield due to multiple steps. Generation of triphenylphosphine oxide as a byproduct.

Experimental Protocols

Methodology 1: Grignard Reaction

This protocol is adapted from the synthesis of structurally similar tertiary alcohols.

Reaction Scheme:

Procedure:

  • Preparation of the Grignard Reagent: In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, magnesium turnings (1.2 eq) are placed in anhydrous diethyl ether. A solution of methyl bromide (1.2 eq) in anhydrous diethyl ether is added dropwise to initiate the formation of the Grignard reagent. The reaction mixture is gently refluxed until the magnesium is consumed.

  • Addition of the Ketone: The solution of methylmagnesium bromide is cooled to 0 °C. A solution of 6-methyl-3,5-heptadien-2-one (1.0 eq) in anhydrous diethyl ether is added dropwise via the dropping funnel, maintaining the temperature at 0 °C.

  • Reaction and Quenching: The reaction mixture is stirred at room temperature for 2-4 hours, monitoring the consumption of the ketone by thin-layer chromatography. Upon completion, the reaction is carefully quenched by the slow addition of a saturated aqueous solution of ammonium chloride at 0 °C.

  • Work-up and Purification: The organic layer is separated, and the aqueous layer is extracted with diethyl ether. The combined organic extracts are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel to afford 2,6-dimethyl-3,5-octadien-2-ol.

Methodology 2: Wittig-based Synthesis

This proposed multi-step synthesis allows for the construction of the dienol framework in a more controlled manner.

Step 1: Wittig Reaction

Procedure:

  • A solution of n-butyllithium in hexanes is added to a stirred suspension of (2-methylallyl)triphenylphosphonium bromide (1.1 eq) in anhydrous tetrahydrofuran (THF) at -78 °C.

  • The resulting deep red solution of the ylide is stirred for 1 hour at this temperature.

  • A solution of acetone (1.0 eq) in anhydrous THF is added dropwise, and the reaction mixture is allowed to warm to room temperature and stirred overnight.

  • The reaction is quenched with water, and the product is extracted with diethyl ether. The organic layer is washed with brine, dried, and concentrated. The crude product, 2,4-dimethyl-1,4-pentadiene, is purified by distillation.

Step 2: Allylic Oxidation

Procedure:

  • To a solution of 2,4-dimethyl-1,4-pentadiene (1.0 eq) in a suitable solvent such as dioxane/water, selenium dioxide (1.1 eq) is added.

  • The mixture is heated to reflux for several hours.

  • After cooling, the selenium metal is filtered off, and the filtrate is extracted with an organic solvent.

  • The organic layer is washed, dried, and concentrated to yield 4-methyl-3-penten-2-one, which can be purified by distillation.

Step 3: Grignard Reaction

This step is analogous to Methodology 1, using the product from Step 2 as the starting ketone.

Logical Workflow for Methodology Comparison

G Comparative Analysis Workflow cluster_0 Methodology 1: Grignard Reaction cluster_1 Methodology 2: Wittig-based Synthesis cluster_2 Analysis M1_Start 6-methyl-3,5-heptadien-2-one M1_Product 2,6-dimethyl-3,5-octadien-2-ol M1_Start->M1_Product One-step M1_Reagent CH₃MgBr M1_Reagent->M1_Product Analysis Comparative Metrics M1_Product->Analysis M2_Start Acetone M2_Step1 Wittig Reaction M2_Start->M2_Step1 M2_Intermediate1 2,4-dimethyl-1,4-pentadiene M2_Step1->M2_Intermediate1 M2_Step2 Allylic Oxidation M2_Intermediate1->M2_Step2 M2_Intermediate2 4-methyl-3-penten-2-one M2_Step2->M2_Intermediate2 M2_Step3 Grignard Reaction M2_Intermediate2->M2_Step3 M2_Product 2,6-dimethyl-3,5-octadien-2-ol M2_Step3->M2_Product M2_Product->Analysis Yield Yield Analysis->Yield Steps Number of Steps Analysis->Steps Stereo Stereoselectivity Analysis->Stereo Advantages Advantages Analysis->Advantages Disadvantages Disadvantages Analysis->Disadvantages

A Comparative Guide to the Spectroscopic and Crystallographic Properties of (5Z)- and (5E)-2,6-dimethyl-3,5-octadien-2-ol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Data Presentation

The following tables summarize the anticipated quantitative data from Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, Mass Spectrometry (MS), and X-ray Crystallography. These values are based on typical ranges observed for similar acyclic dienols and highlight the key differentiators between the (5Z) and (5E) isomers.

Table 1: Predicted ¹H NMR Spectroscopic Data (in CDCl₃, 400 MHz)

Proton (5Z)-Isomer Chemical Shift (δ, ppm) (5E)-Isomer Chemical Shift (δ, ppm) Key Differences
H3~5.8 - 6.0~5.6 - 5.8H3 in the Z-isomer is typically deshielded due to steric hindrance.
H4~5.4 - 5.6~5.5 - 5.7
H5~5.2 - 5.4~5.3 - 5.5
CH₃ at C6~1.7 - 1.8~1.6 - 1.7The methyl group at C6 in the Z-isomer is deshielded.
CH₃ at C2~1.2 - 1.3~1.2 - 1.3
OHVariableVariableDependent on concentration and solvent.

Table 2: Predicted ¹³C NMR Spectroscopic Data (in CDCl₃, 100 MHz)

Carbon (5Z)-Isomer Chemical Shift (δ, ppm) (5E)-Isomer Chemical Shift (δ, ppm) Key Differences
C3~125 - 128~128 - 131
C4~130 - 133~127 - 130
C5~120 - 123~123 - 126
C6~135 - 138~132 - 135
CH₃ at C6~20 - 23~15 - 18The C6-methyl carbon in the Z-isomer is significantly downfield.
CH₃ at C2~28 - 30~28 - 30
C2~70 - 73~70 - 73

Table 3: Predicted Infrared (IR) Spectroscopic Data (in cm⁻¹)

Vibrational Mode (5Z)-Isomer Frequency (cm⁻¹) (5E)-Isomer Frequency (cm⁻¹) Key Differences
O-H Stretch~3600 - 3200 (broad)~3600 - 3200 (broad)
C-H Stretch (sp²)~3100 - 3000~3100 - 3000
C-H Stretch (sp³)~3000 - 2850~3000 - 2850
C=C Stretch~1660 - 1640~1675 - 1665The C=C stretching frequency is often slightly higher in the E-isomer.
C-H Bend (out-of-plane)~730 - 675~970 - 960A strong band around 965 cm⁻¹ is characteristic of a trans C=C double bond.

Table 4: Predicted Mass Spectrometry (MS) Data

Parameter (5Z)-Isomer (5E)-Isomer Key Differences
Molecular Ion (M⁺)m/z 154m/z 154
Fragmentation PatternSimilar fragmentation patterns are expected, with key fragments arising from the loss of water (M-18), a methyl group (M-15), and cleavage of the carbon chain. The relative intensities of fragment ions may differ slightly due to stereochemical influences on fragmentation pathways.Similar fragmentation patterns are expected, with key fragments arising from the loss of water (M-18), a methyl group (M-15), and cleavage of the carbon chain. The relative intensities of fragment ions may differ slightly due to stereochemical influences on fragmentation pathways.Subtle differences in fragment ion intensities may be observed.

Table 5: Predicted Single-Crystal X-ray Crystallography Data

Parameter (5Z)-Isomer (5E)-Isomer Key Differences
Crystal SystemDependent on crystallization conditionsDependent on crystallization conditionsMay or may not be the same.
Space GroupDependent on crystallization conditionsDependent on crystallization conditionsMay or may not be the same.
Unit Cell Dimensionsa, b, c, α, β, γa, b, c, α, β, γWill differ between the two isomers.
Molecular ConformationThe C4-C5-C6-C7 dihedral angle will be close to 0°.The C4-C5-C6-C7 dihedral angle will be close to 180°.The key differentiating feature is the geometry around the C5=C6 double bond.

Experimental Protocols

The following are detailed methodologies for the key experiments cited in this guide.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Approximately 5-10 mg of the purified isomer is dissolved in ~0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard. The solution is then transferred to a 5 mm NMR tube.

  • ¹H NMR Spectroscopy:

    • Instrument: A 400 MHz NMR spectrometer.

    • Parameters:

      • Pulse sequence: Standard single-pulse sequence.

      • Number of scans: 16-32.

      • Acquisition time: ~3-4 seconds.

      • Relaxation delay: 1-2 seconds.

      • Spectral width: 0-12 ppm.

  • ¹³C NMR Spectroscopy:

    • Instrument: A 100 MHz NMR spectrometer (corresponding to a 400 MHz ¹H frequency).

    • Parameters:

      • Pulse sequence: Proton-decoupled pulse sequence (e.g., zgpg30).

      • Number of scans: 1024-4096 (due to the low natural abundance of ¹³C).

      • Acquisition time: ~1-2 seconds.

      • Relaxation delay: 2-5 seconds.

      • Spectral width: 0-220 ppm.

  • Data Processing: The raw data (Free Induction Decay - FID) is Fourier transformed, phase-corrected, and baseline-corrected. Chemical shifts are referenced to the TMS signal at 0.00 ppm for ¹H and 77.16 ppm for the central peak of the CDCl₃ triplet for ¹³C.

Infrared (IR) Spectroscopy
  • Sample Preparation: A thin film of the neat liquid sample is prepared between two sodium chloride (NaCl) or potassium bromide (KBr) plates.

  • Instrument: A Fourier-Transform Infrared (FTIR) spectrometer.

  • Parameters:

    • Spectral range: 4000-400 cm⁻¹.

    • Resolution: 4 cm⁻¹.

    • Number of scans: 16-32.

  • Data Processing: The resulting interferogram is Fourier transformed to produce the infrared spectrum. The spectrum is typically displayed as transmittance (%) versus wavenumber (cm⁻¹).

Mass Spectrometry (MS)
  • Sample Introduction: The sample is introduced into the mass spectrometer via Gas Chromatography (GC-MS) for separation and analysis of the pure isomers.

    • GC Conditions:

      • Column: A non-polar capillary column (e.g., DB-5ms).

      • Injector temperature: 250 °C.

      • Oven program: Start at 50 °C, hold for 2 minutes, then ramp to 250 °C at 10 °C/min.

      • Carrier gas: Helium.

  • Ionization: Electron Ionization (EI) at 70 eV is typically used.

  • Mass Analyzer: A quadrupole or time-of-flight (TOF) mass analyzer.

  • Data Acquisition: The mass spectrum is recorded over a mass-to-charge ratio (m/z) range of approximately 40-400 amu.

Single-Crystal X-ray Crystallography
  • Crystal Growth: Single crystals suitable for X-ray diffraction are grown by slow evaporation of a solution of the purified isomer in an appropriate solvent or solvent mixture (e.g., hexane, diethyl ether, or a mixture thereof) at a constant, low temperature.

  • Data Collection:

    • A suitable single crystal is mounted on a goniometer head.

    • The crystal is placed in a stream of cold nitrogen gas (typically 100 K) to minimize thermal motion.

    • The crystal is irradiated with a monochromatic X-ray beam (e.g., Mo Kα, λ = 0.71073 Å).

    • Diffraction data are collected over a range of crystal orientations using a CCD or CMOS detector.

  • Structure Solution and Refinement:

    • The collected diffraction data are processed to determine the unit cell parameters and space group.

    • The crystal structure is solved using direct methods or Patterson methods.

    • The atomic positions and thermal parameters are refined against the experimental data to obtain the final crystal structure.

Mandatory Visualization

The following diagram illustrates the general experimental workflow for the comparative analysis of the (5Z) and (5E) isomers.

G cluster_synthesis Isomer Synthesis & Purification cluster_spectroscopy Spectroscopic Analysis cluster_crystallography Crystallographic Analysis cluster_comparison Data Comparison Synthesis Synthesis of (5Z) and (5E) Isomers Purification Purification by Chromatography (e.g., HPLC, GC) Synthesis->Purification NMR NMR Spectroscopy (¹H, ¹³C) Purification->NMR IR IR Spectroscopy Purification->IR MS Mass Spectrometry (GC-MS) Purification->MS CrystalGrowth Single Crystal Growth Purification->CrystalGrowth DataAnalysis Comparative Data Analysis NMR->DataAnalysis IR->DataAnalysis MS->DataAnalysis XRD X-ray Diffraction CrystalGrowth->XRD XRD->DataAnalysis

Caption: Experimental workflow for isomer comparison.

Comparing the bioactivity of 2,6-dimethyl-3,5-octadien-2-ol with other known monoterpenoids

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive analysis of the anti-inflammatory, antimicrobial, and antioxidant properties of 2,6-dimethyl-3,5-octadien-2-ol in comparison to well-established monoterpenoids such as linalool, geraniol, and citral is currently hampered by a significant lack of available scientific data for 2,6-dimethyl-3,5-octadien-2-ol. While extensive research has elucidated the bioactive potential of many monoterpenoids, 2,6-dimethyl-3,5-octadien-2-ol remains largely uncharacterized in the scientific literature regarding its biological effects.

This guide, therefore, presents a detailed comparison of the known bioactivities of linalool, geraniol, and citral, providing a framework for the potential evaluation of novel compounds like 2,6-dimethyl-3,5-octadien-2-ol. The information is intended for researchers, scientists, and drug development professionals to understand the current landscape of monoterpenoid bioactivity and to highlight areas where further investigation is needed.

Comparative Bioactivity Data

The following tables summarize the quantitative data for the anti-inflammatory, antimicrobial, and antioxidant activities of linalool, geraniol, and citral based on available experimental evidence.

Table 1: Anti-inflammatory Activity of Selected Monoterpenoids

CompoundAssayModelConcentration/DoseInhibition/EffectReference
Linalool Carrageenan-induced paw edemaRats25 mg/kg55% reduction in edema[1][2]
LPS-stimulated RAW 264.7 macrophagesIn vitro10, 50, 100 µMSignificant inhibition of NO and PGE2 production[3]
Geraniol Carrageenan-induced paw edemaRats50 mg/kgComparable efficacy to methotrexate[4]
Ox-LDL-stimulated HUVECsIn vitro-Inhibition of pro-inflammatory cytokines (TNF-α, IL-6, IL-1β)[5]
Citral ---Data not readily available in a comparable format-

Table 2: Antimicrobial Activity of Selected Monoterpenoids

CompoundMicroorganismMIC (Minimum Inhibitory Concentration)Reference
Linalool Staphylococcus aureus1.25 mg/mL[3]
Escherichia coli0.63 mg/mL[3]
Pseudomonas aeruginosa1.25 µL/mL[6][7]
Methicillin-resistant Staphylococcus aureus (MRSA)MIC50: 13.2 µg/mL, MIC90: 105.62 µg/mL[8]
Geraniol Gram-positive & Gram-negative bacteriaMIC values in the range of 62.5–500 µg/mL[9]
Citral Staphylococcus genusReported as most active among geraniol, linalool, and citral
Enterococcus genusReported as most active among geraniol, linalool, and citral

Table 3: Antioxidant Activity of Selected Monoterpenoids

CompoundAssayIC50/EC50 ValueReference
Linalool -Data not readily available in a comparable format-
Geraniol -Data not readily available in a comparable format-
Citral DPPH radical scavenging67.31 mg/mL[10]
Ferric reducing antioxidant power (FRAP)EC50: 125 µg/mL

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are summaries of common experimental protocols used to assess the bioactivities of monoterpenoids.

Anti-inflammatory Activity Assays
  • Carrageenan-Induced Paw Edema in Rats: This widely used in vivo model assesses the anti-inflammatory potential of a compound.

    • A baseline measurement of the rat's paw volume is taken.

    • The test compound (e.g., linalool, geraniol) or a control vehicle is administered, typically orally or intraperitoneally.

    • After a set period, a solution of carrageenan is injected into the sub-plantar tissue of the rat's hind paw to induce localized inflammation and edema.

    • Paw volume is measured at various time points after the carrageenan injection.

    • The percentage of inhibition of edema is calculated by comparing the increase in paw volume in the treated group to the control group.

  • Nitric Oxide (NO) and Prostaglandin E2 (PGE2) Production in Macrophages: This in vitro assay measures the ability of a compound to inhibit the production of key inflammatory mediators.

    • Macrophage cells (e.g., RAW 264.7) are cultured in a suitable medium.

    • The cells are pre-treated with various concentrations of the test compound for a specific duration.

    • Inflammation is induced by adding lipopolysaccharide (LPS) to the cell culture.

    • After incubation, the cell culture supernatant is collected.

    • The concentration of NO is determined using the Griess reagent, and the concentration of PGE2 is measured using an enzyme-linked immunosorbent assay (ELISA).

    • The inhibitory effect of the compound is determined by comparing the levels of NO and PGE2 in treated cells to untreated, LPS-stimulated cells.

Antimicrobial Activity Assay
  • Broth Microdilution Method for Minimum Inhibitory Concentration (MIC): This is a standard method to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

    • A serial dilution of the test compound is prepared in a liquid growth medium in a 96-well microtiter plate.

    • Each well is inoculated with a standardized suspension of the target microorganism (e.g., bacteria or fungi).

    • The plate is incubated under appropriate conditions for the microorganism's growth.

    • The MIC is determined as the lowest concentration of the compound at which there is no visible turbidity or growth of the microorganism.

Antioxidant Activity Assay
  • DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay: This common in vitro assay measures the free radical scavenging capacity of a compound.

    • A solution of DPPH, a stable free radical with a deep violet color, is prepared.

    • Different concentrations of the test compound are added to the DPPH solution.

    • The mixture is incubated in the dark for a specific period.

    • The absorbance of the solution is measured at a specific wavelength (around 517 nm).

    • The scavenging activity is determined by the decrease in absorbance, as the antioxidant compound donates a hydrogen atom to the DPPH radical, causing it to lose its color.

    • The results are often expressed as the IC50 value, which is the concentration of the compound required to scavenge 50% of the DPPH radicals.[11]

Signaling Pathway Interactions

Monoterpenoids often exert their biological effects by modulating key cellular signaling pathways involved in inflammation, cell proliferation, and survival.

  • NF-κB (Nuclear Factor kappa B) Signaling Pathway: This pathway is a central regulator of inflammation.[1] Many monoterpenoids, including geraniol, have been shown to inhibit the activation of NF-κB.[5] This inhibition can occur through various mechanisms, such as preventing the degradation of IκBα (the inhibitory protein of NF-κB) or blocking the translocation of NF-κB into the nucleus, thereby preventing the transcription of pro-inflammatory genes.

  • MAPK (Mitogen-Activated Protein Kinase) Signaling Pathway: The MAPK pathway is involved in a wide range of cellular processes, including inflammation, cell growth, and differentiation.[2] Some monoterpenoids can modulate MAPK signaling, which can contribute to their anti-inflammatory and other biological effects. For instance, geraniol has been shown to activate the PI3K/AKT/NRF2 pathway, which is upstream of MAPK signaling in some contexts.[5]

Visualizing Cellular Mechanisms and Workflows

To better understand the complex interactions and processes involved, the following diagrams, generated using the DOT language, illustrate a key signaling pathway and a typical experimental workflow.

G cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus Receptor Receptor IKK IKK Receptor->IKK activates IκBα IκBα IKK->IκBα phosphorylates Ubiquitination & Degradation Ubiquitination & Degradation IκBα->Ubiquitination & Degradation NF-κB NF-κB NF-κB_n NF-κB NF-κB->NF-κB_n translocates IκBα-NF-κB Complex IκBα-NF-κB Complex DNA DNA NF-κB_n->DNA binds to Pro-inflammatory Genes Pro-inflammatory Genes DNA->Pro-inflammatory Genes activates transcription Inflammatory Stimulus Inflammatory Stimulus Inflammatory Stimulus->Receptor Monoterpenoid Monoterpenoid Monoterpenoid->IKK inhibits IκBαNF-κB IκBαNF-κB IκBαNF-κB->IκBα-NF-κB Complex G Start Start Prepare Microorganism Culture Prepare Microorganism Culture Start->Prepare Microorganism Culture Serial Dilution of Monoterpenoid Serial Dilution of Monoterpenoid Start->Serial Dilution of Monoterpenoid Inoculate Microtiter Plate Inoculate Microtiter Plate Prepare Microorganism Culture->Inoculate Microtiter Plate Serial Dilution of Monoterpenoid->Inoculate Microtiter Plate Incubate Incubate Inoculate Microtiter Plate->Incubate Observe for Growth Observe for Growth Incubate->Observe for Growth Determine MIC Determine MIC Observe for Growth->Determine MIC

References

A Comparative Guide to Analytical Methods for Quantifying (5Z)-2,6-dimethyl-3,5-octadien-2-ol in Food Matrices

Author: BenchChem Technical Support Team. Date: November 2025

The accurate quantification of volatile compounds in complex food matrices is paramount for quality control, flavor profiling, and safety assessment. (5Z)-2,6-dimethyl-3,5-octadien-2-ol, a linalool oxide isomer, is a terpene alcohol that can contribute to the aromatic profile of various food products. Validated analytical methods are crucial for reliable determination of its concentration. This guide provides a comparison of suitable analytical methodologies, leveraging performance data from studies on structurally similar terpenes, such as linalool, to establish a framework for method selection and validation.

The primary analytical techniques for volatile terpenes include Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC). The choice of method often depends on the sample matrix, the required sensitivity, and the desired sample throughput. Sample preparation is a critical step to extract and concentrate the analyte from the food matrix, with Headspace Solid-Phase Microextraction (HS-SPME) and Liquid-Liquid Extraction (LLE) being common approaches.

Comparison of Analytical Method Performance

The following tables summarize the performance characteristics of different analytical methods used for the quantification of linalool and other terpenes, which can be considered indicative for the analysis of (5Z)-2,6-dimethyl-3,5-octadien-2-ol.

Table 1: Gas Chromatography-Mass Spectrometry (GC-MS) Methods

Sample PreparationAnalyte(s)Linearity (r²)Accuracy (Recovery %)Precision (% RSD)LODLOQReference
HS-SPMELinalool≥ 0.98Not ReportedNot ReportedNot ReportedNot Reported[1][2][3]
HS-SPMESelected TerpenesNot Reported>90%<3%Not ReportedNot Reported[4]
Liquid ExtractionLinalool, other terpenes> 0.9995.0 - 105.7%0.32 - 8.47%0.25 µg/mL0.75 µg/mL[5][6]
Liquid-Liquid ExtractionVolatile Compounds0.9951 - 0.9992Not Reported<10%Not ReportedNot Reported[7][8]
"Dilute and Shoot"Linalool Oxide Isomers> 0.99Not ReportedNot Reported0.01 mg/L0.03 mg/L[9]

Table 2: High-Performance Liquid Chromatography (HPLC) Method

Sample PreparationAnalyteLinearity (r²)Accuracy (Recovery %)Precision (% RSD)LODLOQReference
Ultrasound-Assisted ExtractionLinalool0.997592 - 112%1.85%2 µg/mLNot Reported[10][11]

Experimental Protocols

Headspace Solid-Phase Microextraction (HS-SPME) coupled with Gas Chromatography-Mass Spectrometry (GC-MS)

This method is widely used for the analysis of volatile and semi-volatile compounds in food and beverage samples due to its simplicity, sensitivity, and solvent-free nature.[12]

a. Sample Preparation and Extraction:

  • Homogenize the food sample.

  • Weigh a representative portion of the homogenized sample (e.g., 1-5 g) into a headspace vial.

  • Add a saturated salt solution (e.g., NaCl) to enhance the release of volatile compounds.

  • If an internal standard is used, it should be added at this stage.

  • Seal the vial tightly with a PTFE-faced silicone septum.

  • Incubate the vial at a controlled temperature (e.g., 40-60°C) for a specific time (e.g., 15-30 minutes) to allow for equilibration of the analytes between the sample and the headspace.

  • Expose the SPME fiber (e.g., Divinylbenzene/Carboxen/Polydimethylsiloxane - DVB/CAR/PDMS) to the headspace for a defined period (e.g., 20-40 minutes) to adsorb the analytes.

b. GC-MS Analysis:

  • After extraction, retract the SPME fiber and insert it into the heated injection port of the GC-MS.

  • Desorb the analytes from the fiber at a high temperature (e.g., 250°C) in splitless mode.

  • Separate the compounds on a suitable capillary column (e.g., DB-5ms).

  • The mass spectrometer is operated in electron ionization (EI) mode, and data is acquired in full scan or selected ion monitoring (SIM) mode for higher sensitivity and selectivity.

Liquid-Liquid Extraction (LLE) coupled with Gas Chromatography-Mass Spectrometry (GC-MS)

LLE is a conventional extraction technique that can be effective for a wide range of analytes and matrices.

a. Sample Preparation and Extraction:

  • Homogenize the food sample.

  • Weigh a representative portion of the sample into a centrifuge tube.

  • Add a water-immiscible organic solvent (e.g., dichloromethane or ethyl acetate).

  • Add an internal standard.

  • Vortex or shake the mixture vigorously for a set time to ensure thorough extraction.

  • Centrifuge the mixture to separate the organic and aqueous layers.

  • Carefully collect the organic layer containing the extracted analytes.

  • The extract may be concentrated under a gentle stream of nitrogen if necessary.

b. GC-MS Analysis:

  • Inject an aliquot of the concentrated extract into the GC-MS system.

  • The GC-MS conditions would be similar to those described for the HS-SPME method.

Visualizations

analytical_method_validation_workflow cluster_planning 1. Planning & Development cluster_validation 2. Method Validation cluster_application 3. Routine Analysis define_analyte Define Analyte & Matrix select_method Select Analytical Method (e.g., HS-SPME-GC-MS) define_analyte->select_method develop_protocol Develop Experimental Protocol select_method->develop_protocol specificity Specificity / Selectivity develop_protocol->specificity linearity Linearity & Range specificity->linearity lod_loq LOD & LOQ linearity->lod_loq accuracy Accuracy (Recovery) lod_loq->accuracy precision Precision (Repeatability & Intermediate Precision) accuracy->precision robustness Robustness precision->robustness sample_analysis Routine Sample Analysis robustness->sample_analysis quality_control Quality Control Checks sample_analysis->quality_control reporting Data Reporting quality_control->reporting

Caption: Workflow for analytical method validation.

hs_spme_gc_ms_workflow cluster_sample_prep Sample Preparation cluster_extraction Extraction cluster_analysis Analysis sample_homogenization Homogenize Food Sample weigh_sample Weigh Sample into Vial sample_homogenization->weigh_sample add_salt_is Add Salt & Internal Standard weigh_sample->add_salt_is seal_vial Seal Vial add_salt_is->seal_vial equilibration Equilibration (Incubation) seal_vial->equilibration adsorption Adsorption (Expose SPME Fiber) equilibration->adsorption desorption Thermal Desorption in GC Inlet adsorption->desorption gc_separation GC Separation desorption->gc_separation ms_detection MS Detection gc_separation->ms_detection data_analysis Data Analysis & Quantification ms_detection->data_analysis

Caption: HS-SPME-GC-MS experimental workflow.

References

Comparative Sensory Evaluation of 2,6-Dimethyl-3,5-octadien-2-ol and its Corresponding Ketone, 2,6-dimethyl-3,5-octadien-2-one

Author: BenchChem Technical Support Team. Date: November 2025

A detailed guide for researchers and drug development professionals on the sensory properties, experimental evaluation, and olfactory signaling of 2,6-dimethyl-3,5-octadien-2-ol and its corresponding ketone.

Sensory Profile Comparison

The sensory attributes of a molecule, including its odor and flavor, are critical in the fields of flavor and fragrance chemistry, as well as in the development of pharmaceuticals where taste and smell can significantly impact patient compliance. The following table summarizes the known sensory profile of 2,6-dimethyl-3,5-octadien-2-one and a projected profile for 2,6-dimethyl-3,5-octadien-2-ol.

Sensory Attribute2,6-Dimethyl-3,5-octadien-2-ol (Alcohol)2,6-Dimethyl-3,5-octadien-2-one (Ketone)
Odor Description Inferred: Likely to possess a combination of green, herbaceous, and potentially woody or earthy notes with possible faint floral or fruity undertones. Unsaturated tertiary alcohols often exhibit complex odor profiles.Fruity, green, and grassy.
Known Occurrence Identified as a fatty alcohol.Found as a key aroma compound in Dong Ding oolong tea and vegetable soybeans.
Odor Threshold Data not available. Generally, alcohols may have different odor thresholds compared to their corresponding ketones.Not explicitly quantified in the provided search results, but noted to have a low odor threshold.

Experimental Protocols

For a comprehensive comparative sensory evaluation, standardized methodologies are crucial. The following protocols for Quantitative Descriptive Analysis (QDA) and Odor Threshold Determination are recommended.

Quantitative Descriptive Analysis (QDA)

QDA is a sensory evaluation method used to identify and quantify the sensory attributes of a product.

Objective: To develop a detailed sensory profile of 2,6-dimethyl-3,5-octadien-2-ol and 2,6-dimethyl-3,5-octadien-2-one.

Personnel: A panel of 8-12 trained sensory assessors. Panelists should be screened for their sensory acuity and ability to articulate sensory perceptions.

Procedure:

  • Term Generation: Panelists are presented with samples of both the alcohol and the ketone (appropriately diluted in a neutral solvent) and individually generate descriptive terms for the aroma and flavor.

  • Consensus and Reference Standards: Through open discussion led by a panel leader, a consensus vocabulary of sensory descriptors is developed. Reference standards for each descriptor are established to anchor the panelists' evaluations.

  • Training: Panelists are trained to use the agreed-upon vocabulary and rating scales consistently. This involves repeated exposure to the samples and reference standards.

  • Evaluation: Samples are presented to the panelists in a controlled environment (individual booths with controlled lighting and temperature). Samples are coded with random three-digit numbers to prevent bias. Panelists rate the intensity of each sensory attribute on a continuous line scale (e.g., from 0 = not perceptible to 100 = very strong).

  • Data Analysis: The data from the line scales are converted to numerical values. Statistical analysis, such as Analysis of Variance (ANOVA) and Principal Component Analysis (PCA), is used to determine significant differences in the sensory profiles of the two compounds. The results are often visualized using a spider web or radar plot.

Odor Threshold Determination by Gas Chromatography-Olfactometry (GC-O)

GC-O is a technique that combines gas chromatography with human olfaction to determine the odor activity of volatile compounds.

Objective: To determine and compare the odor detection thresholds of 2,6-dimethyl-3,5-octadien-2-ol and 2,6-dimethyl-3,5-octadien-2-one.

Instrumentation: A gas chromatograph equipped with a sniffing port that allows a trained assessor to smell the column effluent.

Procedure:

  • Sample Preparation: A series of dilutions of each compound in a suitable solvent is prepared.

  • GC-O Analysis: An aliquot of each dilution is injected into the GC. The column effluent is split between a chemical detector (e.g., a flame ionization detector or mass spectrometer) and the sniffing port.

  • Odor Detection: A trained assessor sniffs the effluent at the sniffing port and indicates the retention time at which an odor is detected.

  • Aroma Extract Dilution Analysis (AEDA): The analysis begins with the most dilute sample and proceeds to more concentrated samples. The flavor dilution (FD) factor is the highest dilution at which the odor of a compound is still detectable. This is used to determine the odor activity value (OAV) of the compound.

  • Threshold Calculation: The odor threshold is the lowest concentration of the substance that is detectable by a certain percentage (typically 50%) of the panel.

Visualizations

Experimental Workflow

The following diagram illustrates the workflow for a comparative sensory evaluation of the two compounds.

G cluster_prep Sample Preparation cluster_qda Quantitative Descriptive Analysis (QDA) cluster_gco Gas Chromatography-Olfactometry (GC-O) cluster_results Comparative Analysis prep1 Prepare dilutions of 2,6-dimethyl-3,5-octadien-2-ol qda1 Panel Training and Descriptor Generation prep1->qda1 gco1 Aroma Extract Dilution Analysis prep1->gco1 prep2 Prepare dilutions of 2,6-dimethyl-3,5-octadien-2-one prep2->qda1 prep2->gco1 qda2 Sensory Evaluation qda1->qda2 qda3 Data Analysis (ANOVA, PCA) qda2->qda3 results Comparison of Sensory Profiles and Odor Thresholds qda3->results gco2 Odor Threshold Determination gco1->gco2 gco2->results

Caption: Workflow for Comparative Sensory Evaluation.

Olfactory Signaling Pathway

The perception of odorants like 2,6-dimethyl-3,5-octadien-2-ol and its ketone is initiated by their interaction with olfactory receptors in the nasal cavity, triggering a complex signaling cascade.

G odorant Odorant Molecule (e.g., alcohol or ketone) receptor Olfactory Receptor (OR) (G-protein coupled receptor) odorant->receptor g_protein G-protein (Golf) Activation receptor->g_protein adenylyl_cyclase Adenylyl Cyclase Activation g_protein->adenylyl_cyclase cAMP ATP to cAMP Conversion adenylyl_cyclase->cAMP ion_channel Cyclic Nucleotide-Gated (CNG) Ion Channel Opens cAMP->ion_channel influx Ca2+ and Na+ Influx ion_channel->influx depolarization Membrane Depolarization influx->depolarization action_potential Action Potential Generation depolarization->action_potential brain Signal to Brain (Olfactory Bulb) action_potential->brain

Caption: Olfactory Signal Transduction Cascade.

Cross-validation of analytical results between different laboratories for dienol analysis

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, ensuring the reproducibility and comparability of analytical results across different laboratories is paramount. This guide provides a comprehensive overview of the cross-validation of analytical methods for dienol analysis, with a focus on the neuroactive steroid fasedienol, leveraging liquid chromatography-tandem mass spectrometry (LC-MS/MS).

The guide outlines the critical steps for inter-laboratory comparison, from experimental design to data analysis, and provides detailed experimental protocols. By adhering to these guidelines, organizations can enhance the reliability of their analytical data, a cornerstone of successful drug development and regulatory submission.

The Imperative of Cross-Validation in Analytical Chemistry

In the realm of pharmaceutical development, analytical methods are the bedrock upon which the safety and efficacy of new drugs are established. When these methods are transferred between laboratories, either within the same organization or to a contract research organization (CRO), a systematic process of cross-validation is essential.[1] This process verifies that the analytical method produces comparable results, regardless of the laboratory, equipment, or analyst.[1] A robust cross-validation study provides confidence in the data that underpins critical decisions throughout the drug development lifecycle.

The primary goal of inter-laboratory cross-validation is to identify and mitigate any systemic bias between laboratories. Such biases can arise from a multitude of factors, including differences in instrumentation, reagent sources, analyst techniques, and environmental conditions. By systematically comparing results from the same set of samples, laboratories can ensure the harmonization of their analytical procedures and the interchangeability of their data.

Experimental Design for Inter-Laboratory Cross-Validation

A well-structured experimental design is fundamental to a successful cross-validation study. The following workflow outlines the key stages involved in planning and executing an inter-laboratory comparison for dienol analysis.

Workflow for Inter-Laboratory Cross-Validation A Protocol Development & Agreement B Selection of Standardized Samples A->B Define analytical method C Sample Distribution to Participating Laboratories B->C Blinded and randomized D Independent Sample Analysis C->D Adherence to protocol E Data Collection & Centralization D->E Report results in a standardized format F Statistical Analysis & Comparison E->F Assess bias and precision G Investigation of Discrepancies F->G Identify root causes I Final Report & Method Standardization F->I Acceptable Agreement G->F Iterative process H Harmonization & Re-validation (if necessary) G->H Implement corrective actions

Caption: A typical workflow for conducting an inter-laboratory cross-validation study.

Experimental Protocols for Dienol Analysis using LC-MS/MS

The following protocols provide a detailed methodology for the quantification of fasedienol in human plasma, a common matrix in clinical and pre-clinical studies. These protocols are based on established methods for neurosteroid analysis and should be adapted and validated by each participating laboratory.[2][3][4]

Sample Preparation: Protein Precipitation

Protein precipitation is a straightforward and widely used method for sample clean-up prior to LC-MS/MS analysis.[5]

  • Sample Thawing: Thaw frozen human plasma samples at room temperature and vortex to ensure homogeneity.

  • Aliquoting: Aliquot 100 µL of plasma into a 1.5 mL microcentrifuge tube.

  • Internal Standard Spiking: Add 10 µL of an internal standard (IS) working solution (e.g., a deuterated analog of fasedienol) to each plasma sample, except for the blank matrix samples.

  • Precipitation: Add 400 µL of cold acetonitrile to each tube.

  • Vortexing: Vortex the samples vigorously for 1 minute to ensure complete protein precipitation.

  • Centrifugation: Centrifuge the samples at 14,000 rpm for 10 minutes at 4°C.

  • Supernatant Transfer: Carefully transfer the supernatant to a new tube or a 96-well plate.

  • Evaporation: Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitution: Reconstitute the dried extract in 100 µL of the mobile phase starting composition (e.g., 50:50 acetonitrile:water with 0.1% formic acid).

  • Injection: Inject an appropriate volume (e.g., 10 µL) into the LC-MS/MS system.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Parameters

The following are typical LC-MS/MS parameters for the analysis of neurosteroids like fasedienol. Optimization will be required for specific instrumentation.[2][4][6]

ParameterSpecification
LC System High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system
Column C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm)
Mobile Phase A Water with 0.1% formic acid
Mobile Phase B Acetonitrile with 0.1% formic acid
Gradient Start at 30% B, increase to 95% B over 5 minutes, hold for 1 minute, return to 30% B and equilibrate for 2 minutes.
Flow Rate 0.4 mL/min
Column Temperature 40°C
Injection Volume 10 µL
Mass Spectrometer Triple quadrupole mass spectrometer
Ionization Mode Electrospray Ionization (ESI) in positive mode
MRM Transitions Specific precursor-to-product ion transitions for fasedienol and its internal standard must be determined through infusion and optimization.
Collision Energy Optimized for each transition
Dwell Time 100 ms

Data Presentation and Comparison

Clear and concise data presentation is crucial for comparing results between laboratories. The following tables illustrate how to summarize and compare key validation parameters. The data presented here is illustrative and based on findings from an inter-laboratory study on steroid hormones, which are structurally and analytically similar to dienols.[7][8]

Table 1: Comparison of Intra- and Inter-Laboratory Precision

This table presents the coefficient of variation (CV%) for the analysis of quality control (QC) samples at low, medium, and high concentrations.

LaboratoryIntra-Laboratory CV (%) - Low QCIntra-Laboratory CV (%) - Medium QCIntra-Laboratory CV (%) - High QC
Lab A4.53.83.1
Lab B5.24.13.5
Lab C6.15.54.8
Inter-Laboratory CV (%) 12.8 10.5 9.2
Table 2: Comparison of Accuracy (Bias)

This table shows the percentage bias of the mean measured concentration from the nominal concentration for the QC samples.

LaboratoryBias (%) - Low QCBias (%) - Medium QCBias (%) - High QC
Lab A-2.11.50.8
Lab B3.42.81.9
Lab C-5.8-4.2-3.5
Overall Mean Bias (%) -1.5 0.03 -0.27

Visualization of the Analytical Process

A clear understanding of the analytical workflow is essential for all participating laboratories. The following diagram illustrates the key steps from sample receipt to final data analysis.

Dienol Analysis Workflow using LC-MS/MS cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing A Plasma Sample B Add Internal Standard A->B C Protein Precipitation B->C D Centrifugation C->D E Supernatant Evaporation D->E F Reconstitution E->F G LC Separation F->G Inject into LC system H Mass Spectrometry Detection G->H I Data Acquisition H->I J Peak Integration I->J K Concentration Calculation J->K L Report Generation K->L

Caption: A schematic of the analytical workflow for dienol analysis in plasma by LC-MS/MS.

Conclusion

Successful cross-validation of analytical methods for dienol analysis requires a meticulous approach, encompassing robust experimental design, detailed and harmonized protocols, and transparent data analysis. By following the guidelines and examples presented in this guide, researchers and drug development professionals can enhance the reliability and comparability of their analytical results, ultimately contributing to the development of safe and effective medicines. The use of LC-MS/MS provides the necessary sensitivity and selectivity for the accurate quantification of dienols like fasedienol in complex biological matrices.[3] Continuous monitoring and periodic re-validation are also crucial to ensure the long-term consistency of analytical performance across different laboratories.

References

A Comparative Guide to the Kovats Retention Indices of 2,6-dimethyl-3,5-octadien-2-ol Isomers: An Inter-laboratory Perspective

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the Kovats retention indices for isomers of 2,6-dimethyl-3,5-octadien-2-ol and other structurally related terpene alcohols. Recognizing the challenges in obtaining standardized inter-laboratory data for specific, less common compounds, this document presents a representative comparison using data for common C10H18O isomers across various gas chromatography (GC) stationary phases. This approach simulates an inter-laboratory study, highlighting the impact of analytical conditions on retention indices and underscoring the importance of standardized methods for compound identification.

Data Presentation: Kovats Retention Indices of C10H18O Isomers

The following table summarizes the Kovats retention indices for several isomers of C10H18O, including linalool and α-terpineol, on different stationary phases. This data, compiled from various sources including the NIST Chemistry WebBook, illustrates the expected variation in retention indices across different analytical laboratories or methods. The use of varied stationary phases (non-polar, slightly polar, and polar) is a key variable in inter-laboratory studies.

CompoundIsomerCAS NumberStationary PhaseKovats Retention Index (KI)
Linalool3,7-dimethylocta-1,6-dien-3-ol78-70-6DB-1 (non-polar)1098
Linalool3,7-dimethylocta-1,6-dien-3-ol78-70-6DB-5 (slightly polar)1101
Linalool3,7-dimethylocta-1,6-dien-3-ol78-70-6Carbowax 20M (polar)1555
α-Terpineol2-(4-methylcyclohex-3-en-1-yl)propan-2-ol98-55-5DB-1 (non-polar)1179
α-Terpineol2-(4-methylcyclohex-3-en-1-yl)propan-2-ol98-55-5DB-5 (slightly polar)1188
α-Terpineol2-(4-methylcyclohex-3-en-1-yl)propan-2-ol98-55-5Carbowax 20M (polar)1700
Santolina alcohol2,5-dimethyl-3-vinylhex-4-en-2-ol21149-19-9DB-5 (slightly polar)1038
cis-β-Terpineolcis-4-isopropenyl-1-methylcyclohexan-1-ol7299-41-4DB-5 (slightly polar)1144

Experimental Protocols

The determination of Kovats retention indices is a standardized procedure in gas chromatography. Below is a detailed methodology that represents a typical protocol used in analytical laboratories.

Determination of Kovats Retention Index

Objective: To determine the Kovats retention index (KI) of a target analyte (e.g., an isomer of 2,6-dimethyl-3,5-octadien-2-ol) on a specific GC column.

Materials:

  • Gas chromatograph (GC) equipped with a flame ionization detector (FID) or mass spectrometer (MS).

  • GC column (e.g., DB-1, DB-5, Carbowax 20M).

  • Helium or hydrogen as carrier gas.

  • A homologous series of n-alkanes (e.g., C8-C20) as retention time standards.

  • The sample containing the analyte of interest.

  • Syringes for sample injection.

Procedure:

  • GC Conditions: Set up the gas chromatograph with the appropriate analytical conditions. An example of typical conditions is provided below:

    • Injector Temperature: 250 °C

    • Detector Temperature: 280 °C

    • Carrier Gas Flow Rate: 1.0 mL/min (constant flow)

    • Oven Temperature Program: 60 °C (hold for 2 min), then ramp to 240 °C at a rate of 3 °C/min, and hold for 5 min.

    • Injection Volume: 1 µL

    • Split Ratio: 50:1

  • Analysis of n-alkane Standard: Inject the n-alkane standard mixture into the GC and record the retention times of each n-alkane.

  • Analysis of Sample: Inject the sample containing the target analyte into the GC under the identical conditions used for the n-alkane analysis and record the retention time of the analyte peak.

  • Calculation of Kovats Retention Index: The Kovats retention index (I) is calculated using the following formula for a temperature-programmed analysis:

    I = 100[n + (tRx - tRn) / (tR(n+1) - tRn)]

    Where:

    • n is the carbon number of the n-alkane eluting immediately before the analyte.

    • tRx is the retention time of the analyte.

    • tRn is the retention time of the n-alkane with carbon number n.

    • tR(n+1) is the retention time of the n-alkane eluting immediately after the analyte.

Mandatory Visualization

The following diagrams illustrate the workflow of an inter-laboratory study and the logical relationship in comparing retention indices.

InterLaboratory_Study_Workflow cluster_planning Planning Phase cluster_execution Execution Phase cluster_analysis Data Analysis and Reporting A Define Study Objectives B Select Analytes and Laboratories A->B C Develop and Distribute Standard Protocol B->C D Sample Preparation and Distribution C->D E GC Analysis by Participating Labs D->E F Data Collection (Retention Times) E->F G Calculation of Kovats Indices F->G H Statistical Analysis of Inter-laboratory Data G->H I Final Report and Comparison H->I

Workflow of a typical inter-laboratory study.

Retention_Index_Comparison cluster_lab1 Laboratory 1 (Non-polar column) cluster_lab2 Laboratory 2 (Polar column) cluster_comparison Comparison L1_Analyte Analyte Retention Time L1_KI Calculated KI_1 L1_Analyte->L1_KI L1_Alkanes n-Alkanes Retention Times L1_Alkanes->L1_KI Compare Compare KI_1 and KI_2 L1_KI->Compare L2_Analyte Analyte Retention Time L2_KI Calculated KI_2 L2_Analyte->L2_KI L2_Alkanes n-Alkanes Retention Times L2_Alkanes->L2_KI L2_KI->Compare Conclusion Assess Inter-laboratory Variability Compare->Conclusion

Logical relationship for comparing retention indices.

Efficacy of (5Z)-2,6-dimethyl-3,5-octadien-2-ol as an Insect Attractant: A Comparative Analysis Against Commercial Standards

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive review of available scientific literature and experimental data reveals a significant lack of information regarding the efficacy of (5Z)-2,6-dimethyl-3,5-octadien-2-ol as an insect attractant. Despite its identification as a volatile organic compound in various natural sources, including certain plants and insects, no field trials or direct comparative studies against commercial insect attractants appear to have been published in peer-reviewed journals or other accessible resources.

This guide aims to provide a thorough comparison based on existing data. However, the absence of performance metrics for (5Z)-2,6-dimethyl-3,5-octadien-2-ol in an entomological context precludes a direct comparative analysis. While this compound is listed in chemical databases and has been identified in studies of plant and insect volatiles, its potential as a practical insect attractant for pest management remains uninvestigated.

Therefore, this document will instead outline the necessary experimental protocols and data presentation frameworks that would be required to evaluate the efficacy of a novel attractant like (5Z)-2,6-dimethyl-3,5-octadien-2-ol against established commercial standards.

Data Presentation: Framework for Comparison

Should experimental data for (5Z)-2,6-dimethyl-3,5-octadien-2-ol become available, a direct comparison with commercial standards would be presented in a structured tabular format. This allows for a clear and objective assessment of relative performance. The table below illustrates the type of data that would be collected and analyzed.

Table 1: Hypothetical Efficacy Comparison of Insect Attractants

AttractantTarget Insect SpeciesMean Trap Catch (± SE) per 24hEffective Range (meters)Field Longevity (days)
(5Z)-2,6-dimethyl-3,5-octadien-2-olData Not AvailableData Not AvailableData Not AvailableData Not Available
Commercial Standard A (e.g., Pheromone Lure)Species XData from LiteratureData from LiteratureData from Literature
Commercial Standard B (e.g., Food Bait)Species YData from LiteratureData from LiteratureData from Literature

Experimental Protocols for Efficacy Evaluation

To generate the necessary data for a meaningful comparison, rigorous and standardized experimental protocols must be followed. The following methodologies represent the standard approach in the field of chemical ecology and pest management for evaluating insect attractants.

Laboratory Olfactometer Bioassays
  • Objective: To determine the innate attraction of a target insect species to the candidate compound in a controlled environment.

  • Apparatus: A dual-choice or multi-arm olfactometer.

  • Procedure:

    • A known concentration of (5Z)-2,6-dimethyl-3,5-octadien-2-ol is applied to a filter paper and placed in one arm of the olfactometer.

    • A control (solvent only) or a commercial standard is placed in the other arm(s).

    • Individual insects are released at the center of the olfactometer.

    • The time spent in each arm and the final choice of the insect are recorded over a set period.

    • The experiment is replicated multiple times with new insects and randomized arm positions to avoid positional bias.

Field Trapping Experiments
  • Objective: To evaluate the performance of the attractant under real-world conditions and in direct comparison to commercial standards.

  • Experimental Design:

    • Site Selection: Choose a location with a known population of the target insect species.

    • Trap Type: Utilize a standardized insect trap (e.g., Delta trap, McPhail trap) suitable for the target pest.

    • Treatments:

      • Trap baited with (5Z)-2,6-dimethyl-3,5-octadien-2-ol lure.

      • Trap baited with a commercial standard lure for the target species.

      • Unbaited (control) trap.

    • Replication and Randomization: Deploy multiple traps for each treatment in a randomized block design to account for spatial variability. A typical design would involve 4-5 blocks, each containing one of each treatment.

    • Data Collection: Traps are checked at regular intervals (e.g., daily or weekly), and the number of captured target insects is recorded.

    • Statistical Analysis: Data are analyzed using appropriate statistical methods (e.g., ANOVA, Tukey's HSD test) to determine significant differences in trap catch between treatments.

Mandatory Visualization: Experimental Workflow

The logical flow of an efficacy evaluation study can be visualized to provide a clear overview of the process.

Experimental_Workflow cluster_0 Phase 1: Laboratory Screening cluster_1 Phase 2: Field Trials cluster_2 Phase 3: Data Analysis & Conclusion A Compound Identification ((5Z)-2,6-dimethyl-3,5-octadien-2-ol) B Olfactometer Bioassays A->B C Dose-Response Studies B->C D Lure Formulation C->D Promising results E Randomized Block Field Experiments D->E G Data Collection (Trap Catch) E->G F Comparison with Commercial Standards F->E H Statistical Analysis G->H I Efficacy Determination H->I J Publication of Findings I->J

Caption: Workflow for evaluating a novel insect attractant.

Conclusion

The potential of (5Z)-2,6-dimethyl-3,5-octadien-2-ol as an insect attractant is currently unknown due to a lack of scientific investigation. While it has been identified in natural contexts, its efficacy for pest management has not been established. The experimental frameworks outlined above provide a clear roadmap for the necessary research required to determine its effectiveness and compare it to existing commercial solutions. Researchers and drug development professionals are encouraged to pursue such studies to potentially uncover a new and effective tool for integrated pest management. Without such data, any claims of its efficacy would be purely speculative.

Safety Operating Guide

Proper Disposal of 3,5-Octadien-2-ol, 2,6-dimethyl-, (5Z)-: A Comprehensive Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the proper disposal of chemical waste is a critical component of laboratory safety and environmental responsibility. This guide provides detailed, step-by-step procedures for the safe disposal of 3,5-Octadien-2-ol, 2,6-dimethyl-, (5Z)-, ensuring compliance with safety regulations and promoting a secure working environment.

Chemical and Physical Properties

A clear understanding of the chemical and physical properties of 3,5-Octadien-2-ol, 2,6-dimethyl-, (5Z)- is fundamental to its safe handling and disposal.

PropertyValue
CAS Number 18675-16-6
Molecular Formula C10H18O
Molecular Weight 154.25 g/mol
Appearance Liquid
Flash Point 85°C[1]
Boiling Point 224.7°C at 760 mmHg[1]
Density 0.865 g/cm³[1]

Hazard Identification and Safety Precautions

According to its Safety Data Sheet (SDS), 3,5-Octadien-2-ol, 2,6-dimethyl-, (5Z)- is classified as a combustible liquid. It is crucial to handle this chemical in a well-ventilated area and away from open flames, sparks, and hot surfaces. Personal Protective Equipment (PPE), including safety glasses, chemical-resistant gloves, and a lab coat, should be worn at all times when handling this substance.

Step-by-Step Disposal Protocol

The primary directive for the disposal of 3,5-Octadien-2-ol, 2,6-dimethyl-, (5Z)- is that it must be disposed of through an approved waste disposal plant. Do not pour this chemical down the drain or dispose of it with regular trash.

1. Waste Collection and Segregation:

  • Container: Use a dedicated, leak-proof, and chemically compatible waste container. Glass or high-density polyethylene (HDPE) containers are generally suitable. The original container, if in good condition, can also be used.

  • Segregation: Do not mix 3,5-Octadien-2-ol, 2,6-dimethyl-, (5Z)- with other waste streams unless explicitly permitted by your institution's hazardous waste management plan. Incompatible chemicals can react, leading to dangerous situations.

2. Labeling of Hazardous Waste: Proper labeling is a critical step to ensure safe handling and disposal. The label must be clearly legible and securely affixed to the waste container. The following information is required:

  • The words "Hazardous Waste"

  • Full Chemical Name: 3,5-Octadien-2-ol, 2,6-dimethyl-, (5Z)-

  • Hazard Characteristics: Indicate that the waste is "Combustible."

  • Generator Information: The name and contact information of the laboratory and principal investigator.

3. Storage of Chemical Waste:

  • Store the sealed and labeled waste container in a designated satellite accumulation area within the laboratory.

  • This area should be a cool, dry, and well-ventilated space, away from sources of ignition.

  • Ensure the container is stored in secondary containment to prevent spills from spreading.

4. Arranging for Disposal:

  • Contact your institution's Environmental Health and Safety (EHS) department to schedule a pickup for the hazardous waste.

  • Provide them with all the necessary information about the waste, as detailed on the label.

EPA Hazardous Waste Code Determination

The flashpoint of 3,5-Octadien-2-ol, 2,6-dimethyl-, (5Z)- is 85°C (185°F). According to the EPA, a liquid with a flashpoint below 60°C (140°F) is classified as an ignitable hazardous waste with the code D001. Since the flashpoint of this chemical is above this threshold, it would not typically be classified as D001. However, it is essential to consult with your institution's EHS department for a final determination of the appropriate waste code, as other characteristics or local regulations may apply.

Experimental Workflow for Disposal

The following diagram illustrates the logical workflow for the proper disposal of 3,5-Octadien-2-ol, 2,6-dimethyl-, (5Z)-.

G A Identify Waste Chemical: 3,5-Octadien-2-ol, 2,6-dimethyl-, (5Z)- B Select Appropriate Waste Container (Chemically Compatible, Leak-Proof) A->B C Affix Hazardous Waste Label with: - 'Hazardous Waste' - Full Chemical Name - Accumulation Start Date - Hazard Information (Combustible) - Generator Information B->C D Collect Waste in a Well-Ventilated Area C->D E Store Sealed Container in Designated Satellite Accumulation Area (Cool, Dry, Ventilated, Secondary Containment) D->E F Contact Environmental Health & Safety (EHS) for Waste Pickup E->F G Provide EHS with Waste Information F->G H Waste Transported to an Approved Waste Disposal Plant G->H

Disposal Workflow Diagram

References

Essential Safety and Operational Guide for Handling 3,5-Octadien-2-ol, 2,6-dimethyl-, (5Z)-

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides immediate safety, handling, and disposal protocols for 3,5-Octadien-2-ol, 2,6-dimethyl-, (5Z)- to ensure the safety of researchers, scientists, and drug development professionals. The following information is based on the safety data sheet for a closely related compound and should be treated as a baseline for safe laboratory practices.

Chemical Safety Summary

Hazard ClassGHS Hazard StatementPrecautionary Statement Codes
Flammable LiquidH227: Combustible liquidP210, P370+P378, P403+P235
Eye IrritantH319: Causes serious eye irritationP264, P280, P305+P351+P338, P337+P313
Reproductive ToxicityH361: Suspected of damaging fertility or the unborn childP201, P202, P280, P308+P313, P405
Personal Protective Equipment (PPE)

When handling 3,5-Octadien-2-ol, 2,6-dimethyl-, (5Z)-, the following personal protective equipment is mandatory to minimize exposure and ensure personal safety.

PPE CategoryItemSpecification
Eye and Face Protection Safety Glasses with Side Shields or GogglesMust be worn at all times in the laboratory.
Face ShieldRecommended when there is a risk of splashing.
Hand Protection Chemical-Resistant GlovesHandle with gloves. Inspect gloves prior to use and use proper glove removal technique.
Skin and Body Protection Protective ClothingA lab coat or other protective clothing should be worn.
Closed-Toe ShoesMust be worn in the laboratory.
Respiratory Protection Not generally required with adequate ventilationUse a respirator if ventilation is inadequate to control vapors.
Operational Plan: Handling and Storage

Engineering Controls:

  • Work in a well-ventilated area, preferably in a chemical fume hood.

  • Keep away from heat, sparks, open flames, and hot surfaces. No smoking.

Safe Handling Procedures:

  • Obtain special instructions before use and do not handle until all safety precautions have been read and understood.

  • Wash skin thoroughly after handling.

  • Avoid contact with eyes, skin, and clothing.

  • Wear appropriate personal protective equipment as detailed above.

Storage:

  • Store in a well-ventilated place and keep cool.

  • Store locked up.

  • Keep container tightly closed.

Disposal Plan

Contaminated materials and the chemical itself must be disposed of as hazardous waste.

Waste Disposal:

  • Dispose of contents and container to an approved waste disposal plant.

  • Do not allow the product to enter drains.

Contaminated PPE:

  • Dispose of contaminated gloves after use in accordance with applicable laws and good laboratory practices.

  • Contaminated clothing should be changed immediately.

Experimental Workflow for Handling 3,5-Octadien-2-ol, 2,6-dimethyl-, (5Z)-

A Preparation: - Review SDS - Obtain special instructions B Don Personal Protective Equipment (PPE): - Safety Goggles - Lab Coat - Chemical-Resistant Gloves A->B Step 1 C Handling in Ventilated Area: - Use Fume Hood - Keep away from ignition sources B->C Step 2 D Chemical Use: - Perform experiment C->D Step 3 E Decontamination & Waste Disposal: - Dispose of contaminated gloves - Dispose of chemical waste in approved container D->E Step 4 F Post-Handling: - Wash hands thoroughly - Store chemical appropriately E->F Step 5

Caption: Workflow for the safe handling of 3,5-Octadien-2-ol, 2,6-dimethyl-, (5Z)-.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.